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  • Product: G-749 hydrochloride
  • CAS: 1457983-33-3

Core Science & Biosynthesis

Foundational

G-749 Hydrochloride: Mechanism of Action and Preclinical Profiling

A Technical Whitepaper for Drug Development Professionals Executive Summary G-749 (Denfivontinib) is a highly potent, orally bioavailable, ATP-competitive Type I inhibitor of Fms-like tyrosine kinase 3 (FLT3). Developed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

G-749 (Denfivontinib) is a highly potent, orally bioavailable, ATP-competitive Type I inhibitor of Fms-like tyrosine kinase 3 (FLT3). Developed to address the critical unmet need of acquired drug resistance in Acute Myeloid Leukemia (AML), G-749 demonstrates profound efficacy against wild-type FLT3 and a broad spectrum of clinically relevant mutant variants, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations. This whitepaper details the molecular mechanism, quantitative kinase profiling, and self-validating experimental protocols used to characterize G-749.

The FLT3 Resistance Paradigm in AML

FLT3 mutations occur in approximately 30% of AML cases, driving leukemogenesis through ligand-independent receptor dimerization and constitutive activation[1]. While first-generation (e.g., midostaurin) and second-generation (e.g., quizartinib) FLT3 inhibitors have shown clinical efficacy, they are frequently undermined by acquired secondary mutations[2].

Quizartinib, a Type II inhibitor, binds exclusively to the inactive "DFG-out" conformation of the kinase. Consequently, TKD mutations like D835Y, which stabilize the active "DFG-in" conformation, confer profound clinical resistance[3]. G-749 was engineered as a Type I inhibitor to circumvent this structural barrier, binding the ATP pocket regardless of the DFG motif's conformational state[4].

Molecular Mechanism of Action

G-749 hydrochloride functions by anchoring directly into the ATP-binding pocket of the active kinase conformation. Because it does not rely on the DFG-out state, G-749 effectively neutralizes wild-type FLT3 alongside recalcitrant mutant variants, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and the highly resistant "gatekeeper" mutation FLT3-ITD/F691L[4].

Upon binding, G-749 completely abrogates the autophosphorylation of the FLT3 receptor. This blockade systematically dismantles downstream oncogenic signaling cascades—specifically the PI3K/AKT, Ras/MAPK (ERK1/2), and STAT5 pathways[5]. The cessation of these survival signals induces cell cycle arrest in the G0/G1 phase and triggers caspase-dependent apoptosis in FLT3-addicted leukemic blasts[2].

Pathway G749 G-749 (Type I Inhibitor) FLT3 FLT3-ITD / D835Y (Active Kinase) G749->FLT3 ATP-Competitive Blockade Apoptosis Apoptosis (Cell Death) G749->Apoptosis Induces PI3K PI3K FLT3->PI3K RAS Ras FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK (ERK1/2) RAS->MAPK MAPK->Proliferation STAT5->Proliferation Proliferation->Apoptosis Inhibited by G-749

G-749 mechanism of action: Blockade of FLT3 signaling pathways leading to apoptosis.

Quantitative Kinase Selectivity Profiling

G-749 was synthesized utilizing a structure-based drug design approach, optimizing the macrocyclic derivatives to maintain nanomolar potency even in the presence of high intracellular ATP concentrations (up to 1 mM)[6].

Table 1: G-749 Kinase Inhibitory Profile (IC50)

Target / Cell LineIC50 (nM)Biological Significance
FLT3 (Wild-Type) 0.4Baseline biochemical potency[7]
FLT3-D835Y 0.6Overcomes Type II inhibitor resistance[7]
Mer 1.0TAM receptor family inhibition[7]
MV4-11 (FLT3-ITD) 3.5Cellular antiproliferative activity[8]
Aurora B 6.0Off-target profiling[6]
Molm-14 (FLT3-ITD) 7.5Cellular antiproliferative activity[8]
AXL 20.0TAM receptor family inhibition[6]

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of G-749's mechanism, the following protocols integrate causality and high-fidelity readouts.

Protocol 1: TR-FRET Kinase Assay for FLT3 Inhibition

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorometric assays to eliminate compound autofluorescence and light-scattering artifacts. By titrating ATP concentrations, researchers can validate the ATP-competitive nature of G-749[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase assay buffer comprising 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[7]. Causality: DTT prevents kinase oxidation, while Tween-20 mitigates non-specific binding of the highly hydrophobic G-749 to the microplate walls.

  • Reaction Assembly: In a 384-well OptiPlate, mix 10 ng/mL recombinant FLT3 enzyme, serially diluted G-749, 80 nM ULight-poly-GT peptide substrate, and variable ATP concentrations (8.5 µM to 1088 μM) in a 10 μL volume[7].

  • Incubation: Incubate the reaction at room temperature for 60 minutes to allow steady-state phosphorylation[7].

  • Termination & Detection: Halt the reaction by adding 5 μL of 10 mM EDTA (chelates Mg2+, stopping kinase activity). Add 5 μL of Eu-labeled anti-phosphopeptide antibody (final concentration 2 nM)[7].

  • Signal Acquisition: Following a 30-minute incubation at 23°C, measure the TR-FRET signal on a Multilabel Reader (Excitation: 320 nm; Emission: 615 nm donor / 665 nm acceptor)[7]. Calculate IC50 using nonlinear regression.

TR_FRET Enzyme FLT3 Enzyme + Substrate Reaction Kinase Reaction (60 min, RT) Enzyme->Reaction Inhibitor G-749 Titration (0.1 - 1000 nM) Inhibitor->Reaction ATP ATP Addition (8.5 - 1088 µM) ATP->Reaction Detection Eu-labeled Antibody + EDTA Reaction->Detection Stop & Bind Readout TR-FRET Readout (Ex: 320nm, Em: 665nm) Detection->Readout Signal Acquisition

TR-FRET kinase assay workflow for validating G-749 ATP-competitive inhibition.

Protocol 2: Cellular Viability and Stromal Co-Culture Assay

Rationale: FLT3 inhibitors often fail in vivo due to protective signals from the bone marrow microenvironment. Co-culturing AML blasts with HS-5 stromal cells validates G-749's ability to overcome stromal-mediated resistance[4].

Step-by-Step Methodology:

  • Conditioned Medium Preparation: Culture HS-5 stromal cells for 5 days. Centrifuge to clarify the conditioned medium (CM), which contains protective cytokines (e.g., FLT3 ligand)[9].

  • Cell Seeding: Plate 5 × 10^4 AML blast cells (e.g., MV4-11) in 24-well plates containing a pre-established monolayer of 1 × 10^4 HS-5 cells[9].

  • Drug Exposure: Add G-749 (0.1 nM to 1000 nM) to the co-culture system in the presence of 35% HS-5 CM[9].

  • Viability Readout: After 72 hours, quantify cell viability using an ATP-based luminescence assay (e.g., ATPLite). Causality: ATP quantitation provides a direct, linear correlation with the number of metabolically active, viable cells, avoiding the metabolic artifacts sometimes seen in standard colorimetric MTT assays[9].

Overcoming Microenvironmental Resistance & In Vivo Efficacy

A defining characteristic of G-749 is its sustained inhibitory potency in complex drug-resistance milieus. Preclinical evaluations demonstrate that G-749 retains its efficacy in the presence of patient plasma, FLT3 ligand surges, and stromal cell protection[4]. In murine xenograft models bearing MV4-11 and Molm-14 tumors, oral administration of G-749 (3–30 mg/kg/day) yielded complete tumor regression and significantly prolonged survival without relapse[5].

References

  • Title: G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models Source: Frontiers in Oncology URL
  • Title: Denfivontinib (G-749)
  • Source: Blood (PMC)
  • Title: G-749 | FLT3 inhibitor | CAS 1457983-28-6 Source: Selleck Chemicals URL
  • Title: G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia Source: PubMed URL
  • Title: Identification of an orally available compound with potent and broad FLT3 inhibition activity Source: NIH URL
  • Title: Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3)
  • Title: G-749 (CAS Number: 1457983-28-6)
  • Title: Targeting Tyrosine Kinases in Acute Myeloid Leukemia: Why, Who and How?
  • Title: G-749 Datasheet Source: Selleck Chemicals URL

Sources

Exploratory

G-749 Hydrochloride: A Technical Guide to a Novel FLT3 Inhibitor for Overcoming Drug Resistance in Acute Myeloid Leukemia

Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia (AML) Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and bloo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 20-30%, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis. While the development of FLT3 tyrosine kinase inhibitors (TKIs) has been a significant step forward, clinical responses are often transient due to the emergence of drug resistance. This guide provides an in-depth technical overview of G-749 hydrochloride, a novel and potent FLT3 inhibitor designed to address the challenge of drug resistance in AML.

Discovery and Rationale: A Structure-Based Approach to Combat Resistance

G-749 was discovered and developed by Genosco through a targeted, structure-based drug design approach. The primary objective was to create a highly potent inhibitor that would be effective against both wild-type FLT3 and a range of clinically relevant, resistance-conferring mutants. The design of G-749 focused on optimizing its interaction with the ATP-binding pocket of the FLT3 kinase, aiming for sustained target inhibition.

Chemical Synthesis of G-749 Hydrochloride

The specific, detailed synthesis of G-749 is proprietary and has been described in the supplementary materials of the primary research publication by Lee et al. in Blood (2014). While the exact protocol is not publicly detailed, the synthesis of potent, selective pyrimidine-based kinase inhibitors like G-749 generally follows a multi-step convergent synthesis strategy. Below is a representative, illustrative protocol for the synthesis of a similar pyrimidine-based kinase inhibitor scaffold, demonstrating the key chemical transformations involved.

Representative Experimental Protocol: Synthesis of a Pyrimidine-Based FLT3 Inhibitor

This protocol is a generalized representation based on established synthetic methodologies for this class of compounds.

Materials:

  • 4,6-dichloropyrimidine

  • Substituted aniline

  • Substituted amine or alcohol

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane, DMF)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Step 1: First Nucleophilic Aromatic Substitution (SNAr)

    • To a solution of 4,6-dichloropyrimidine in an appropriate solvent (e.g., dioxane), add one equivalent of a substituted aniline and a base (e.g., DIPEA).

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted intermediate.

  • Step 2: Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)

    • In a reaction vessel purged with an inert gas (e.g., argon), combine the monosubstituted pyrimidine intermediate, the desired substituted amine or alcohol, a palladium catalyst, a suitable ligand, and a base.

    • Add anhydrous solvent and heat the mixture to the required temperature (e.g., 100-120 °C).

    • Monitor the reaction progress. Once complete, cool the mixture and filter it through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired disubstituted pyrimidine core.

  • Step 3: Formation of the Hydrochloride Salt

    • Dissolve the purified final compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or dioxane) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield the final hydrochloride salt product.

Diagram of Representative Synthesis Workflow

G_749_Synthesis_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Buchwald-Hartwig Coupling cluster_step3 Step 3: Hydrochloride Salt Formation A 4,6-Dichloropyrimidine C Monosubstituted Intermediate A->C Base, Heat B Substituted Aniline B->C E Disubstituted Pyrimidine Core C->E Pd Catalyst, Ligand, Base, Heat D Substituted Amine/Alcohol D->E G G-749 Analog Hydrochloride E->G Solvent F Hydrochloric Acid F->G

Caption: Representative workflow for the synthesis of a pyrimidine-based FLT3 inhibitor.

Mechanism of Action: Potent and Sustained Inhibition of FLT3 Signaling

G-749 exerts its anti-leukemic effects through potent and sustained inhibition of the FLT3 receptor tyrosine kinase. It demonstrates high affinity for both wild-type FLT3 and various clinically significant mutants, including FLT3-ITD and mutations in the tyrosine kinase domain (TKD) such as D835Y.

Upon binding to the ATP-binding site of FLT3, G-749 prevents the autophosphorylation and subsequent activation of the receptor. This blockade of FLT3 signaling leads to the inhibition of downstream pro-survival and proliferative pathways. Key signaling nodes inhibited by G-749 include:

  • STAT5 (Signal Transducer and Activator of Transcription 5): A critical mediator of cytokine receptor signaling that promotes cell proliferation and survival.

  • AKT (Protein Kinase B): A central kinase in a pathway that regulates cell survival, growth, and metabolism.

  • ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2): Components of the MAPK pathway that control cell division and differentiation.

  • FoxO3a (Forkhead box protein O3a): A transcription factor that can induce apoptosis when active.

By inhibiting these pathways, G-749 effectively induces apoptosis (programmed cell death) in AML cells that are dependent on FLT3 signaling for their survival.

FLT3 Signaling Pathway and Inhibition by G-749

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation G749 G-749 G749->FLT3 Inhibition

Caption: G-749 inhibits the constitutively active FLT3 receptor, blocking downstream signaling pathways.

Preclinical Efficacy: Overcoming Drug Resistance in AML Models

Preclinical studies have demonstrated the potent anti-leukemic activity of G-749 in a variety of in vitro and in vivo models of AML.

In Vitro Activity

G-749 exhibits potent, low nanomolar inhibitory activity against cell lines expressing both FLT3-ITD and various TKI-resistant FLT3 mutations.

Cell LineFLT3 StatusG-749 IC50 (nM)
MV4-11FLT3-ITD3.5
Molm-14FLT3-ITD7.5
Ba/F3-FLT3-ITDFLT3-ITD2.1
Ba/F3-FLT3-D835YFLT3-TKD3.2
Ba/F3-FLT3-ITD/N676DFLT3-ITD/TKD38.1
Ba/F3-FLT3-ITD/F691LFLT3-ITD/TKD18.5

Data sourced from Lee et al., Blood, 2014.[2]

In Vivo Antitumor Activity

Oral administration of G-749 hydrochloride in mouse xenograft models of human AML resulted in significant, dose-dependent tumor growth inhibition and, in some cases, complete tumor regression.[2]

In the MV4-11 xenograft model, oral dosing of G-749 hydrochloride led to sustained inhibition of FLT3 phosphorylation and its downstream targets for at least 24 hours.[2] Daily oral administration resulted in significant tumor regression at doses of 10 and 30 mg/kg/day.[2] Furthermore, G-749 treatment led to a significant increase in the survival of mice in a bone marrow engraftment model of AML.[2][3]

Conclusion and Future Directions

G-749 hydrochloride is a promising, next-generation FLT3 inhibitor with potent activity against a wide range of clinically relevant FLT3 mutations that confer resistance to other TKIs. Its ability to overcome drug resistance in preclinical models suggests its potential as a valuable therapeutic option for patients with relapsed or refractory FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate the safety and efficacy of G-749 in this patient population.

References

  • Lee, H. K., Kim, H. W., Lee, I. Y., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood, 123(14), 2209–2219. [Link]

  • Lee, H.K., Kim, H.W., Lee, I.Y., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. PMC. [Link]

  • G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia. PubMed. (2014). [Link]

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PMC. (2018). [Link]

  • Genosco, Inc. - Drug pipelines, Patents, Clinical trials. Patsnap Synapse. (2025). [Link]

  • The Science Behind G-749: A Key Player in AML Research. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

Sources

Foundational

Structural and Mechanistic Profiling of G-749 Hydrochloride: A Next-Generation FLT3 Inhibitor for Refractory Acute Myeloid Leukemia

Executive Summary Fms-like tyrosine kinase 3 (FLT3) mutations, notably internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), are primary oncogenic drivers in aggressive Acute...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) mutations, notably internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), are primary oncogenic drivers in aggressive Acute Myeloid Leukemia (AML).1 has emerged as a potent, orally bioavailable Type I FLT3 inhibitor capable of overcoming the resistance mechanisms that frequently compromise first-generation therapies. This technical guide deconstructs the structural causality, mechanistic pathways, and self-validating experimental protocols associated with G-749 hydrochloride.

Chemical Architecture & Structural Causality

G-749 hydrochloride is structurally optimized to target the ATP-binding pocket of FLT3 in its active (DFG-in) conformation. Its IUPAC designation is 8-bromo-2-((1-methylpiperidin-4-yl)amino)-4-((4-phenoxyphenyl)amino)pyrido[4,3-d]pyrimidin-5(6H)-one hydrochloride. Every moiety in this structure serves a distinct mechanistic purpose:

  • Pyrimidinone Core: Acts as the primary hinge-binding scaffold. The lactam in the pyrimidinone core forms critical hydrogen bonds with the backbone residues Glu692 and Cys694 in the FLT3 hinge region, anchoring the molecule within the ATP pocket2.

  • Bromine Substituent: Extends directly toward the gatekeeper residue (Phe691). This halogen interaction enhances binding affinity but also explains the moderate susceptibility of G-749 to the F691L gatekeeper mutation due to induced steric hindrance.

  • Diphenyl Ether Moiety: Oriented toward the solvent front region of the kinase. This bulky hydrophobic group stabilizes the Type I binding mode, allowing G-749 to potently inhibit activation loop mutants (like D835Y) which force the kinase into a constitutively active conformation.

  • 1-Methylpiperidin-4-yl Group: Enhances aqueous solubility (formulated as a hydrochloride salt) and forms potential electrostatic ion-ion interactions near the ribose-binding region (e.g., Asp698).

Table 1: Physicochemical Properties of G-749 Hydrochloride
PropertyValue
Chemical Formula C25H26BrClN6O2
Molecular Weight 557.88 g/mol
CAS Number 1457983-33-3 (HCl salt)
Target Profile Type I ATP-competitive FLT3 Inhibitor

Mechanism of Action & Pathway Disruption

Unlike Type II inhibitors (e.g., Quizartinib) that only bind the inactive DFG-out conformation, G-749's Type I profile allows it to inhibit FLT3 regardless of the activation loop's status. By competitively displacing ATP, G-749 abolishes FLT3 autophosphorylation. This halts the downstream signal transduction cascades—specifically STAT5, PI3K/AKT, and RAS/ERK1/2—that drive leukemic cell proliferation and survival3.

FLT3_Pathway G749 G-749 Hydrochloride FLT3 FLT3 Receptor (WT/Mutant) G749->FLT3 Inhibits ATP binding STAT5 STAT5 Pathway FLT3->STAT5 PI3K_AKT PI3K / AKT Pathway FLT3->PI3K_AKT RAS_ERK RAS / ERK1/2 Pathway FLT3->RAS_ERK Apoptosis Apoptosis Induction STAT5->Apoptosis Proliferation Leukemic Proliferation STAT5->Proliferation PI3K_AKT->Apoptosis PI3K_AKT->Proliferation RAS_ERK->Apoptosis RAS_ERK->Proliferation

Fig 1: G-749 disruption of FLT3-mediated downstream signaling pathways.

Quantitative Pharmacodynamics

G-749 exhibits a highly selective kinase inhibition profile, maintaining sub-nanomolar potency across wild-type and clinically relevant mutant FLT3 isoforms, as well as TAM family receptors (MER, AXL) which are frequently implicated in bypass resistance4.

Table 2: Kinase Selectivity Profile of G-749
Kinase TargetIC50 Value (nM)Clinical Relevance in AML
FLT3 (WT) 0.4Primary oncogenic driver
FLT3 (D835Y) 0.6TKD mutation conferring Type II resistance
MER 1.0TAM receptor driving bypass survival
Aurora B 6.0Cell cycle regulator
AXL 20.0Promotes metastasis and drug resistance

Self-Validating Experimental Methodologies

To rigorously evaluate G-749's efficacy, researchers employ orthogonal biochemical and cellular assays. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized because it dramatically reduces background fluorescence interference, providing the high signal-to-noise ratio required to accurately calculate sub-nanomolar IC50 values for ATP-competitive inhibitors like G-749.

  • Reagent Assembly: In a 384-well OptiPlate, mix 10 ng/mL recombinant FLT3 enzyme, serially diluted G-749 (ranging from 0.0001 to 1000 nM), 80 nM ULight-poly-GT peptide substrate, and variable ATP concentrations (8.5 μM to 1088 μM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Kinase Reaction: Incubate the mixture at 23°C (room temperature) for exactly 1 hour. This allows steady-state phosphorylation of the substrate by uninhibited FLT3.

  • Termination: Halt the reaction by adding 5 μL of 10 mM EDTA. Causality: EDTA chelates Mg2+ ions, which are essential cofactors for kinase activity, instantly freezing the reaction state.

  • Detection Setup: Add 5 μL of Europium (Eu)-labeled anti-phosphopeptide antibody (final concentration 2 nM).

  • Signal Measurement: Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 615 nm for donor, 665 nm for acceptor). Calculate IC50 using nonlinear regression.

TR_FRET_Workflow Step1 1. Reagent Assembly Mix FLT3, G-749, ULight-poly-GT, ATP Step2 2. Kinase Reaction Incubate 1h at 23°C Step1->Step2 Step3 3. Termination Add 10 mM EDTA Step2->Step3 Step4 4. Detection Setup Add Eu-labeled anti-phosphopeptide Step3->Step4 Step5 5. Signal Measurement Ex: 320nm | Em: 615nm & 665nm Step4->Step5

Fig 2: Step-by-step TR-FRET biochemical kinase assay workflow for FLT3 inhibition.

Protocol 2: Cellular Viability & Downstream Effector Profiling

Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and protein binding. This workflow validates target engagement in living leukemic cells (e.g., MV4-11, Molm-14).

  • Cell Seeding & Treatment: Seed MV4-11 cells (FLT3-ITD positive) in 96-well plates. Treat with G-749 (0.1 to 100 nM) for 72 hours.

  • Viability Assessment (ATPLite): Measure cellular ATP levels as a proxy for metabolic viability. Causality: G-749 induces apoptosis, leading to ATP depletion and a corresponding drop in luminescence.

  • Target Engagement (Western Blot): Treat Molm-14 cells with G-749 for 2 hours. Lyse cells and probe for p-FLT3 (Tyr 591), p-STAT5 (Tyr 694), and p-ERK1/2 (Tyr 204). Causality: A rapid 2-hour treatment isolates direct kinase inhibition from secondary apoptotic degradation, proving that G-749 specifically shuts down the FLT3 signaling axis before cell death occurs.

References

  • G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - Blood (NIH).
  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - ACS Publications.
  • Denfivontinib HCl | CAS# 1457983-33-3 | Biochemical - MedKoo Biosciences.
  • G-749 | FLT3 inhibitor | CAS 1457983-28-6 - Selleck Chemicals.

Sources

Exploratory

Denfivontinib (G-749) Target Protein Binding and Mechanistic Profiling: A Comprehensive Technical Guide

Executive Summary In the landscape of targeted oncology, overcoming acquired resistance remains the primary bottleneck in kinase inhibitor therapy. Denfivontinib (also known as G-749 or SKI-G-801) has emerged as a potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, overcoming acquired resistance remains the primary bottleneck in kinase inhibitor therapy. Denfivontinib (also known as G-749 or SKI-G-801) has emerged as a potent, orally available, next-generation inhibitor with a unique dual-mechanism profile[1][2]. Originally developed to target FMS-like tyrosine kinase 3 (FLT3) in relapsed/refractory acute myeloid leukemia (AML), denfivontinib selectively binds to both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations[3].

Beyond its direct anti-leukemic kinase inhibition, recent translational research has unveiled denfivontinib’s profound immunomodulatory capabilities. By potentiating the NOD-like receptor pathway and facilitating NLRP3 inflammasome formation, it bridges innate and adaptive immunity, offering synergistic potential with immune checkpoint inhibitors like pembrolizumab[4][5]. This whitepaper dissects the target binding kinetics, downstream signaling alterations, and provides validated experimental protocols for evaluating denfivontinib in preclinical models.

Molecular Target Binding Landscape

ATP-Competitive Inhibition and Target Degradation of FLT3

First-generation FLT3 inhibitors often fail due to the emergence of point mutations in the activation loop (e.g., D835Y), which sterically hinder drug binding. Denfivontinib functions as an ATP-competitive inhibitor that maintains nanomolar potency against both wild-type FLT3 and resistant TKD mutants[6].

Crucially, denfivontinib’s mechanism of action extends beyond mere competitive binding. It actively promotes the degradation of the FLT3 protein by disrupting critical chaperone protein interactions[3]. This dual-pronged attack—kinase inhibition coupled with target degradation—ensures sustained suppression of downstream survival pathways, including STAT5, AKT, and ERK, leading to robust apoptosis in FLT3-addicted leukemic cells[6].

AXL Kinase Inhibition

AXL receptor tyrosine kinase is frequently upregulated in various malignancies as a bypass survival mechanism. Denfivontinib exhibits potent cross-reactivity with AXL[2]. By inhibiting AXL, denfivontinib suppresses alternative survival signaling, effectively closing the escape routes that tumor cells utilize to evade primary targeted therapies[4].

G Denfi Denfivontinib (G-749) FLT3 FLT3 (WT, ITD, TKD) Denfi->FLT3 Inhibits Kinase & Promotes Degradation AXL AXL Kinase Denfi->AXL Inhibits Downstream STAT5 / AKT / ERK FLT3->Downstream Activates AXL->Downstream Activates Proliferation Leukemic Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Induction Downstream->Apoptosis Suppresses

Fig 1. Denfivontinib target binding and downstream signaling inhibition in AML.

Immunomodulatory Mechanisms: The NLRP3 Inflammasome Axis

While kinase inhibition drives its efficacy in AML, denfivontinib’s role in solid tumors is heavily mediated by the tumor microenvironment. Single-cell RNA sequencing and pathway analyses have demonstrated that denfivontinib potentiates the NOD-like receptor pathway[4].

This potentiation facilitates the oligomerization of the NLRP3 inflammasome and ASC proteins[7]. The resulting inflammasome complex triggers NF-κB signaling, leading to the polarization and activation of macrophages[4]. These activated macrophages exhibit enhanced antigen-presenting machinery, which subsequently primes and activates effector CD4+ and CD8+ memory T cells[4][5]. This mechanism provides a strong rationale for combining denfivontinib with anti-PD-1 therapies to overcome immunotherapy resistance[4].

G Denfi Denfivontinib NOD NOD-like Receptor Pathway Denfi->NOD Potentiates NLRP3 NLRP3 Inflammasome NOD->NLRP3 Facilitates Formation NFKB NF-κB Signaling NLRP3->NFKB Triggers Macrophage Macrophage Activation NFKB->Macrophage Activates TCell Effector T-Cell Activation Macrophage->TCell Antigen Presentation

Fig 2. Immunomodulatory mechanism of Denfivontinib via the NLRP3 inflammasome axis.

Quantitative Binding & Inhibition Metrics

To contextualize the potency of denfivontinib, the following table summarizes its inhibitory concentrations across key structural targets.

Target / AssayIC₅₀ ValueBiological Significance
FLT3 (Wild Type) 0.4 nMEstablishes baseline high-affinity ATP-competitive kinase inhibition[6].
FLT3-D835Y (TKD Mutant) 0.6 nMDemonstrates the ability to overcome common clinical resistance to first-generation inhibitors[6].
FLT3-ITD (Cellular) ≤ 8.0 nMSuppresses autophosphorylation and leukemic proliferation in addicted cell lines (e.g., MV4-11)[6].
AXL Kinase Nanomolar rangePrevents bypass signaling, reducing the risk of acquired resistance and enhancing tumor suppression[2].

Experimental Protocols for Binding Validation & Synergy

As a Senior Application Scientist, I emphasize that experimental design must inherently prove causality. The following protocols are engineered as self-validating systems to ensure that observed phenotypic changes are directly attributable to denfivontinib's specific mechanisms.

Protocol A: FLT3 Target Engagement & Degradation Assay (Immunoblotting)

Causality Rationale: Because denfivontinib induces FLT3 degradation via chaperone disruption[3], measuring only phosphorylated FLT3 (p-FLT3) is insufficient. A dual-readout strategy measuring both p-FLT3 (kinase inhibition) and total FLT3 (degradation) is required. Self-Validation: The inclusion of MG132 (a proteasome inhibitor) serves as a mechanistic control. If denfivontinib-induced loss of total FLT3 is rescued by MG132, it validates that the degradation is proteasome-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Plate MV4-11 cells (FLT3-ITD positive) at 1×106 cells/mL in 6-well plates using RPMI-1640 supplemented with 10% FBS.

  • Pre-treatment (Validation Step): Pre-treat control wells with 10 µM MG132 for 1 hour to block proteasomal degradation.

  • Drug Exposure: Treat cells with denfivontinib at varying concentrations (0.1 nM, 1 nM, 10 nM) for 24 hours[6]. Include a DMSO vehicle control.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5, and total STAT5. Use GAPDH as a loading control.

  • Analysis: Quantify band intensities. A successful assay will show a dose-dependent decrease in both p-FLT3 and total FLT3, with total FLT3 levels rescued in the MG132-treated cohort.

Protocol B: NLRP3 Inflammasome Oligomerization Assay (BN-PAGE)

Causality Rationale: Standard denaturing SDS-PAGE destroys the non-covalent interactions of the ASC-NLRP3 multiprotein complex. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) must be utilized to preserve and visualize the native oligomerization induced by denfivontinib[7]. Self-Validation: MCC950, a highly specific NLRP3 inhibitor, is used to confirm that the observed oligomerization and subsequent anticancer effects are strictly dependent on the NLRP3 pathway[5].

Step-by-Step Methodology:

  • Macrophage Preparation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours.

  • Inhibitor Pre-treatment: Pre-treat the validation cohort with 1 µM MCC950 for 1 hour[5].

  • Denfivontinib Stimulation: Expose the macrophages to denfivontinib (e.g., 100 nM) for 6 to 24 hours to induce inflammasome formation[7].

  • Native Lysis: Lyse cells using a mild, non-denaturing buffer (e.g., 1% Digitonin, 50 mM Bis-Tris, pH 7.0) to keep the inflammasome complex intact.

  • BN-PAGE: Add Coomassie G-250 sample buffer to the lysates. Run the samples on a 3-12% NativePAGE Bis-Tris gel at 4°C to prevent complex dissociation.

  • Visualization: Transfer to a PVDF membrane and immunoblot for NLRP3 and ASC. The presence of high-molecular-weight bands (>700 kDa) indicates successful oligomerization[7].

  • Confirmation: The high-molecular-weight ASC/NLRP3 complex should be distinctly visible in the denfivontinib-treated group but absent in the MCC950 pre-treated group.

Conclusion

Denfivontinib represents a paradigm shift in targeted kinase therapy. By unifying high-affinity ATP-competitive inhibition of FLT3/AXL with the targeted degradation of mutant kinases, it effectively bypasses traditional resistance mechanisms in AML. Furthermore, its newly discovered role as a potentiator of the NLRP3 inflammasome reveals a powerful immunomodulatory dimension, positioning it as a highly rational combination partner for immune checkpoint blockade in solid tumors. Rigorous, self-validating experimental designs—such as those utilizing BN-PAGE and proteasome rescue—are essential for accurately mapping this compound's multifaceted pharmacology.

References

  • Source: nih.
  • Source: aacrjournals.
  • Source: ncats.
  • Title: Denfivontinib induced the NLRP3 inflammasome in cancer. A, Through...
  • Title: Denfivontinib (G-749)
  • Source: pharmaceutical-technology.
  • Source: springer.
  • Source: medkoo.

Sources

Foundational

Engineering Remission: A Technical Whitepaper on G-749 Hydrochloride in FLT3-ITD Mutant Acute Myeloid Leukemia

Executive Summary Acute myeloid leukemia (AML) pathogenesis is heavily driven by Fms-like tyrosine kinase 3 (FLT3) mutations, with the internal tandem duplication (ITD) occurring in approximately 25-30% of patients 1[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acute myeloid leukemia (AML) pathogenesis is heavily driven by Fms-like tyrosine kinase 3 (FLT3) mutations, with the internal tandem duplication (ITD) occurring in approximately 25-30% of patients 1[1]. While first-generation (e.g., midostaurin) and second-generation (e.g., quizartinib) inhibitors have transformed the therapeutic landscape, acquired resistance via tyrosine kinase domain (TKD) point mutations (e.g., D835Y, F691L) and microenvironmental protection remains a critical bottleneck.

G-749 hydrochloride (Denfivontinib) has emerged as a highly potent, next-generation FLT3 inhibitor designed to bypass these resistance mechanisms. This whitepaper provides an in-depth technical analysis of G-749's pharmacological profile, mechanistic advantages, and the self-validating experimental workflows required to evaluate its preclinical efficacy.

The Mechanistic Imperative: Overcoming the "Gatekeeper" and Microenvironment

FLT3-ITD mutations induce ligand-independent receptor dimerization and constitutive autophosphorylation, hyperactivating the STAT5, PI3K/AKT, and RAS/MAPK pathways. G-749 functions as an ATP-competitive inhibitor but distinguishes itself through its sustained target occupancy and structural flexibility, allowing it to maintain nanomolar potency against the F691L "gatekeeper" mutation and D835Y activation loop mutation 2[2].

Furthermore, the bone marrow microenvironment—specifically stromal cell-derived factors and surges in endogenous FLT3 ligand (FL)—often blunts the efficacy of standard TKIs. G-749 was specifically engineered to retain its antiproliferative activity even in the presence of high FL concentrations and patient plasma, validating its structural resilience against microenvironmental neutralization.

Pathway G749 G-749 Hydrochloride FLT3 FLT3-ITD / TKD Mutants G749->FLT3 Inhibits (IC50 < 10nM) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / ERK Pathway FLT3->MAPK Proliferation Leukemic Proliferation STAT5->Proliferation Apoptosis Apoptosis Evasion PI3K->Apoptosis MAPK->Proliferation

Fig 1. G-749 Hydrochloride Mechanism of Action on FLT3-ITD Signaling.

Pharmacological Profile and Quantitative Efficacy

G-749 exhibits exceptional selectivity and potency. The following table summarizes its half-maximal inhibitory concentrations (IC50) across various FLT3 variants and AML cell lines, demonstrating its superiority in targeting dual ITD/TKD mutations 3[3].

Target / Cell LineMutation StatusIC50 (nM)Biological Implication
FLT3-WT Wild-type0.4Baseline kinase inhibition
FLT3-D835Y TKD Point Mutation0.6Overcomes activation loop resistance
MV4-11 FLT3-ITD3.5Potent apoptosis in ITD-addicted cells
Molm-14 FLT3-ITD7.5Effective in aggressive ITD models
BaF3-ITD/F691L ITD + Gatekeeper< 10.0Bypasses quizartinib resistance

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate G-749's efficacy, researchers must employ protocols that mimic physiological resistance milieus. The following methodologies emphasize the causality behind experimental choices, ensuring high-fidelity, self-validating data.

Protocol 1: In Vitro Kinase Assay for FLT3-ITD Inhibition

Rationale : To isolate the direct biochemical inhibition of the FLT3 kinase domain by G-749, independent of cellular uptake or efflux mechanisms.

  • Reagent Preparation : Prepare 10 ng/mL recombinant FLT3 enzyme (WT or mutant) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Causality: DTT prevents enzyme oxidation, while Tween-20 prevents non-specific adsorption of the highly hydrophobic G-749 to plasticware, ensuring accurate IC50 calculation 4[4].

  • Inhibitor Titration : Serially dilute G-749 hydrochloride from 10 μM down to 0.1 nM.

  • Reaction Initiation : Add 80 nM ULight-poly-GT peptide substrate and variable ATP concentrations (8.5 μM to 1088 μM). Causality: Testing across varying ATP concentrations is a self-validating step to confirm the ATP-competitive nature of G-749; an increase in IC50 at higher ATP levels confirms competitive binding at the ATP pocket.

  • Incubation & Termination : Incubate at room temperature for 1 hour. Stop the reaction with 10 mM EDTA. Causality: EDTA chelates Mg2+, an essential cofactor for kinase activity, instantly halting the reaction for precise temporal control.

  • Detection : Add Eu-labeled anti-phosphopeptide antibody (2 nM) and measure time-resolved fluorescence resonance energy transfer (TR-FRET).

Protocol 2: Ex Vivo Patient Blast Viability Assay in Resistance Milieus

Rationale : Standard cell lines lack the complex stromal interactions of human bone marrow. Testing primary AML blasts in the presence of FLT3 ligand and stromal cells validates clinical translatability.

Workflow Isolate Isolate AML Blasts (Bone Marrow) Coculture BMSC Co-Culture + FLT3 Ligand Isolate->Coculture Treat Treat with G-749 (Dose Titration) Coculture->Treat Assay ATPLite Assay & Western Blotting Treat->Assay

Fig 2. Ex Vivo Workflow Validating G-749 Efficacy in Resistance Milieus.

  • Blast Isolation : Isolate mononuclear cells from AML patient bone marrow aspirates using density gradient centrifugation (e.g., Ficoll-Paque).

  • Co-Culture Establishment : Seed primary blasts (2 × 10^5 cells/well) on a confluent monolayer of human bone marrow stromal cells (BMSCs). Causality: BMSCs secrete protective cytokines (e.g., CXCL12) and provide integrin-mediated adhesion that mimics the bone marrow niche, a primary site of TKI resistance 2[2].

  • Ligand Surge Simulation : Supplement the media with 50 ng/mL recombinant human FLT3 ligand.

  • G-749 Treatment : Administer G-749 (1 nM to 100 nM) and incubate for 72 hours.

  • Viability & Signaling Readout :

    • Assess cell viability using an ATP-based luminescence assay (e.g., ATPLite).

    • Lyse cells and perform Western blotting for p-FLT3 (Tyr 591), p-STAT5 (Tyr 694), and p-ERK1/2 (Tyr 204). Causality: Measuring downstream phosphorylation (STAT5/ERK) alongside viability ensures that cell death is mechanistically driven by on-target FLT3 inhibition rather than off-target cytotoxicity.

Conclusion

G-749 hydrochloride represents a structural and functional evolution in FLT3 inhibition. By maintaining nanomolar potency against compound mutations (ITD/F691L) and resisting microenvironmental neutralization, it provides a highly validated framework for overcoming refractory AML. Future clinical translation will rely heavily on the rigorous, self-validating preclinical models outlined above to predict patient responses accurately.

References

  • Lee HK, et al. "G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia." Blood (2014). Source: nih.gov. 2

  • MDPI. "Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study." (2024). Source: mdpi.com. 1

  • TargetMol. "G-749 | Aurora Kinase | FLT | c-RET | TAM Receptor." (2024). Source: targetmol.com. 4

  • MedKoo Biosciences. "Denfivontinib HCl | CAS# 1457983-33-3 | Biochemical." (2024). Source: medkoo.com. 3

Sources

Exploratory

Preclinical Evaluation of Denfivontinib (SKI-G-801): A Technical Whitepaper

Executive Summary & Mechanistic Foundation Denfivontinib (also known as G-749 or SKI-G-801) is a highly potent, orally bioavailable dual inhibitor selectively targeting FMS-like tyrosine kinase 3 (FLT3) and the AXL recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

Denfivontinib (also known as G-749 or SKI-G-801) is a highly potent, orally bioavailable dual inhibitor selectively targeting FMS-like tyrosine kinase 3 (FLT3) and the AXL receptor tyrosine kinase[1][2]. Developed to address profound unmet clinical needs in relapsed/refractory acute myeloid leukemia (AML) and advanced solid tumors, it successfully overcomes traditional resistance mechanisms—such as the FLT3-D835Y mutation—that severely limit the efficacy of first-generation inhibitors ([3]).

As a Senior Application Scientist, I emphasize that evaluating denfivontinib requires a multi-dimensional approach. We are not merely measuring isolated kinase inhibition; we are mapping the collapse of oncogene addiction in leukemic blasts and the reversal of immunosuppression within the tumor microenvironment (TME)[3][4].

Quantitative Pharmacodynamics: Target Binding & Efficacy

Denfivontinib acts as a potent ATP-competitive inhibitor. The causality behind its sustained efficacy lies in its sub-nanomolar affinity for both wild-type and mutant FLT3 conformations. By occupying the ATP-binding pocket, it prevents the autophosphorylation required for downstream oncogenic signaling, effectively starving the tumor cells of survival stimuli[2][5].

Table 1: In Vitro Kinase Profiling & Cellular Efficacy of Denfivontinib
Target / AssayIC50 ValueBiological Implication & Causality
FLT3 (Wild Type) 0.4 nMEstablishes baseline target engagement and profound biochemical potency.
FLT3-D835Y Mutant 0.6 nMDemonstrates structural ability to overcome standard Tyrosine Kinase Domain (TKD) resistance.
FLT3 Autophosphorylation ≤ 8.0 nMConfirms cellular target engagement in intact FLT3-ITD models (MV4-11, Molm-14).
Cellular Proliferation 0.0001 - 10 nMInduces dose-dependent apoptosis specifically in oncogene-addicted leukemic cells.

(Data synthesized from standard preclinical biochemical assays [2])

Systems Biology: FLT3 & AXL Signaling Disruption

Denfivontinib's dual mechanism dismantles two critical survival pathways simultaneously. By inhibiting FLT3, it shuts down the STAT5, AKT, and ERK1/2 signaling cascades, driving the cell into apoptosis[2]. Concurrently, AXL inhibition prevents the activation of bypass survival tracks commonly upregulated in solid tumors and resistant AML, effectively cutting off tumor escape routes[3].

G1 Denfivontinib Denfivontinib (G-749) FLT3 FLT3 (WT & Mutants) Denfivontinib->FLT3 Inhibits (<10 nM) AXL AXL Kinase Denfivontinib->AXL Inhibits STAT5 p-STAT5 FLT3->STAT5 AKT p-AKT FLT3->AKT ERK p-ERK1/2 FLT3->ERK AXL->AKT Apoptosis Apoptosis Induction STAT5->Apoptosis Blocked Proliferation Proliferation Arrest AKT->Proliferation Blocked ERK->Proliferation Blocked

Denfivontinib dual inhibition of FLT3 and AXL signaling pathways.

Experimental Workflow I: In Vitro Cellular Profiling Protocol

To validate denfivontinib's efficacy, a self-validating cellular phosphorylation assay is required. This protocol ensures that observed cytotoxicity is mechanistically linked directly to target inhibition rather than off-target toxicity.

Protocol: Intracellular Target Engagement & Phospho-Signaling Assay

  • Cell Culture & Starvation : Culture MV4-11 (FLT3-ITD) cells in RPMI-1640. Causality : Prior to treatment, serum-starve cells for 4 hours. This reduces basal, non-specific kinase activity from serum growth factors, ensuring that any active signaling is strictly driven by the FLT3-ITD oncogene.

  • Compound Treatment : Treat cells with denfivontinib at a logarithmic dose range (0.1 nM to 1000 nM) for 2 hours[2]. Causality : A 2-hour window captures direct kinase inhibition before secondary apoptotic degradation of the cellular machinery occurs, which would confound the readout.

  • Lysis & Immunoblotting : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for p-FLT3, p-STAT5, p-AKT, and p-ERK1/2[2].

  • Self-Validation Checkpoint : Always probe for Total FLT3 and a housekeeping gene (GAPDH/Actin). Causality : Denfivontinib has been shown to promote FLT3 degradation via chaperone disruption ([6]). Relying solely on p-FLT3 reduction without normalizing to Total FLT3 could lead to false interpretations of direct kinase inhibition versus protein degradation.

Immunomodulatory Synergy: The NLRP3 Inflammasome Axis

Recent preclinical breakthroughs have redefined denfivontinib from a simple targeted therapy to a potent immunomodulator. In 2025, it was demonstrated that denfivontinib activates effector T cells via the NLRP3 inflammasome ([4]). Mechanistically, denfivontinib potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation. This triggers macrophage activation via NF-κB, enhancing antigen presentation to T cells[7]. Consequently, combining denfivontinib with the PD-1 inhibitor pembrolizumab yields profound synergistic anticancer effects, opening new avenues for immunotherapy-refractory tumors[4][7].

G2 Denfi Denfivontinib NLRP3 NLRP3 Inflammasome Denfi->NLRP3 Activates Macrophage Macrophage Activation NLRP3->Macrophage TCell Effector T Cell Macrophage->TCell Antigen Presentation Tumor Tumor Cell Death TCell->Tumor Cytotoxicity Pembrolizumab Pembrolizumab (Anti-PD-1) Pembrolizumab->TCell Removes PD-1 Brake

Immunomodulatory synergy of Denfivontinib and Pembrolizumab via NLRP3.

Experimental Workflow II: In Vivo Xenograft Efficacy Protocol

Translating in vitro potency to in vivo efficacy requires a robust, self-validating xenograft model.

Protocol: FLT3-ITD Xenograft Survival & Pharmacodynamic Study

  • Engraftment : Inject 5×106 MV4-11 cells subcutaneously into the right flank of NOD/SCID mice.

  • Randomization : Causality : Do not dose immediately. Wait until tumors reach an average volume of 100-150 mm³. This ensures the tumor has established its own vasculature, preventing false positives caused by initial engraftment failure.

  • Dosing Regimen : Administer denfivontinib via oral gavage (p.o.) at 3 to 30 mg/kg daily for 28 days[2].

  • Pharmacodynamic (PD) Sampling (Self-Validation) : Harvest tumors from a dedicated satellite cohort at 2h, 6h, and 24h post-dose. Causality : Correlating plasma drug concentrations (PK) with intra-tumoral p-FLT3 inhibition (PD) proves that tumor regression is directly caused by the drug hitting its target within the TME, rather than off-target systemic toxicity.

References

  • National Cancer Institute . "Definition of denfivontinib hydrochloride". Source: NCI Drug Dictionary. URL:[Link]

  • Oscotec Inc. "Denfivontinib (FLT3/AXL dual inhibitor)". Source: Oscotec Pipeline. URL: [Link]

  • American Association for Cancer Research (AACR) . "Denfivontinib Activates Effector T Cells Through the NLRP3 Inflammasome, Yielding Potent Anticancer Effects by Combination with Pembrolizumab". Source: Molecular Cancer Therapeutics, Vol 24, Issue 3. URL:[Link]

Sources

Foundational

Denfivontinib: A Technical Guide to its Kinase Selectivity Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Introduction Denfivontinib, also widely known as lenvatinib, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It has demons...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denfivontinib, also widely known as lenvatinib, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of several malignancies, including radioiodine-refractory differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][3][4] The therapeutic effect of denfivontinib is attributed to its ability to simultaneously inhibit multiple key signaling pathways involved in tumor progression, angiogenesis, and metastasis.[1][5]

A distinguishing feature of denfivontinib is its novel Type V binding mode to the kinase domain.[5][6] Unlike many other TKIs that bind to either the active (Type I) or inactive (Type II) conformation of the kinase, denfivontinib interacts with the ATP-binding site and a neighboring allosteric region of the kinase in its active "DFG-in" conformation.[5][7] This unique binding mechanism is thought to contribute to its rapid and potent inhibition of target kinases.[6][7]

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of denfivontinib, details the experimental methodologies used to characterize its activity, and illustrates its mechanism of action within a key signaling pathway.

The Core of Denfivontinib's Activity: A Focused Kinase Selectivity Profile

The efficacy of denfivontinib is rooted in its potent and specific inhibition of a select group of receptor tyrosine kinases. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4), both of which are critical mediators of tumor angiogenesis.[1][5][8] In addition to these, denfivontinib also demonstrates significant activity against other kinases implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and the RET proto-oncogene.[1][2]

While comprehensive kinome-wide screening data against hundreds of kinases is not extensively available in the public domain, the focused selectivity profile of denfivontinib has been well-characterized. The following table summarizes the in vitro inhibitory activity of denfivontinib against its key targets.

Target KinaseIC50 (nmol/L)Ki (nmol/L)Therapeutic Relevance
VEGFR1 (FLT1)4.7[1]1.0[1]Inhibition of angiogenesis.[1]
VEGFR2 (KDR)3.0[1]2.1[7]Primary mediator of VEGF-driven angiogenesis.[5]
VEGFR3 (FLT4)2.3[1]0.7[8]Inhibition of lymphangiogenesis.
FGFR161[1]22.0[1][8]Inhibition of tumor cell proliferation and angiogenesis.[5]
FGFR227[1]8.2[1]Implicated in various cancers.[5]
FGFR352[1]15.0[1]Driver of certain malignancies.[5]
FGFR443[1]N/ARole in cancer cell survival.[5]
PDGFRα29[1]N/AInhibition of tumor growth and stromal cell proliferation.[1]
KIT85[1]11.0[1]Target in various solid tumors.[1]
RET6.4[1]1.5[1]Oncogenic driver in specific cancers.[1]

IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of a drug's potency. Lower values signify greater potency.

The potent inhibition of both VEGFR and FGFR pathways is a key differentiator for denfivontinib. While many anti-angiogenic therapies target the VEGF pathway, resistance can emerge through the upregulation of alternative pathways, such as those driven by FGF.[9] By simultaneously blocking both, denfivontinib may offer a more durable anti-angiogenic effect.[8]

Deciphering Kinase Inhibition: A Self-Validating Experimental Protocol

To ensure the accuracy and reproducibility of kinase inhibition data, robust and well-controlled experimental protocols are essential. Biochemical kinase assays are a cornerstone of this process, allowing for the direct measurement of an inhibitor's effect on the enzymatic activity of a purified kinase. Below is a detailed, step-by-step methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay, a widely used platform for kinase inhibitor profiling.

Protocol: TR-FRET Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of denfivontinib against a target kinase, such as FGFR1.

Principle of the Assay:

This assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a light source results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The intensity of the FRET signal is directly proportional to the kinase activity. An inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

Materials:

  • Purified recombinant human kinase (e.g., FGFR1)

  • Kinase substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site) labeled with an acceptor fluorophore (e.g., Alexa Fluor® 647)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Adenosine triphosphate (ATP)

  • Denfivontinib (or other test compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA in assay buffer)

  • 384-well, low-volume, black assay plates

  • A microplate reader capable of time-resolved fluorescence detection

Experimental Workflow Diagram:

TR_FRET_Kinase_Assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound 1. Compound Dilution (Denfivontinib) add_compound 4. Add Compound to Plate prep_compound->add_compound prep_kinase 2. Kinase Solution (e.g., FGFR1) add_kinase 5. Add Kinase (Initiate Reaction) prep_kinase->add_kinase prep_substrate_atp 3. Substrate/ATP Mix prep_substrate_atp->add_kinase add_compound->add_kinase incubation 6. Incubate (e.g., 60 min at RT) add_kinase->incubation add_stop 7. Add Stop/Detection Solution (EDTA + Antibody) incubation->add_stop detection_incubation 8. Incubate (e.g., 30 min at RT) add_stop->detection_incubation read_plate 9. Read Plate (TR-FRET Signal) detection_incubation->read_plate analyze_data 10. Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of denfivontinib in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.

    • Further dilute these concentrations in the assay buffer to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on kinase activity.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted denfivontinib or vehicle control (assay buffer with the same final DMSO concentration).

    • Prepare a mixture of the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.

    • Initiate the kinase reaction by adding the purified kinase enzyme to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

    • Add the Eu-labeled anti-phospho-substrate antibody to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for antibody-substrate binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a compatible microplate reader. The reader will excite the europium donor and measure the emission from both the donor and the acceptor.

    • Calculate the ratio of the acceptor to donor emission signals.

    • Determine the percentage of inhibition for each denfivontinib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the denfivontinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality and Self-Validation:

This protocol incorporates several self-validating elements. The use of positive (no inhibitor) and negative (no kinase) controls ensures that the observed signal is indeed due to the specific kinase activity. The dose-response curve provides a clear relationship between the inhibitor concentration and its effect, validating the inhibitory action. The use of a specific antibody for the phosphorylated substrate ensures that only the product of the kinase reaction is being detected, enhancing the specificity of the assay.

Mechanism of Action: Inhibition of the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5] Aberrant activation of this pathway through mutations, amplifications, or translocations is a known driver of various cancers.[5] Denfivontinib's potent inhibition of FGFR1-4 directly counteracts this oncogenic signaling.

FGFR Signaling Pathway and Denfivontinib Inhibition Diagram:

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Phosphorylation Cascade PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Denfivontinib Denfivontinib Denfivontinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Cell_Effects

Caption: Simplified FGFR signaling pathway and its inhibition by denfivontinib.

As depicted in the diagram, the binding of FGF ligands to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events through key pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways ultimately regulate gene expression and cellular processes that promote tumor growth and survival. Denfivontinib exerts its therapeutic effect by binding to the ATP-binding site of the FGFR kinase domain, thereby preventing its phosphorylation and blocking the initiation of these downstream signaling cascades.

Conclusion

Denfivontinib is a multi-targeted tyrosine kinase inhibitor with a well-defined selectivity profile against key drivers of tumor angiogenesis and proliferation, most notably the VEGFR and FGFR families. Its unique Type V binding mode contributes to its potent inhibitory activity. The characterization of its kinase selectivity relies on robust and validated biochemical assays, such as the TR-FRET method detailed herein. By effectively inhibiting critical oncogenic signaling pathways, denfivontinib represents a significant therapeutic option in the landscape of targeted cancer therapy. Further research involving comprehensive kinome profiling may yet uncover additional nuances of its mechanism of action and inform future clinical applications.

References

  • Cabanillas, M. E., Schlumberger, M., Jarzab, B., et al. (2015). A phase 2 trial of lenvatinib (E7080) in advanced, progressive, radioiodine-refractory, differentiated thyroid cancer: a clinical outcomes and biomarker assessment. Cancer, 121(16), 2749–2756. [Link]

  • Kim, D. W., Kim, H., et al. (2021). Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. Cancers, 13(4), 888. [Link]

  • Hong, D. S., Kurzrock, R., Wheler, J. J., et al. (2015). Phase I Dose-Escalation Study of the Multikinase Inhibitor Lenvatinib in Patients with Advanced Solid Tumors and in an Expanded Cohort of Patients with Melanoma. Clinical Cancer Research, 21(21), 4801–4810. [Link]

  • Value-Based Cancer Care. (n.d.). Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Value-Based Cancer Care. [Link]

  • Yang, Y., et al. (2023). Broad-spectrum kinome profiling identifies CDK6 upregulation as a driver of lenvatinib resistance in hepatocellular carcinoma. Nature Communications, 14(1), 6699. [Link]

  • Zhang, L., et al. (2017). Safety and efficacy profile of lenvatinib in cancer therapy: a systematic review and meta-analysis. Oncotarget, 8(52), 90493–90502. [Link]

  • Grande, E., et al. (2015). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Future Oncology, 11(23), 3183-3196. [Link]

  • Li, Y., et al. (2024). Lenvatinib and immune-checkpoint inhibitors in hepatocellular carcinoma: mechanistic insights, clinical efficacy, and future perspectives. Journal of Hematology & Oncology, 17(1), 1. [Link]

  • Yang, Y., et al. (2023). Broad-spectrum kinome profiling identifies CDK6 upregulation as a driver of lenvatinib resistance in hepatocellular carcinoma. ResearchGate. [Link]

  • Bas-Wohlert, C., et al. (2025). Optimizing Lenvatinib Therapy for Prognostic Improvement in Advanced Thyroid Cancer. Cancers, 17(19), 4583. [Link]

  • Kurebayashi, J., et al. (2016). Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. PLOS ONE, 11(7), e0158128. [Link]

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters, 6(1), 89–94. [Link]

  • Yang, Y., et al. (2023). Broad-spectrum kinome profiling identifies CDK6 upregulation as a driver of lenvatinib resistance in hepatocellular carcinoma. EMBL-EBI. [Link]

  • Hodi, F. S., et al. (2013). A phase II study of the multitargeted kinase inhibitor lenvatinib in patients with advanced BRAF wild-type melanoma. Journal of Clinical Oncology, 31(15_suppl), 9033-9033. [Link]

  • Expert Opinion on Investigational Drugs. (2014). Multikinase inhibitors in the treatment of thyroid cancer: specific role of lenvatinib. Taylor & Francis Online. [Link]

  • Strowitzki, M. J., et al. (2022). The molecular interaction pattern of lenvatinib enables inhibition of wild-type or kinase-mutated FGFR2-driven cholangiocarcinoma. Hepatology, 76(4), 1101-1116. [Link]

Sources

Exploratory

understanding G-749 hydrochloride pharmacology

An In-Depth Technical Guide to the Pharmacology of G-749 Hydrochloride: A Novel FLT3 Kinase Inhibitor for Acute Myeloid Leukemia Authored by: A Senior Application Scientist Introduction G-749 hydrochloride is a novel and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacology of G-749 Hydrochloride: A Novel FLT3 Kinase Inhibitor for Acute Myeloid Leukemia

Authored by: A Senior Application Scientist

Introduction

G-749 hydrochloride is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] Aberrant FLT3 activation, occurring in approximately 20-30% of AML patients, is a key driver of leukemogenesis.[2] G-749 has emerged as a promising therapeutic candidate due to its potent and sustained inhibition of both wild-type and various mutated forms of FLT3, and its ability to overcome common mechanisms of drug resistance.[1][3] This technical guide provides a comprehensive overview of the pharmacology of G-749 hydrochloride for researchers, scientists, and drug development professionals.

Mechanism of Action: Potent Inhibition of the FLT3 Signaling Pathway

G-749 exerts its anti-leukemic effects by directly targeting the ATP-binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[2][3] The compound has demonstrated potent inhibitory activity against the wild-type FLT3 receptor as well as clinically relevant mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations such as D835Y, N676D, and F691L.[1][3] These mutations are known to confer resistance to other FLT3 inhibitors.[3]

By blocking FLT3 activation, G-749 effectively downregulates key downstream signaling cascades, including the STAT5 and MAPK/ERK pathways.[3] This inhibition leads to cell cycle arrest and induction of apoptosis (programmed cell death) in FLT3-addicted leukemia cells.[2][3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK STAT5 STAT5 JAK->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression pERK->Gene_Expression FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activation G749 G-749 Hydrochloride G749->FLT3 Inhibition

FLT3 Signaling Pathway and G-749 Inhibition Point.

Pharmacodynamics: In Vitro Activity

G-749 demonstrates potent antiproliferative activity against human leukemia cell lines harboring FLT3-ITD mutations, such as MV4-11 and Molm-14, with 50% inhibitory concentration (IC50) values in the low nanomolar range.[3][4] Conversely, it shows significantly less activity against cell lines that do not express FLT3 or express wild-type FLT3 and are not dependent on the FLT3 signaling pathway.[3][4]

Cell LineFLT3 StatusG-749 IC50 (nM)
MV4-11FLT3-ITD3.5[3][4]
Molm-14FLT3-ITD7.5[3][4]
RS4-11FLT3-WT>1000[3]
HELNo FLT3 expression>1000[3]
K562No FLT3 expression>1000[3]

Furthermore, G-749 has shown potent cytotoxic activity in bone marrow blasts derived from AML patients, irrespective of their FLT3 mutation status, including samples that showed resistance to other FLT3 inhibitors like AC220 and PKC412.[1][3] This suggests its potential to overcome clinically observed drug resistance. The inhibitory potency of G-749 is maintained even in the presence of resistance-conferring factors such as high concentrations of the FLT3 ligand or co-culture with protective stromal cells.[1][3]

Pharmacokinetics and In Vivo Efficacy

Preclinical studies in mouse xenograft models using the MV4-11 human AML cell line have demonstrated the in vivo efficacy of orally administered G-749 hydrochloride.[3]

Pharmacodynamic Effects in Vivo: A single oral dose of G-749 (10 mg/kg) in tumor-bearing mice led to sustained inhibition of phosphorylated FLT3 (p-FLT3) and its downstream targets, p-STAT5 and p-ERK1/2, for at least 24 hours.[3] This supports a once-daily dosing regimen.[3]

Anti-Tumor Efficacy: In a 28-day study, daily oral administration of G-749 resulted in significant, dose-dependent inhibition of tumor growth.[3] At doses of 10 and 30 mg/kg/day, apparent tumor regression was observed.[3] Notably, in the 30 mg/kg/day group, tumors did not regrow for at least 28 days after cessation of treatment, indicating complete tumor regression.[3] These findings highlight the potent anti-leukemic activity of G-749 in a living organism.[3]

Experimental Protocol: In Vitro Cell Viability Assay

The following is a representative protocol for determining the IC50 of G-749 in an FLT3-dependent AML cell line.

Objective: To determine the concentration of G-749 hydrochloride that inhibits the proliferation of MV4-11 cells by 50%.

Materials:

  • MV4-11 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • G-749 hydrochloride stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest MV4-11 cells in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of G-749 hydrochloride in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Treatment: Add 100 µL of the diluted G-749 or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Signal Measurement: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the G-749 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed MV4-11 cells in 96-well plate C Add G-749 dilutions to cells A->C B Prepare serial dilutions of G-749 B->C D Incubate for 72 hours at 37°C C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Workflow for In Vitro Cell Viability Assay.

Conclusion

G-749 hydrochloride is a highly potent and selective FLT3 kinase inhibitor with significant promise for the treatment of Acute Myeloid Leukemia.[1] Its ability to inhibit clinically relevant FLT3 mutations, overcome multiple mechanisms of drug resistance, and induce complete tumor regression in preclinical models underscores its potential as a next-generation therapeutic agent for AML patients, including those who have relapsed or are refractory to existing therapies.[1][3] Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.

References

  • Lee, H.K., Kim, H.W., Lee, I.Y., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood, 123(14), 2209-2219. [Link]

  • PubMed. (2014). G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind G-749: A Key Player in AML Research. [Link]

Sources

Foundational

Technical Whitepaper: G-749 Hydrochloride and Mechanisms of Apoptosis Induction

Executive Summary The development of targeted therapies for hematological malignancies and solid tumors has been historically hindered by the rapid emergence of kinase domain mutations and microenvironment-mediated drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for hematological malignancies and solid tumors has been historically hindered by the rapid emergence of kinase domain mutations and microenvironment-mediated drug resistance. G-749 hydrochloride (Denfivontinib) represents a paradigm shift in this landscape. As a highly potent, orally bioavailable, and ATP-competitive FMS-like tyrosine kinase 3 (FLT3) inhibitor, G-749 demonstrates sustained target engagement even in the presence of high intracellular ATP concentrations[1].

Unlike first-generation inhibitors, G-749 is uniquely engineered to overcome clinical resistance mutations—such as FLT3-ITD, FLT3-D835Y, and dual ITD/TKD mutations—while simultaneously exhibiting dual-action capabilities against the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family[2]. This whitepaper dissects the mechanistic pathways through which G-749 induces apoptosis, provides quantitative efficacy data, and outlines self-validating experimental protocols for researchers evaluating its antineoplastic properties.

Mechanistic Framework: Kinase Inhibition to Apoptotic Execution

G-749 induces apoptosis through a multi-modal blockade of survival signaling networks. In Acute Myeloid Leukemia (AML), aberrant FLT3 activation drives the constitutive phosphorylation of downstream effectors. By binding to the ATP pocket of FLT3, G-749 profoundly suppresses the phosphorylation of STAT5, ERK1/2, and AKT[1]. The collapse of these survival pathways shifts the intracellular balance toward pro-apoptotic signaling, leading to the cleavage of Caspase-3 and PARP[2].

Furthermore, recent oncological studies have expanded G-749's application to solid tumors (e.g., colon cancer). In these models, G-749 promotes the degradation of the TAM receptor TYRO3 via regulated intramembrane proteolysis (RIP), effectively arresting the cell cycle in the SubG1 phase and triggering apoptosis[2].

G G749 G-749 Hydrochloride (Denfivontinib) FLT3 FLT3 Receptors (WT, ITD, TKD Mutants) G749->FLT3 ATP-Competitive Inhibition TYRO3 TAM Receptors (TYRO3, AXL, MER) G749->TYRO3 RIP-Mediated Degradation STAT5 p-STAT5 FLT3->STAT5 Blocks ERK p-ERK1/2 FLT3->ERK Blocks AKT p-AKT FLT3->AKT Blocks TYRO3->AKT Blocks Apoptosis Apoptosis Induction (Cleaved Caspase-3 / PARP) STAT5->Apoptosis Pro-apoptotic shift ERK->Apoptosis Pro-apoptotic shift AKT->Apoptosis Pro-apoptotic shift

Signaling pathways targeted by G-749 to induce apoptosis in malignant cells.

Quantitative Efficacy Profile

To contextualize the potency of G-749, it is critical to evaluate its half-maximal inhibitory concentration ( IC50​ ) across various kinase targets and cell lines. The data below synthesizes findings from 3[3].

Target / Cell LineAssay Type IC50​ ValueClinical Relevance
FLT3-WT Biochemical0.4 nMEstablishes baseline wild-type kinase inhibition[1][3].
FLT3-D835Y Biochemical0.6 nMDemonstrates efficacy against the primary TKD gatekeeper mutation[1][3].
MER Biochemical1.0 nMTAM receptor targeting; prevents immune evasion[2].
AXL Biochemical20.0 nMTAM receptor targeting; suppresses metastasis and resistance[2].
MV4-11 (FLT3-ITD) Cell Viability3.5 nMValidates potent anti-proliferative activity in FLT3-addicted AML[1].
Molm-14 (FLT3-ITD) Cell Viability7.5 nMConfirms broad-spectrum efficacy across different AML genetic backgrounds[1].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on understanding the causality behind each methodological step. The following protocols are designed as self-validating systems to ensure data integrity when evaluating G-749.

Protocol 1: Flow Cytometric Evaluation of Apoptosis

This workflow utilizes Annexin V and Propidium Iodide (PI) to quantify the apoptotic fraction following G-749 exposure.

Workflow Step1 1. Cell Culture (MV4-11 / Molm-14) Step2 2. G-749 Treatment (1-100 nM, 36h) Step1->Step2 Step3 3. Harvest & Wash (Cold PBS) Step2->Step3 Step4 4. Dual Staining (Annexin V / PI) Step3->Step4 Step5 5. Flow Cytometry (SubG1 Analysis) Step4->Step5

Step-by-step experimental workflow for in vitro apoptosis evaluation.

Step-by-Step Methodology & Causality:

  • Cell Seeding & Synchronization: Seed MV4-11 or Molm-14 cells at 5×105 cells/mL in RPMI-1640.

    • Causality: Cells must be in the logarithmic growth phase. Synchronizing them ensures that the observed SubG1 arrest is a direct result of G-749 kinase inhibition, rather than contact inhibition or nutrient depletion.

  • G-749 Treatment (Dose-Response): Treat cells with a concentration gradient of G-749 (e.g., 1 nM, 10 nM, 50 nM, 100 nM) for 36 hours.

    • Causality: A gradient establishes a definitive dose-response curve, allowing you to differentiate between targeted apoptotic induction at low nanomolar doses and off-target necrotic toxicity at higher concentrations[3].

  • Harvesting: Collect both the culture supernatant and the adherent/suspension cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

    • Causality: Apoptotic cells lose membrane adherence and float. Discarding the supernatant would artificially lower the measured apoptotic fraction, severely skewing the data.

  • Annexin V/PI Staining: Resuspend the pellet in Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V requires calcium ( Ca2+ ) to bind to externalized phosphatidylserine (early apoptosis). The specialized binding buffer maintains this ionic requirement. PI is excluded by viable cells, allowing the distinction between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO vehicle to establish baseline viability.

    • Positive Control: 1 µM Staurosporine to validate the dynamic range and sensitivity of the flow cytometer's detectors.

Protocol 2: Immunoblotting for Downstream Effector Suppression

To prove that apoptosis is mechanistically driven by G-749, we must confirm the suppression of its primary targets.

Step-by-Step Methodology & Causality:

  • Lysis & Extraction: Lyse the G-749 treated cells using RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Kinase phosphorylation states are highly transient. Exogenous inhibitors prevent endogenous cellular phosphatases from stripping the phosphate groups off FLT3, STAT5, and ERK during the extraction process.

  • Protein Quantification: Perform a BCA assay to determine protein concentration.

    • Causality: Ensures exact equal loading (e.g., 30 µg per lane) across the SDS-PAGE gel, which is an absolute prerequisite for accurate quantitative densitometry.

  • Target Probing: Probe the PVDF membrane for p-FLT3 (Tyr 591), p-STAT5 (Tyr 694), p-ERK1/2 (Tyr 204), and p-AKT (Ser 473)[1].

    • Causality: You must probe for both the phosphorylated target and the total protein (e.g., total FLT3). This dual-probing validates that the decrease in chemiluminescent signal is due to specific kinase inhibition by G-749, rather than global protein degradation.

  • Self-Validating Controls: Use β -actin or GAPDH as a loading control to validate uniform protein transfer from the gel to the membrane.

Translational Perspective: Overcoming Stroma-Mediated Resistance

The clinical failure of many first-generation FLT3 inhibitors (such as Midostaurin) is often attributed to the bone marrow microenvironment. High levels of FLT3 ligand in the stroma can outcompete standard ATP-competitive inhibitors, rescuing leukemic blasts from apoptosis via compensatory ERK signaling[4].

G-749 bypasses this limitation. Because it is engineered to maintain sustained binding within the ATP pocket—even when intracellular ATP concentrations exceed 1 mM—it retains its full inhibitory potency in various drug-resistance milieus, including 1[1]. This sustained pharmacokinetic profile ensures that the apoptotic cascade is irreversibly triggered, making G-749 a highly promising next-generation candidate for relapsed and refractory malignancies.

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Exploratory

G-749 Hydrochloride (CAS: 1457983-33-3): A Technical Guide for Advanced Cancer Research

Introduction: Targeting Key Kinase Pathways in Oncology G-749 hydrochloride is a potent and selective small molecule inhibitor that has emerged as a critical tool in oncological research, particularly in the context of A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Key Kinase Pathways in Oncology

G-749 hydrochloride is a potent and selective small molecule inhibitor that has emerged as a critical tool in oncological research, particularly in the context of Acute Myeloid Leukemia (AML).[1][2] Initially characterized as a powerful inhibitor of Fms-like tyrosine kinase 3 (FLT3), G-749 has demonstrated significant efficacy against both wild-type and various mutated forms of this receptor, which are prevalent in a substantial portion of AML cases.[2] Furthermore, recent investigations have expanded the known activity of G-749 to include the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, specifically showing promise in targeting TYRO3 in solid tumors such as colon cancer.[3] This dual-targeting capability underscores the versatility of G-749 as a research compound for elucidating and therapeutically targeting complex signaling networks in cancer. This guide provides an in-depth overview of the mechanism of action, key research applications, and detailed experimental protocols for utilizing G-749 hydrochloride in a research setting.

Part 1: Mechanism of Action in Acute Myeloid Leukemia - FLT3 Inhibition

Aberrant activation of the FLT3 receptor is a key driver in the pathogenesis of AML, occurring in approximately 20-30% of patients.[2] These mutations, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.

G-749 is a novel FLT3 inhibitor that has shown potent and sustained inhibition of both wild-type FLT3 and its mutants, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L in cellular assays.[1] A significant advantage of G-749 is its ability to overcome drug resistance, maintaining its inhibitory potency in environments that can confer resistance to other FLT3 inhibitors, such as high concentrations of the FLT3 ligand or protection from stromal cells.[2]

The inhibition of FLT3 by G-749 leads to the downregulation of several key downstream signaling pathways that are critical for the survival and proliferation of leukemic cells. Specifically, G-749 has been shown to potently inhibit the phosphorylation of STAT5, AKT, and ERK1/2. This multi-pronged inhibition of downstream effectors culminates in the induction of apoptosis, or programmed cell death, in AML cells, as evidenced by increased levels of active caspase-3/7.

G749_FLT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type or Mutant) STAT5 STAT5 FLT3->STAT5 Phosphorylates AKT AKT FLT3->AKT Phosphorylates ERK ERK1/2 FLT3->ERK Phosphorylates G749 G-749 HCl G749->FLT3 Inhibits Phosphorylation Apoptosis Apoptosis G749->Apoptosis Induces pSTAT5 p-STAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation pAKT p-AKT pAKT->Proliferation pERK p-ERK1/2 pERK->Proliferation

Figure 1: G-749 HCl inhibits FLT3 signaling in AML.
Quantitative Efficacy Data

The potency of G-749 has been quantified through various in vitro assays, demonstrating its nanomolar efficacy against key AML cell lines.

Cell LineFLT3 StatusIC50 (nM)Reference
MV4-11FLT3-ITD3.5[4]
Molm-14FLT3-ITD7.5[4]

In addition to cell lines, G-749 has shown potent antileukemic activity in bone marrow blasts from AML patients, irrespective of their FLT3 mutation status.[1] In vivo studies using murine xenograft models with MV4-11 and Molm-14 cells have further confirmed the efficacy of G-749, where oral administration led to reduced tumor growth and increased survival.[4] A single oral dose of G-749 hydrochloride (10 mg/kg) in mice with MV4-11 xenografts resulted in sustained inhibition of phosphorylated FLT3, STAT5, and ERK1/2 for 24 hours.

Part 2: Emerging Applications in Solid Tumors - TAM Kinase Inhibition

Recent research has unveiled a broader inhibitory profile for G-749, extending its activity to the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] This is significant as some FLT3 inhibitors have dual activity against TAM kinases, which are implicated in the progression of solid tumors like non-small cell lung cancer and triple-negative breast cancer.[3]

Specifically, G-749 has been shown to be a potential inhibitor of TYRO3 in colon cancer.[3] The proposed mechanism involves the degradation of TYRO3 through regulated intramembrane proteolysis.[3] This action inhibits signaling pathways associated with cell proliferation in colon cancer cell lines and in vivo xenograft models, suggesting G-749 as a potential therapeutic agent for cancers with abnormal TYRO3 expression or activity.[3]

G749_TYRO3_Pathway cluster_membrane_colon Cell Membrane (Colon Cancer) cluster_cytoplasm_colon Cytoplasm TYRO3 TYRO3 Receptor Prolif_Signal Proliferation Signaling (e.g., AKT, ERK) TYRO3->Prolif_Signal Activates TYRO3_degradation TYRO3 Degradation (Regulated Intramembrane Proteolysis) G749_colon G-749 HCl G749_colon->TYRO3 Promotes Degradation Apoptosis_colon Apoptosis G749_colon->Apoptosis_colon Induces Prolif_Signal->Apoptosis_colon Inhibits

Figure 2: Proposed mechanism of G-749 HCl in colon cancer via TYRO3 degradation.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of G-749 hydrochloride. These are standardized procedures and may require optimization based on specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of G-749 on the viability of AML cell lines.

MTT_Workflow start Start: Seed Cells in 96-well plate treat Treat cells with varying concentrations of G-749 HCl start->treat incubate Incubate for desired time (e.g., 72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze Analyze data and calculate IC50 values read_absorbance->analyze

Figure 3: Workflow for MTT Cell Viability Assay.

Materials:

  • AML cell lines (e.g., MV4-11, Molm-14)

  • Complete culture medium

  • G-749 hydrochloride stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Treatment: Prepare serial dilutions of G-749 hydrochloride in culture medium. Add the desired concentrations of G-749 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phosphorylated Proteins (p-FLT3, p-STAT5, p-ERK1/2)

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins following treatment with G-749.

Materials:

  • AML cells

  • G-749 hydrochloride

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with G-749 for the desired time (e.g., 2 hours). Wash cells with cold PBS and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caspase-3/7 Activity Assay

This assay measures the induction of apoptosis by G-749.

Materials:

  • AML cells

  • G-749 hydrochloride

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with G-749 as described for the viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Analyze the data to determine the fold-increase in caspase-3/7 activity compared to the vehicle control.

Conclusion

G-749 hydrochloride is a valuable research tool with a well-defined mechanism of action as a potent FLT3 inhibitor in AML. Its ability to overcome drug resistance and its emerging role as a TAM kinase inhibitor in solid tumors make it a compound of significant interest for cancer researchers and drug development professionals. The protocols outlined in this guide provide a framework for investigating the cellular and molecular effects of G-749, facilitating further exploration of its therapeutic potential.

References

  • Lee, H.K., Kim, H.W., Lee, I.Y., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood, 123(14), 2209-2219. [Link]

  • Lee, H.K., Kim, H.W., Lee, I.Y., et al. (2014). G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia. PubMed. [Link]

  • Kim, J.Y., Park, S., Choi, Y.J., et al. (2021). G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models. Frontiers in Pharmacology, 12, 730241. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Science Behind G-749: A Key Player in AML Research. [Link]

Sources

Protocols & Analytical Methods

Method

denfivontinib cell viability assay (e.g., ATPLite)

An Application Note and Protocol for Assessing the Antiproliferative Effects of Denfivontinib Using the ATPLite™ Luminescence-Based Cell Viability Assay Authored by: Gemini, Senior Application Scientist Abstract This doc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Assessing the Antiproliferative Effects of Denfivontinib Using the ATPLite™ Luminescence-Based Cell Viability Assay

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the ATPLite™ Luminescence-Based Cell Viability Assay to evaluate the in vitro efficacy of denfivontinib, a potent and selective inhibitor of fibroblast growth factor receptor (FGFR). The following sections will detail the scientific rationale behind the assay, provide a meticulously validated step-by-step protocol, and offer expert insights into data analysis and interpretation. This guide is designed to ensure the generation of robust, reproducible, and scientifically sound data for the characterization of denfivontinib's cellular activity.

Introduction: Denfivontinib and the Rationale for ATP-Based Viability Assessment

Denfivontinib (also known as Vofatamab) is an investigational small molecule inhibitor that selectively targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Specifically, it has shown high affinity for FGFR1, FGFR2, and FGFR3. The FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. In numerous cancers, aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver of tumorigenesis and tumor progression. By inhibiting FGFR, denfivontinib aims to disrupt these oncogenic signals, leading to a reduction in tumor cell proliferation and survival.

To quantify the antiproliferative effects of denfivontinib, a robust and sensitive cell viability assay is required. The ATPLite™ assay is a well-established method that measures the level of adenosine triphosphate (ATP) in metabolically active cells. The principle of the assay is based on the fact that ATP is a fundamental indicator of cellular health and metabolic activity; a decrease in viable cells directly correlates with a reduction in intracellular ATP levels. The ATPLite™ assay utilizes a luciferase-based system where the enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the ATP concentration. This method offers a high degree of sensitivity, a broad dynamic range, and is amenable to high-throughput screening, making it an ideal choice for characterizing the dose-dependent effects of compounds like denfivontinib.

Assay Principle and Workflow

The ATPLite™ assay is a two-step process. First, a cell lysis solution is added to the cultured cells to release intracellular ATP. Subsequently, a luciferase/luciferin substrate solution is introduced, and the resulting luminescence is measured using a microplate luminometer. The amount of light produced is directly proportional to the number of viable cells in the culture.

ATPLite_Workflow cluster_workflow ATPLite™ Assay Workflow A 1. Cell Seeding & Denfivontinib Treatment B 2. Incubation Period (e.g., 72 hours) A->B C 3. Cell Lysis (Release of ATP) B->C D 4. Addition of Luciferase/Luciferin Substrate C->D E 5. Luminescence Measurement D->E F 6. Data Analysis (IC50 Determination) E->F FGFR_Pathway cluster_pathway Simplified FGFR Signaling Pathway & Denfivontinib Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Denfivontinib Denfivontinib Denfivontinib->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 2: Simplified diagram of the FGFR signaling pathway and the inhibitory action of denfivontinib.

References

  • Goyal, L., et al. (2017). A phase 1, open-label, dose-escalation study of BGJ398, a selective pan-FGFR inhibitor, in patients with advanced solid tumors. Cancer Discovery, 7(4), 384-397. [Link]

  • Helsten, T., et al. (2016). The FGFR landscape in cancer: analysis of 4,853 tumors by next-generation sequencing. Clinical Cancer Research, 22(1), 259-267. [Link]

  • Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. [Link]

Application

Application Note: Pharmacodynamic Evaluation of G-749 Hydrochloride via p-FLT3 Western Blotting

Introduction & Mechanistic Rationale Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase implicated in the pathogenesis of 20% to 30% of acute myeloid leukemia (AML) cases[1]. Mutations such as Inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase implicated in the pathogenesis of 20% to 30% of acute myeloid leukemia (AML) cases[1]. Mutations such as Internal Tandem Duplications (FLT3-ITD) or Tyrosine Kinase Domain point mutations (e.g., FLT3-D835Y) lead to constitutive, ligand-independent autophosphorylation of the receptor. This aberrant activation drives leukemogenesis through downstream survival and proliferation pathways, including STAT5, PI3K/AKT, and RAS/ERK[2].

G-749 hydrochloride (Denfivontinib) is a highly potent, orally active, ATP-competitive next-generation FLT3 inhibitor[3]. Unlike first-generation inhibitors (e.g., midostaurin) that often lose efficacy against secondary resistance mutations, G-749 maintains sustained binding to the ATP-binding pocket and demonstrates profound inhibitory activity against wild-type FLT3, FLT3-ITD, and highly resistant mutants like FLT3-D835Y and FLT3-ITD/F691L[2][4].

To validate the on-target pharmacodynamic efficacy of G-749 in preclinical models, Western blotting for phosphorylated FLT3 (p-FLT3) is the definitive gold-standard readout. This application note provides a causally-driven, self-validating protocol for assessing G-749 efficacy in AML cell lines.

G G749 G-749 Hydrochloride (ATP-Competitive Inhibitor) FLT3 FLT3 Receptor (WT / ITD / D835Y) G749->FLT3 Nanomolar Inhibition pFLT3 Phosphorylated FLT3 (Active State) FLT3->pFLT3 Autophosphorylation STAT5 STAT5 Pathway (Survival/Proliferation) pFLT3->STAT5 PI3K PI3K/AKT Pathway (Anti-apoptosis) pFLT3->PI3K RAS RAS/ERK Pathway (Proliferation) pFLT3->RAS

Figure 1: Mechanism of G-749 inhibition on FLT3 autophosphorylation and downstream signaling.

Quantitative Pharmacological Profile of G-749

Understanding the biochemical potency of G-749 is critical for designing dose-response experiments. G-749 exhibits low-nanomolar to sub-nanomolar IC50 values across various FLT3 variants[2][3][5].

Target / AssayIC50 ValueExperimental ContextReference
FLT3 (Wild-Type) 0.4 nMBiochemical Kinase Assay[3][5]
FLT3-D835Y 0.6 nMBiochemical Kinase Assay[3][5]
FLT3-ITD/F691L < 8.0 nMCellular Autophosphorylation[2]
MV4-11 Cell Viability 3.5 nM72-hour Proliferation Assay[2][4]
MOLM-14 Cell Viability 7.5 nM72-hour Proliferation Assay[2][4]

Experimental Design & Causality

A robust Western blot protocol is not merely a sequence of steps; it is a self-validating system where every parameter is chosen to preserve the transient state of the cellular proteome.

Cell Line Selection

MV4-11 and MOLM-14 are the preferred in vitro models. MV4-11 cells harbor a homozygous FLT3-ITD mutation, while MOLM-14 cells are heterozygous[2][6]. Because these cells are "addicted" to FLT3 signaling, they exhibit high basal levels of p-FLT3, providing a wide dynamic range to observe G-749-induced dephosphorylation.

Treatment Kinetics

To assess direct kinase inhibition, cells must be treated with G-749 for 2 hours [2][3]. Causality: Kinase inhibition and subsequent phosphatase-mediated dephosphorylation occur rapidly. Extending the treatment beyond 12-24 hours induces caspase activation and apoptotic cleavage of the FLT3 receptor itself, which confounds the interpretation of direct kinase inhibition[7].

The Glycosylation Factor in SDS-PAGE

FLT3 undergoes massive N-linked glycosylation in the endoplasmic reticulum[8]. Consequently, it resolves as two distinct bands on a Western blot:

  • 130–143 kDa: The immature, partially glycosylated receptor.

  • 155–158 kDa: The mature, fully glycosylated receptor localized to the plasma membrane[8]. Causality: Because of this high molecular weight, using a standard 10-12% polyacrylamide gel will cause the bands to compress at the top of the gel. A 6% to 8% gel is strictly required for proper resolution.

Step-by-Step Methodology: p-FLT3 Western Blot

Workflow Treat 1. Drug Treatment MV4-11 cells + G-749 (0.1 - 100 nM) for 2h Lysis 2. Cell Lysis RIPA + Na3VO4 + NaF Strictly on ice (30 min) Treat->Lysis Gel 3. SDS-PAGE 6-8% Polyacrylamide Resolve 130-160 kDa Lysis->Gel Transfer 4. Wet Transfer Overnight at 4°C (High MW optimization) Gel->Transfer Blot 5. Immunoblotting p-FLT3 (Tyr591) Total FLT3 & GAPDH Transfer->Blot

Figure 2: Optimized Western blot workflow for detecting high-molecular-weight p-FLT3.

Phase 1: Compound Preparation & Cell Treatment
  • Stock Preparation: Dissolve G-749 powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock[5][9]. Aliquot and store at -80°C to prevent freeze-thaw degradation[3].

  • Cell Seeding: Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS. Seed at a density of 1×106 cells/mL in 6-well plates.

  • Treatment: Prepare serial dilutions of G-749 in culture media (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Add to the cells and incubate for exactly 2 hours at 37°C[2]. Self-Validation Step: Always include a vehicle control (DMSO alone) ensuring the final DMSO concentration is ≤0.1% across all wells[9].

Phase 2: Protein Extraction
  • Harvesting: Centrifuge cells at 300 x g for 5 minutes at 4°C. Wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate ( Na3​VO4​ ).

  • Lysis: Resuspend the pellet in ice-cold RIPA buffer supplemented with a robust inhibitor cocktail: 1 mM Na3​VO4​ , 1 mM NaF, 1 mM PMSF, and 1X Protease Inhibitor Cocktail. Causality: p-FLT3 is highly labile. The inclusion of Na3​VO4​ (tyrosine phosphatase inhibitor) and NaF (serine/threonine phosphatase inhibitor) is non-negotiable to prevent artifactual signal loss during extraction.

  • Incubation & Clearance: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay. Normalize all samples to equal concentrations (typically 30-50 µg per lane) and boil in 4X Laemmli sample buffer for 5 minutes at 95°C.

Phase 3: SDS-PAGE & Transfer
  • Electrophoresis: Load samples onto a 6% or 8% SDS-PAGE gel . Run at 80V through the stacking gel, then 120V through the resolving gel until the dye front runs off.

  • Transfer: Perform a wet (tank) transfer onto a PVDF membrane (0.45 µm pore size). Causality: High molecular weight proteins (>150 kDa) transfer poorly in rapid, semi-dry systems. Use a wet transfer system at 30V overnight at 4°C, or 100V for 90-120 minutes on ice, using transfer buffer with reduced methanol (10%) and 0.01% SDS to facilitate the migration of large proteins.

Phase 4: Immunoblotting & Detection
  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (Do not use milk for phospho-antibodies, as casein contains phosphoproteins that increase background).

  • Primary Antibodies: Incubate overnight at 4°C with gentle agitation.

    • Anti-p-FLT3 (Tyr591 or Tyr842): Detects the active phosphorylated state[7].

    • Anti-Total FLT3: Required to prove that the loss of p-FLT3 is due to kinase inhibition by G-749, not receptor degradation.

    • Anti-GAPDH or β -Actin: Loading control[7].

  • Secondary Antibodies: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using Enhanced Chemiluminescence (ECL) substrate and capture via a digital imaging system or X-ray film.

Troubleshooting Matrix

ObservationCausal FactorCorrective Action
No p-FLT3 signal in DMSO control Phosphatase activity during lysis or omission of inhibitors.Ensure fresh Na3​VO4​ is added to both the PBS wash and the RIPA lysis buffer. Keep samples strictly on ice.
FLT3 bands compressed at top of gel Polyacrylamide percentage is too high.Switch from a 10% or 12% gel to a 6% or 8% gel to resolve the 130 kDa and 158 kDa bands[8].
Total FLT3 decreases with G-749 Treatment time exceeded 12-24 hours, inducing apoptosis.Restrict treatment time to 2 hours to isolate pure kinase inhibition from apoptotic receptor cleavage[2][7].
High background smear Blocking in milk instead of BSA.Use 5% BSA in TBST for all phospho-specific antibody blocking and incubation steps.

References

  • Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC. National Institutes of Health. Available at:[Link]

  • G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia - PubMed. National Institutes of Health. Available at: [Link]

  • G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - PMC. National Institutes of Health. Available at: [Link]

  • G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia | Blood. American Society of Hematology. Available at: [Link]

  • LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC. National Institutes of Health. Available at:[Link]

  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiology.org. Available at:[Link]

Sources

Method

Preclinical Evaluation of Denfivontinib (G-749): Comprehensive Mouse Xenograft Protocols for AML and NSCLC Models

Introduction & Scientific Rationale Denfivontinib (also known as G-749 or SKI-G-801) is a highly potent, orally bioavailable dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and the AXL receptor tyrosine kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Denfivontinib (also known as G-749 or SKI-G-801) is a highly potent, orally bioavailable dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and the AXL receptor tyrosine kinase[1]. In the landscape of preclinical oncology, denfivontinib is uniquely positioned because of its divergent mechanisms of action across different malignancies:

  • In Acute Myeloid Leukemia (AML): It acts as a direct, ATP-competitive inhibitor of FLT3, overcoming resistance driven by internal tandem duplications (FLT3-ITD) and tyrosine kinase domain mutations (e.g., FLT3-D835Y) with sub-nanomolar potency (IC50 ~0.4–0.6 nM)[2].

  • In Solid Tumors (e.g., Non-Small Cell Lung Cancer, NSCLC): Its inhibition of AXL modulates the tumor microenvironment (TME). AXL inhibition potentiates the NOD-like receptor pathway, facilitating NLRP3 inflammasome formation, which subsequently activates macrophages via NF-κB signaling to prime effector T-cells[3][4].

Because of these distinct mechanisms, the choice of mouse xenograft model is critical. Evaluating direct anti-proliferative effects in AML requires standard immunodeficient mice, whereas assessing AXL-mediated immune modulation in NSCLC strictly requires humanized mouse models[4].

Mechanistic Grounding & Causality

As a self-validating experimental system, your xenograft design must reflect the drug's mechanism of action. Denfivontinib’s efficacy in solid tumors is entirely immune-dependent. In preclinical validations, denfivontinib failed to reduce tumor volume in standard immunodeficient NOG mice, proving that an intact immune system is an absolute prerequisite for its anti-cancer effects in solid tumors[4].

By inhibiting AXL, denfivontinib triggers a signaling cascade that ultimately reverses the immunosuppressive TME, making it a powerful synergistic partner for immune checkpoint inhibitors (ICIs) like pembrolizumab (anti-PD-1)[4].

MoA Denfi Denfivontinib AXL AXL Kinase Denfi->AXL Inhibits NOD NOD-like Receptor Pathway AXL->NOD Inhibition Promotes NLRP3 NLRP3 Inflammasome NOD->NLRP3 Facilitates NFkB NF-κB Signaling NLRP3->NFkB Activates Macro Macrophage Activation NFkB->Macro Induces TCell Effector T-cells (CD4+/CD8+) Macro->TCell Primes

Fig 1. Denfivontinib MoA: AXL inhibition drives NLRP3-mediated T-cell activation.

Quantitative Data & Dosing Formulation

To ensure reproducibility across laboratories, the following table synthesizes the validated quantitative parameters for establishing and dosing denfivontinib xenograft models.

ParameterProtocol A: AML Model (MV4-11)Protocol B: NSCLC PDX Model (YHIM-2004)
Target Mechanism Direct FLT3-ITD InhibitionAXL Inhibition / Immune Modulation
Mouse Strain BALB/c nude or NOD/SCIDCD34+ Humanized NOD/SCID gamma (NOG)
Inoculum 5 × 10⁶ cells in 50% Matrigel~2-3 mm³ Patient-Derived Tumor Fragment
Denfivontinib Dose 3 – 30 mg/kg30 mg/kg
Route & Frequency Oral Gavage (PO), DailyOral Gavage (PO), Daily
Combination Agent None (Monotherapy)Pembrolizumab (10 mg/kg, IP, q5d)
Treatment Duration 28 DaysUntil endpoint or humane limits

Note: Denfivontinib hydrochloride is typically formulated in a standard aqueous vehicle (e.g., 0.5% methylcellulose or PEG400/Tween80 mixtures) for oral administration[1].

Step-by-Step Experimental Protocols

Protocol A: AML Subcutaneous Xenograft (MV4-11)

Causality Check: MV4-11 cells harbor the FLT3-ITD mutation, making them highly addicted to FLT3 signaling. This model isolates the direct anti-proliferative and apoptotic effects of denfivontinib without requiring immune system interaction[2].

Step 1: Cell Preparation & Inoculation

  • Cultivate MV4-11 cells in IMDM supplemented with 10% FBS. Harvest cells in the exponential growth phase (>95% viability).

  • Resuspend cells at a concentration of 5 × 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel. Rationale: Matrigel provides essential extracellular matrix proteins that significantly enhance the localized engraftment rate of leukemic cells.

  • Inject 100 µL (5 × 10⁶ cells) subcutaneously into the right flank of 6-8 week-old BALB/c nude mice.

Step 2: Randomization & Quality Control

  • Monitor tumor growth twice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of 100–150 mm³, randomize mice into vehicle and treatment groups (n=8-10 per group) to ensure equal baseline tumor burdens.

Step 3: Dosing & Pharmacodynamic (PD) Endpoint Analysis

  • Administer denfivontinib at 3, 10, or 30 mg/kg via oral gavage daily for 28 days[2].

  • Self-Validation: At the study endpoint (or 2 hours post-final dose for PD analysis), harvest tumor tissue. Perform Western blot analysis to confirm target engagement by measuring the suppression of p-FLT3, p-STAT5, and p-ERK1/2[2].

Protocol B: NSCLC Humanized PDX Model for IO Combination (YHIM-2004)

Causality Check: To evaluate denfivontinib's ability to overcome anti-PD-L1 resistance, a functional human immune system is required. The YHIM-2004 PDX model is specifically selected for its high baseline expression of AXL and PD-L1[4].

Step 1: Humanization & Engraftment

  • Utilize human CD34+ hematopoietic stem cell-engrafted NOD/SCID gamma mice (humanized mice) obtained from a validated vendor (e.g., Jackson Laboratory)[3][4].

  • Implant small biopsy specimens (~2-3 mm³) of YHIM-2004 tumor tissue subcutaneously into the flank of the humanized mice[3][4].

Step 2: Dosing Strategy

  • Upon reaching a tumor volume of ~100-150 mm³, initiate combination therapy.

  • Administer denfivontinib orally at 30 mg/kg daily[4].

  • Administer pembrolizumab intraperitoneally (IP) at 10 mg/kg once every 5 days[4].

Step 3: Immunophenotyping & Endpoint Analysis

  • Harvest tumors at the endpoint and dissociate into single-cell suspensions.

  • Perform flow cytometry to quantify the TME shift. Expected Outcome: A successful denfivontinib response will show a reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs), alongside an enhanced differentiation into effector CD4+ and CD8+ memory T cells with increased IFN-γ expression[3][4].

Workflow Prep Cell/PDX Prep (MV4-11 or YHIM-2004) Inoculation Inoculation (SubQ in NOG/SCID) Prep->Inoculation Engraftment Engraftment (Vol ~100-150 mm³) Inoculation->Engraftment Dosing Dosing Phase (PO Daily, 28 Days) Engraftment->Dosing Endpoint Endpoint Analysis (FACS, IHC, Vol) Dosing->Endpoint

Fig 2. Standardized in vivo workflow for denfivontinib xenograft models.

Troubleshooting & Field-Proven Insights

  • Poor Engraftment in PDX Models: If the YHIM-2004 PDX fails to engraft, verify the humanization status of the mice via peripheral blood flow cytometry (checking for human CD45+ cell chimerism). Low chimerism (<25%) often results in graft failure or an inability to mount the necessary NLRP3-mediated immune response[3].

  • Lack of Efficacy in Solid Tumors: If denfivontinib shows no tumor growth inhibition in a solid tumor model, confirm the mouse strain. As demonstrated in literature, denfivontinib will not reduce tumor volume in non-humanized, immunodeficient NOG mice because it lacks direct cytotoxic effects on these specific solid tumor cells; its efficacy relies entirely on T-cell and macrophage activation[4].

  • Formulation Precipitation: Denfivontinib hydrochloride is a salt; ensure the pH of your vehicle is optimized. If precipitation occurs in the gavage syringe, sonicate the suspension briefly and ensure it is administered immediately to maintain dosing accuracy[1].

Sources

Application

Application Note: Preparation and Handling of G-749 Hydrochloride Stock Solutions in DMSO

Introduction & Scientific Context G-749, also known as Denfivontinib, is a highly potent, orally bioavailable, ATP-competitive FMS-like tyrosine kinase 3 (FLT3) inhibitor. It was specifically engineered to overcome clini...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

G-749, also known as Denfivontinib, is a highly potent, orally bioavailable, ATP-competitive FMS-like tyrosine kinase 3 (FLT3) inhibitor. It was specifically engineered to overcome clinical resistance in acute myeloid leukemia (AML) driven by FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, such as FLT3-D835Y and FLT3-F691L[1][2].

Unlike first-generation inhibitors (e.g., midostaurin, sorafenib), G-749 sustains its inhibitory potency in complex drug-resistance milieus, including patient plasma and stromal protection. It achieves this by directly blocking the autophosphorylation of FLT3, which subsequently shuts down downstream oncogenic signaling cascades (STAT5, PI3K/AKT, and RAS/MAPK), ultimately inducing apoptosis in leukemic blasts[2][3].

To ensure reproducibility in preclinical assays, proper handling and reconstitution of the G-749 hydrochloride salt are critical. This guide details the physicochemical rationale and step-by-step methodologies for preparing stable stock solutions.

Physicochemical Properties & Formulation Rationale

Understanding the physical properties of the hydrochloride salt form is essential for successful formulation. While the salt form provides superior solid-state stability compared to the free base, it exhibits restricted solubility in standard organic solvents.

Table 1: Physicochemical Properties of G-749 Hydrochloride

PropertyValue / Description
Chemical Name Denfivontinib hydrochloride; G-749 HCl
CAS Number 1457983-33-3 (HCl salt)[1]
Molecular Weight 557.88 g/mol [1]
Primary Targets FLT3 WT (IC₅₀: 0.4 nM), FLT3-D835Y (IC₅₀: 0.6 nM)[4]
Solubility (DMSO) < 1–2 mg/mL (approx. 1.8 mM); requires optimization[5]
Storage (Solid) -20°C (up to 3 years) or -80°C (in solvent, up to 2 years)[3]
Causality in Solvent Selection

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for kinase inhibitors due to its high dielectric constant, which disrupts strong intermolecular hydrogen bonds. However, because G-749 hydrochloride has a relatively low maximum solubility in DMSO (< 1 mg/mL under standard conditions)[5], researchers must avoid attempting to prepare highly concentrated stocks (e.g., 10 mM). A 1 mM or 2 mM stock is optimal. This ensures complete dissolution while keeping the final DMSO concentration in cell culture well below the cytotoxic threshold (typically ≤ 0.1% v/v).

Step-by-Step Protocol: Stock Solution Preparation

Every protocol step below is designed as a self-validating system to prevent compound degradation and ensure precise dosing.

Materials Required
  • G-749 hydrochloride powder (purity ≥ 98%)

  • Anhydrous, cell-culture grade DMSO (≥ 99.9% purity)

  • Analytical balance (0.01 mg precision)

  • Water bath or dry block heater (set to 37°C)

  • Ultrasonic bath

Table 2: Reconstitution Matrix for G-749 Hydrochloride (MW = 557.88)

Mass of G-749 HClVolume of DMSO for 1 mM StockVolume of DMSO for 2 mM Stock
1.0 mg 1.792 mL0.896 mL
5.0 mg 8.962 mL4.481 mL
10.0 mg 17.925 mL8.962 mL
Methodology
  • Equilibration: Allow the lyophilized G-749 hydrochloride vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: This prevents ambient moisture condensation on the hygroscopic salt, which can degrade the compound via hydrolysis and artificially inflate the weighed mass.

  • Weighing & Solvent Addition: Weigh the desired mass of G-749 HCl. Add the calculated volume of anhydrous DMSO directly to the vial.

  • Dissolution (Critical Step): Vortex the suspension vigorously for 30 seconds. If the solution is not entirely clear, place the vial in an ultrasonic bath for 2–5 minutes. If micro-precipitates persist, warm the solution gently in a 37°C water bath for 5 minutes, followed by additional sonication.

    • Causality: The combined thermal and acoustic energy disrupts the crystal lattice of the hydrochloride salt without breaking covalent bonds, facilitating complete solvation.

  • Visual Quality Control: Hold the vial against a light source. The solution must be completely transparent without any floating particulates or cloudiness.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in opaque or amber microcentrifuge tubes.

    • Causality: G-749 is sensitive to repeated freeze-thaw cycles, which induce precipitation and concentration gradients. Single-use aliquots guarantee a self-validating, consistent concentration for every experiment.

  • Storage: Store aliquots immediately at -80°C. Solutions are stable for up to 2 years under these conditions[3].

Experimental Workflows

In Vitro Cellular Assays

When treating FLT3-ITD addicted cell lines (e.g., MV4-11, Molm-14), perform serial dilutions of the 1 mM DMSO stock in complete culture medium immediately before the assay.

  • Dilution Logic: To achieve a top working concentration of 10 nM (well above the IC₅₀ of 0.4 nM), dilute the 1 mM stock 1:100,000 in medium. This results in a final DMSO concentration of 0.001%, vastly below the 0.1% toxicity threshold, ensuring that observed apoptosis is solely due to FLT3 inhibition.

In Vivo Formulation for Animal Models

For oral administration (p.o.) in xenograft mouse models, DMSO alone cannot be used due to severe toxicity. A validated co-solvent system is required to maintain G-749 solubility in aqueous environments[5].

  • Protocol:

    • Add 10% (v/v) of the DMSO stock solution to the formulation vial.

    • Add 40% (v/v) PEG300 and vortex until clear.

    • Add 5% (v/v) Tween 80 and vortex.

    • Add 45% (v/v) sterile Saline or PBS dropwise while continuously vortexing.

  • Causality: The sequential addition is critical. PEG300 and Tween 80 act as surfactants and co-solvents that encapsulate the hydrophobic G-749 molecules, preventing them from crashing out of solution when the highly polar saline is introduced.

Visualizations

FLT3_Pathway FLT3 FLT3 Receptor (WT / ITD / TKD Mutants) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K RAS RAS / MAPK Pathway FLT3->RAS G749 G-749 Hydrochloride (Denfivontinib) G749->FLT3 ATP-competitive inhibition Proliferation Leukemic Cell Proliferation STAT5->Proliferation Apoptosis Apoptosis Evasion STAT5->Apoptosis PI3K->Proliferation PI3K->Apoptosis RAS->Proliferation

FLT3 Signaling Pathway and Mechanism of Action of G-749 Hydrochloride.

Workflow Weigh 1. Weigh G-749 HCl Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Mix 3. Vortex & Sonicate (37°C) Add_DMSO->Mix Inspect 4. Visual Inspection Mix->Inspect Aliquots 5. Aliquot (e.g., 50 µL) Inspect->Aliquots Store 6. Store at -80°C (Up to 2 years) Aliquots->Store

Step-by-step workflow for the preparation and storage of G-749 hydrochloride stock solution.

References

  • Lee HK, Kim HW, Lee IY, et al. "G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia." Blood. 2014 Apr 3;123(14):2209-19. URL:[Link]

Sources

Method

Application Notes and Protocols for the Oral Administration of Lenvatinib in Preclinical Animal Studies

A Note on Nomenclature: The topic specified was "denfivontinib." However, extensive database searches indicate that this is likely a typographical error for lenvatinib , a well-documented multi-kinase inhibitor. All subs...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The topic specified was "denfivontinib." However, extensive database searches indicate that this is likely a typographical error for lenvatinib , a well-documented multi-kinase inhibitor. All subsequent information pertains to lenvatinib.

Introduction: Lenvatinib in Preclinical Research

Lenvatinib (marketed as Lenvima) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2][3][4][5] This concurrent inhibition of multiple signaling pathways involved in tumorigenesis, cell proliferation, and angiogenesis makes lenvatinib a compound of significant interest in oncology research.[2][3][4]

These application notes provide a comprehensive guide for researchers on the oral administration of lenvatinib in animal models, focusing on best practices to ensure data integrity, reproducibility, and animal welfare. The protocols outlined are synthesized from established pharmacokinetic studies and preclinical trial methodologies.

Mechanism of Action: Multi-Targeted Kinase Inhibition

Lenvatinib's efficacy stems from its ability to simultaneously block several key signaling cascades that drive tumor growth and vascularization. By inhibiting VEGFR, it potently suppresses angiogenesis, the process by which tumors develop new blood vessels to obtain nutrients and oxygen.[2][3] The inhibition of FGFR, PDGFRα, RET, and KIT pathways further disrupts signals that promote cancer cell proliferation and survival.[2][3][4]

Lenvatinib_MoA cluster_ligands cluster_receptors cluster_pathways VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation & Survival FGFR->Proliferation PDGFRa->Angiogenesis PDGFRa->Proliferation KIT KIT KIT->Proliferation RET RET RET->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Preclinical Pharmacokinetics of Lenvatinib

Understanding the pharmacokinetic (PK) profile of lenvatinib across different species is crucial for designing effective preclinical studies. Lenvatinib generally exhibits good oral bioavailability and relatively low clearance across common animal models.[6] Dose-linearity has been observed in mice and rats at ranges relevant for efficacy studies (e.g., 3 to 30 mg/kg).[6]

Table 1: Comparative Pharmacokinetic Parameters of Lenvatinib (Oral Administration)

Species Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (µg·h/mL) Oral Bioavailability (%) Reference
Mouse 10 ~18,000 0.5 - ~50% [7]
Rat 3 703 ± 147 1.0 ± 0.0 4.3 ± 0.6 78.4 ± 8.8 [6]
Rat 10 2580 ± 320 1.0 ± 0.0 14.8 ± 1.8 68.8 ± 8.4 [6]
Rat (Juvenile) 7 - - 5.95 ± 2.27 - [8]
Dog 3 647 ± 150 2.0 ± 0.0 5.2 ± 1.1 64.0 ± 13.0 [6]
Monkey 3 751 ± 204 2.5 ± 1.0 7.9 ± 3.4 76.0 ± 32.8 [6]

(Note: Values are approximated or presented as mean ± SD where available. Cmax, Tmax, and AUC can vary based on formulation and specific study conditions.)

Protocol: Oral Administration of Lenvatinib in Rodent Models

This protocol provides a standardized method for preparing and administering lenvatinib to mice or rats via oral gavage. This technique ensures accurate dosing, which is fundamental for pharmacokinetic, pharmacodynamic, and efficacy studies.

PART 1: Materials and Reagents
  • Lenvatinib mesylate powder

  • Vehicle solution (e.g., 0.5% w/v Methylcellulose in sterile water)

  • Sterile water for injection or deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders and beakers

  • Appropriately sized oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

PART 2: Vehicle and Formulation Preparation

Rationale: The choice of vehicle is critical for ensuring the drug is uniformly suspended and delivered consistently. A 0.5% methylcellulose solution is a standard, inert vehicle for suspending hydrophobic compounds like lenvatinib for oral administration in preclinical studies.

  • Prepare 0.5% Methylcellulose (MC) Vehicle:

    • Heat approximately half the final required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse.

    • Once dispersed, add the remaining volume as cold water and continue to stir on a magnetic stirrer in a cold room or on ice until the solution is clear and viscous.

    • Store at 2-8°C.

  • Prepare Lenvatinib Suspension:

    • Calculate the required amount of lenvatinib and vehicle based on the desired concentration and number of animals. Example Calculation: For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.

    • Weigh the precise amount of lenvatinib mesylate powder.

    • Levigate the powder with a small amount of the 0.5% MC vehicle in a mortar to create a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle while mixing continuously.

    • Transfer the suspension to a beaker and place it on a magnetic stirrer. Keep the suspension stirring continuously at a low speed throughout the dosing procedure to maintain uniformity.

PART 3: Animal Handling and Administration

Trustworthiness through Technique: Proper gavage technique is essential to prevent injury to the animal and ensure the full dose reaches the stomach. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Restraint:

    • Mouse: Grasp the mouse by the loose skin over the neck and back to immobilize the head. The body of the mouse can be supported by the remaining fingers.

    • Rat: Securely wrap the rat in a towel or use an appropriate restraint device. Gently hold the head and neck to align the esophagus and stomach.

  • Gavage Needle Measurement: Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle if necessary.

  • Administration:

    • Draw the calculated dose volume into the syringe. Ensure the suspension is well-mixed.

    • With the animal securely restrained and its head tilted slightly upwards, gently insert the ball-tipped gavage needle into the mouth, just off-center.

    • Advance the needle smoothly along the roof of the mouth and down the esophagus. Crucial: If any resistance is met, withdraw immediately and restart. Do not force the needle.

    • Once the needle is at the predetermined depth, dispense the liquid smoothly and steadily.

    • Withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing or leakage of the compound from the mouth or nose.

General Preclinical Study Workflow

The oral administration of lenvatinib is a key step in a larger experimental workflow designed to evaluate its anti-tumor efficacy.

Preclinical_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Data Collection cluster_endpoint Phase 4: Endpoint & Analysis Model Tumor Model Establishment (e.g., Xenograft) Group Animal Randomization & Group Assignment (Vehicle, Lenvatinib Doses) Model->Group Dosing Daily Oral Gavage (Per Protocol) Group->Dosing Monitor Monitor Tumor Volume, Body Weight, & Clinical Signs Dosing->Monitor PK_PD Pharmacokinetic/ Pharmacodynamic Sampling (Optional) Dosing->PK_PD Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitor->Endpoint Analysis Tissue Collection & Data Analysis Endpoint->Analysis

Caption: A typical workflow for a preclinical animal efficacy study.

Safety and Toxicology Considerations

Researchers must be aware of the known adverse effects of lenvatinib to implement appropriate monitoring. Common treatment-related side effects observed in both clinical and preclinical settings include:

  • Gastrointestinal Issues: Monitor for diarrhea, decreased appetite, and subsequent weight loss.[10]

  • Impaired Wound Healing: Schedule any necessary surgeries or procedures before the start of treatment.[11][12]

Dose adjustments or discontinuation may be necessary if severe toxicity is observed, consistent with established guidelines.[13][14]

References

  • Cross-species comparison in nonclinical pharmacokinetics of lenvatinib by a simple HPLC with ultraviolet detection. PMC. Available at: [Link]

  • Lenvatinib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Preclinical trial of the multi-targeted lenvatinib in combination with cellular immunotherapy for treatment of renal cell carcinoma. PMC. Available at: [Link]

  • A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Trial of Lenvatinib (E7080) in 131I-Refractory Differentiated Thyroid Cancer (DTC). ClinicalTrials.gov. Available at: [Link]

  • Lenvatinib (oral route). Mayo Clinic. Available at: [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. PMC. Available at: [Link]

  • ORAL CHEMOTHERAPY EDUCATION: Lenvatinib (Lenvima®). University of Washington Medicine. Available at: [Link]

  • Differences in the pharmacokinetics and steady-state blood concentrations of orally administered lenvatinib in adult and juvenile rats. Frontiers in Pharmacology. Available at: [Link]

  • Lenvatinib. Wikipedia. Available at: [Link]

  • What is the mechanism of Lenvatinib mesylate? Patsnap Synapse. Available at: [Link]

  • The action and resistance mechanisms of Lenvatinib in liver cancer. PMC - NIH. Available at: [Link]

  • Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. PMC. Available at: [Link]

  • Study of the Efficacy of Lenvatinib Combined With Denosumab in the Treatment of Patients With Predominant Bone Metastatic Radioiodine Refractory Differentiated Thyroid Carcinomas. ClinicalTrials.gov. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • Lenvatinib mesylate: uses, dosing, warnings, adverse events, interactions. Synapse. Available at: [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Lenvima. Available at: [Link]

  • Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism. Journal of Gastrointestinal Oncology. Available at: [Link]

  • Lenvatinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis. MDPI. Available at: [Link]

  • Corvus Pharmaceuticals Announces Presentation of New Data from Preclinical Study of Novel T-Cell Signaling Pathway Inhibitor at 10th Annual T-Cell Lymphoma Forum. GlobeNewswire. Available at: [Link]

  • Lenvima (Lenvatinib), a Multireceptor Tyrosine Kinase Inhibitor, Approved by the FDA for the Treatment of Patients with Differentiated Thyroid Cancer. American Health & Drug Benefits. Available at: [Link]

  • Lenvima (lenvatinib) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

  • Lenvima - PRESCRIBING INFORMATION. Eisai. Available at: [Link]

  • Interim Efficacy Data Favor Belzutifan/Lenvatinib in Advanced RCC. Targeted Oncology. Available at: [Link]

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Application

Preclinical Evaluation of G-749 Hydrochloride: In Vivo Efficacy Protocols for FLT3-Mutated Acute Myeloid Leukemia Models

Introduction & Mechanistic Rationale Acute myeloid leukemia (AML) pathogenesis is frequently driven by aberrant activation of the Fms-like tyrosine kinase 3 (FLT3), a mutation present in 20–30% of patients[1]. While firs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Acute myeloid leukemia (AML) pathogenesis is frequently driven by aberrant activation of the Fms-like tyrosine kinase 3 (FLT3), a mutation present in 20–30% of patients[1]. While first-generation FLT3 inhibitors (such as quizartinib and midostaurin) have shown clinical utility, the rapid emergence of acquired resistance via secondary tyrosine kinase domain (TKD) mutations—specifically D835Y and the gatekeeper F691L—remains a critical therapeutic hurdle[2].

G-749 hydrochloride is a next-generation, orally bioavailable, ATP-competitive FLT3 inhibitor rationally designed to overcome these resistance mechanisms[1]. Unlike earlier agents, G-749 demonstrates potent, sustained inhibition of both FLT3 wild-type (WT) and clinically relevant mutants (FLT3-ITD, FLT3-D835Y, FLT3-ITD/F691L) at low nanomolar concentrations[1]. Crucially, G-749 retains its inhibitory potency within the protective bone marrow stroma and patient plasma milieus, environments that typically blunt the efficacy of other kinase inhibitors[1]. Recent profiling also highlights its dual-inhibitory capacity against the TAM receptor tyrosine kinase family (TYRO3, AXL, MER), which is heavily implicated in cancer metastasis, immune evasion, and drug resistance[3].

G749_Pathway G749 G-749 Hydrochloride FLT3 FLT3 (WT, ITD, D835Y) G749->FLT3 ATP-competitive inhibition TAM TAM Receptors (AXL, MER, TYRO3) G749->TAM Dual inhibition STAT5 p-STAT5 FLT3->STAT5 ERK p-ERK1/2 FLT3->ERK AKT p-AKT FLT3->AKT Apoptosis Apoptosis Induction FLT3->Apoptosis Triggered by inhibition Proliferation Leukemic Cell Proliferation STAT5->Proliferation Blocked ERK->Proliferation AKT->Proliferation

Fig 1. Mechanism of action of G-749 targeting FLT3 and TAM receptors to induce apoptosis.

In Vivo Study Design & Causality

To rigorously evaluate the in vivo efficacy of G-749, a dual-model approach is required to ensure the data is physiologically relevant and self-validating:

  • Subcutaneous Xenograft Model (MV4-11 or Ba/F3-FLT3-ITD-D835Y): Subcutaneous inoculation allows for precise, longitudinal tracking of solid tumor volume using calipers. It provides a direct macroscopic readout of Tumor Growth Inhibition (TGI) and facilitates easy tissue harvesting for Pharmacodynamic (PD) validation[1][2].

  • Systemic Engraftment Model (Molm-14): Injected intravenously, these leukemic cells home to the bone marrow, closely mimicking human AML pathology. This model evaluates survival extension and tests the drug's capacity to overcome stroma-mediated resistance[1][4].

Dosing Rationale: Because G-749 exhibits sustained target inhibition lasting up to 24 hours in vivo, once-daily (q.d.) oral dosing is sufficient to maintain therapeutic pressure[1]. The compound is formulated as a homogeneous suspension in Carboxymethyl cellulose sodium (CMC-Na) to ensure stable gastrointestinal absorption[4].

Step-by-Step Experimental Protocols

Protocol A: Formulation of G-749 Hydrochloride for Oral Dosing

Rationale: G-749 HCl is a solid powder. Proper suspension is critical for accurate oral gavage (p.o.) and consistent pharmacokinetic exposure[4].

  • Vehicle Preparation: Prepare a 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) solution in sterile distilled water. Stir overnight at room temperature to ensure complete dissolution.

  • Weighing: Accurately weigh the required amount of G-749 HCl powder under sterile conditions.

  • Suspension: Gradually add the G-749 powder to the CMC-Na solution to achieve a final working concentration of 1 to 3 mg/mL (targeting a dose of 10–30 mg/kg for a standard 20 g mouse).

  • Homogenization: Vortex the mixture vigorously for 2 minutes, followed by sonication in a water bath for 10–15 minutes until a uniform, homogeneous suspension is formed[4].

  • Storage: Prepare fresh daily or store at 4°C for up to 3 days. Critical: Vortex well immediately before each administration to prevent settling.

Protocol B: Subcutaneous MV4-11 Xenograft Efficacy Model

Rationale: Evaluates the macroscopic anti-tumor activity of G-749 against FLT3-ITD driven leukemia[1].

  • Cell Preparation: Harvest MV4-11 cells (FLT3-ITD positive) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel to a concentration of 5 × 10⁷ cells/mL.

  • Inoculation: Inject 100 μL (5 × 10⁶ cells) subcutaneously into the right flank of 5–6 week-old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100–150 mm³ (typically 10–14 days post-inoculation), randomize mice into treatment groups (n=8–10 per group):

    • Group 1: Vehicle control (0.5% CMC-Na, p.o., q.d.)

    • Group 2: G-749 HCl (10 mg/kg, p.o., q.d.)

    • Group 3: G-749 HCl (30 mg/kg, p.o., q.d.)

  • Dosing & Monitoring: Administer treatments for 28 consecutive days. Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly.

  • Endpoint: Euthanize mice when control tumors reach 1500 mm³ or if severe weight loss (>20%) occurs.

Protocol C: Self-Validating Pharmacodynamic (PD) Analysis

Rationale: A self-validating protocol requires proof of target engagement. If tumor growth is inhibited, we must prove it is directly caused by FLT3 pathway abrogation[1].

  • Tissue Harvest: At steady-state dosing (e.g., Day 14), euthanize a subset of mice (n=3/group) at 2, 6, 12, and 24 hours post-dose.

  • Homogenization: Snap-freeze tumor tissues in liquid nitrogen. Homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Target Quantification: Quantify total and phosphorylated FLT3 (p-FLT3) using a specific p-FLT3 ELISA kit.

  • Downstream Validation: Confirm the inhibition of downstream effectors (p-STAT5, p-ERK1/2, and p-AKT) via Western blotting. G-749 should show sustained inhibition of these markers for up to 24 hours[1].

InVivoWorkflow Prep Cell Prep (MV4-11 / Molm-14) Inoculation Inoculation (SC or IV) Prep->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Oral Dosing (10-30 mg/kg/day) Randomization->Dosing Monitoring Efficacy Monitoring (Tumor Vol / Survival) Dosing->Monitoring Harvest Tissue Harvest (Tumor, Bone Marrow) Monitoring->Harvest PD PD Analysis (p-FLT3 ELISA / WB) Harvest->PD

Fig 2. Step-by-step in vivo experimental workflow for G-749 efficacy assessment.

Quantitative Data Presentation

Table 1: In Vitro Kinase Profiling of G-749

Biochemical IC50 values demonstrating G-749's potency against wild-type and mutant kinases.

Kinase TargetMutation StatusIC50 (nM)Mechanistic Significance
FLT3 Wild-Type (WT)0.4Primary target engagement[1]
FLT3 D835Y0.6Overcomes Type II inhibitor resistance[1]
FLT3 ITD/F691L< 10.0Overcomes gatekeeper mutations[1]
MER Wild-Type1.0TAM receptor dual-inhibition[3]
Aurora B Wild-Type6.0Off-target mitotic regulation[3]
AXL Wild-Type20.0Prevents stroma-mediated resistance[3]
Table 2: Expected In Vivo Efficacy Outcomes in Mouse Models

Anticipated endpoints based on established preclinical dosing regimens.

Model TypeCell LineG-749 DosePrimary ReadoutExpected Outcome
Subcutaneous XenograftMV4-1110 mg/kg (p.o., q.d.)Tumor Volume>50% Tumor Growth Inhibition (TGI)[1]
Subcutaneous XenograftMV4-1130 mg/kg (p.o., q.d.)Tumor VolumeComplete tumor regression[1]
Systemic EngraftmentMolm-1420 mg/kg (p.o., q.d.)Survival (Life Span)Significant increase in median survival[4]
Subcutaneous XenograftBa/F3-FLT3-ITD-D835Y30 mg/kg (p.o., q.d.)Tumor Volume88.2% TGI, overcoming D835Y resistance[2]

References

  • Lee, H. K., et al. "G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia." Blood, 2014.[Link]

  • Wang, Y., et al. "Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations." ACS Publications, 2024.[Link]

  • Kim, J., et al. "G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models." Frontiers in Oncology, 2021.[Link]

Sources

Method

Application Notes and Protocols for the Investigation of Lenvatinib in Myelodysplastic Syndrome (MDS) Research

A Note on Terminology: Initial searches for "denfivontinib" did not yield relevant results in the context of myelodysplastic syndrome. It is highly probable that this is a misspelling of lenvatinib , a well-characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Terminology: Initial searches for "denfivontinib" did not yield relevant results in the context of myelodysplastic syndrome. It is highly probable that this is a misspelling of lenvatinib , a well-characterized multi-kinase inhibitor. These application notes are therefore based on the known properties and mechanisms of lenvatinib and its potential application in MDS research.

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of transformation to acute myeloid leukemia (AML). The molecular pathogenesis of MDS is complex and involves genetic and epigenetic alterations that disrupt normal blood cell development. While several therapeutic agents are available, there is a persistent need for novel targeted therapies.

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in various solid tumors.[1][2] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[3][4] This document provides a comprehensive guide for researchers on the potential application of lenvatinib in preclinical MDS research, outlining its mechanism of action, the scientific rationale for its investigation in MDS, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action and Scientific Rationale for MDS Research

The rationale for investigating lenvatinib in MDS is primarily centered on the role of the FGFR signaling pathway in hematopoiesis and malignancy. Aberrant FGFR signaling has been implicated in various hematological neoplasms, often driving cell proliferation and survival.[8] While not a universal feature of MDS, alterations in the FGFR pathway could represent a therapeutic vulnerability in a subset of patients. Furthermore, the anti-angiogenic properties of lenvatinib, through VEGFR inhibition, may also be relevant, as bone marrow angiogenesis is often increased in MDS and contributes to disease progression.

Signaling Pathway Overview

Lenvatinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates VEGFR->RAS_RAF_MEK_ERK Activates VEGFR->PI3K_AKT Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival PLCg->Proliferation Lenvatinib Lenvatinib Lenvatinib->FGFR Inhibits Lenvatinib->VEGFR Inhibits caption Figure 1: Lenvatinib inhibits FGFR and VEGFR signaling pathways. InVivo_Workflow Implantation Implant MDS cells (e.g., SKM-1) into immunodeficient mice Tumor_Establishment Allow tumors to establish (e.g., 100-200 mm³) Implantation->Tumor_Establishment Randomization Randomize mice into treatment and control groups Tumor_Establishment->Randomization Treatment Administer Lenvatinib (e.g., 10-30 mg/kg/day, p.o.) or vehicle daily Randomization->Treatment Monitoring Monitor tumor growth, body weight, and animal health Treatment->Monitoring Endpoint Endpoint analysis: Tumor collection, histology, and biomarker analysis Monitoring->Endpoint caption Figure 2: General workflow for in vivo evaluation of Lenvatinib.

Caption: Figure 2: General workflow for in vivo evaluation of Lenvatinib.

  • Procedure:

    • Inject MDS cells subcutaneously or intravenously into immunodeficient mice.

    • Monitor for tumor engraftment and randomize mice into treatment and control groups.

    • Administer lenvatinib or vehicle control daily.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors and other tissues for histological and molecular analysis.

References

  • A Prospective, Multicentre Phase II Study of the Efficacy of Lenvatinib Combined With Denosumab in the Treatment of Patients With Predominant Bone Metastatic Radioiodine Refractory Differentiated Thyroid Carcinomas (LENVOS). ClinicalTrials.gov. [Link]

  • Lenvatinib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Lenvima (Lenvatinib), a Multireceptor Tyrosine Kinase Inhibitor, Approved by the FDA for the Treatment of Patients with Differentiated Thyroid Cancer. American Health & Drug Benefits. [Link]

  • Lenvatinib Targets PDGFR-β Pericytes and Inhibits Synergy With Thyroid Carcinoma Cells: Novel Translational Insights. PubMed. [Link]

  • Role of FGF/FGFR signaling in skeletal development and homeostasis: learning from mouse models. Bone Research. [Link]

  • Summary of animal models of myelodysplastic syndrome. Annals of Translational Medicine. [Link]

  • [Preclinical study for antitumor mechanism of lenvatinib and clinical studies for hepatocellular carcinoma]. PubMed. [Link]

  • Diagnosis and treatment of mixed phenotype (T-myeloid/lymphoid) acute leukemia with novel ETV6-FGFR2 rearrangement. Blood Advances. [Link]

  • The Fibroblast Growth Factor signaling pathway. Science Signaling. [Link]

  • Cell growth inhibition induced by FGFR inhibitors is consistent with... ResearchGate. [Link]

  • Lenvatinib. Wikipedia. [Link]

  • Engineering mouse models with myelodysplastic syndrome human candidate genes; how relevant are they?. Haematologica. [Link]

  • A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Trial of Lenvatinib (E7080) in 131I-Refractory Differentiated Thyroid Cancer (DTC). ClinicalTrials.gov. [Link]

  • Mouse models of myelodysplastic syndromes. Leukemia. [Link]

  • What is the mechanism of Lenvatinib mesylate?. Patsnap Synapse. [Link]

  • The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration. International Journal of Molecular Sciences. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • Myeloid/lymphoid neoplasms with eosinophilia and FGFR1 rearrangement t(8;13)(p11;q12). Spandidos Publications. [Link]

  • Safety and efficacy profile of lenvatinib in cancer therapy: a systematic review and meta-analysis. Oncotarget. [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Dove Medical Press. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. [Link]

  • The action and resistance mechanisms of Lenvatinib in liver cancer. PMC. [Link]

  • Targeted FGFR inhibition results in a durable remission in an FGFR1-driven myeloid neoplasm with eosinophilia. Blood Advances. [Link]

  • Lenvatinib mesylate: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • New preclinical data show combination of lenvatinib and everolimus yields greater anti-tumour activity than either agent alone in kidney cancer. ecancer. [Link]

  • In Vitro Drug Testing. Diag2Tec. [Link]

  • Lenvatinib Likely to Become Standard in Resistant Differentiated Thyroid Cancer. OncLive. [Link]

  • Lenvatinib – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]

  • FGFR1 Rearrangement Guides Diagnosis and Treatment of a Trilineage B, T, and Myeloid Mixed Phenotype Acute Leukemia. JCO Precision Oncology. [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Lenvima. [Link]

  • Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients. Journal of Hematology & Oncology. [Link]

  • A research review of experimental animal models with myelodysplastic syndrome. ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Assessing Patient Risk, Benefit, and Outcomes in Drug Development: A Decade of Lenvatinib Clinical Trials: A Systematic Review. eScholarship. [Link]

  • Development and Characterization of a Novel Human Xenograft Model Using an MDS Patient-Derived Cell Line. Blood. [Link]

Sources

Application

Application Note: Modeling Resistance and Efficacy via Long-Term G-749 Hydrochloride Treatment in in vitro Cell Line Models

Scientific Rationale & Mechanism of Action Acute Myeloid Leukemia (AML) driven by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant clinical challenge. While first- and se...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

Acute Myeloid Leukemia (AML) driven by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant clinical challenge. While first- and second-generation tyrosine kinase inhibitors (TKIs) like midostaurin and quizartinib induce rapid initial remissions, long-term treatment invariably leads to acquired resistance [1]. This resistance typically manifests through two primary avenues:

  • Intrinsic Genetic Adaptation: Secondary point mutations in the tyrosine kinase domain (TKD), such as the D835Y or F691L "gatekeeper" mutations, which sterically hinder drug binding [1].

  • Extrinsic Microenvironmental Rescue: Upregulation of bypass signaling pathways—often mediated by the TAM receptor family (TYRO3, AXL, MER)—or protection via FLT3 ligand surges secreted by bone marrow stromal cells [2].

G-749 Hydrochloride is a highly potent, next-generation FLT3 inhibitor designed to overcome these exact failure modes. Unlike earlier TKIs, G-749 exhibits a unique dual-inhibition profile. It maintains sustained, low-nanomolar suppression of both wild-type FLT3 and clinically resistant FLT3 mutants (including D835Y), while simultaneously degrading and inhibiting TAM family receptors like TYRO3, AXL, and MER [1, 2].

Because short-term viability assays (e.g., 72-hour exposures) only capture acute cytotoxicity, long-term treatment models are strictly required to validate a drug's ability to suppress evolutionary resistance. The protocols detailed in this guide provide a self-validating framework to assess G-749's long-term efficacy, target engagement, and capacity to block compensatory survival pathways in AML cell lines.

Quantitative Data Summary: G-749 Target Profiling

To establish baseline parameters for long-term culture, it is critical to understand the acute inhibitory concentrations of G-749. The table below summarizes the half-maximal inhibitory concentrations (IC50) of G-749 across isolated kinases and highly validated AML cell lines[1, 2].

Target / Cell LineBiological CharacteristicG-749 IC50 (nM)
FLT3 (WT) Wild-Type Kinase0.4
FLT3 (D835Y) TKD Mutation (Clinical Resistance)0.6
MER TAM Family Receptor (Bypass Track)1.0
Aurora B Serine/Threonine Kinase6.0
AXL TAM Family Receptor (Bypass Track)20.0
MV4-11 Human AML Cell Line (FLT3-ITD)3.5
MOLM-14 Human AML Cell Line (FLT3-ITD)7.5

Experimental Workflows & Protocols

The following methodologies are engineered to evaluate the long-term durability of G-749. Every step is designed with explicit causality to ensure that the resulting data accurately reflects clinical pharmacodynamics.

Protocol A: Establishment of Long-Term G-749 Resistant Cell Lines (Dose-Escalation Model)

Causality Check: A gradual dose-escalation model is chosen over a single high-dose exposure because it accurately mimics the gradual accumulation of mutations and pharmacokinetic troughs seen in patients, allowing for the isolation of true genetically adapted clones rather than transient "persister" cells.

  • Baseline Establishment: Seed MV4-11 or MOLM-14 cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Initial Exposure: Introduce G-749 at a sub-lethal concentration (e.g., IC10 to IC20, approximately 0.5 nM to 1.0 nM).

  • Monitoring & Media Replenishment: Assess cell viability every 3–4 days using Trypan Blue exclusion. Replenish media containing the same drug concentration until the population recovers to >80% viability and resumes logarithmic growth.

  • Dose Escalation: Once the cells stabilize at the current dose, increase the G-749 concentration by 1.5× to 2.0×.

  • Long-Term Cultivation: Repeat this cycle over 3 to 6 months until the cells can proliferate freely in concentrations exceeding 10× the original IC50 (e.g., >50 nM).

  • Clonal Isolation: Perform limiting dilution in 96-well plates to isolate single resistant clones for downstream genomic sequencing (to check for novel FLT3 mutations) and proteomic profiling.

Protocol B: Stromal Co-Culture Assay (Mimicking the Microenvironment)

Causality Check: Bone marrow stroma secretes FLT3 ligand and FGF2, which reactivate downstream ERK/AKT signaling independently of FLT3. Testing G-749 in this co-culture milieu validates its ability to overcome microenvironmental resistance via its TAM-inhibitory properties.

  • Stromal Seeding: Plate HS-5 human bone marrow stromal cells in a 6-well plate at 5×105 cells/well. Incubate for 24–48 hours until a fully confluent monolayer forms.

  • Leukemic Overlay: Gently wash the monolayer with PBS. Overlay 1×106 MV4-11 or MOLM-14 cells suspended in fresh media.

  • Drug Treatment: Treat the co-culture system with varying concentrations of G-749 (1 nM to 50 nM) for 72 hours. Include a mono-culture control of leukemic cells for comparison.

  • Harvesting: Carefully collect the suspension (leukemic blasts) without disturbing the adherent stromal layer.

  • Viability Assessment: Stain the harvested blasts with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the induction of apoptosis.

Protocol C: Intracellular Signaling Profiling (Immunoblotting)

Causality Check: Target engagement must be proven at the molecular level. Using phosphatase inhibitors during lysis is critical to "freeze" the highly transient phosphorylation states of FLT3, STAT5, ERK, and AKT, ensuring accurate readout of kinase suppression.

  • Cell Lysis: Harvest 5×106 G-749 treated cells. Wash twice with ice-cold PBS to immediately halt ongoing kinase activity. Lyse in RIPA buffer supplemented with 1× Protease Inhibitor Cocktail and 1× Phosphatase Inhibitor Cocktail (NaF, Na3VO4).

  • Protein Quantification: Incubate lysates on ice for 30 minutes, centrifuge at 14,000 × g for 15 minutes at 4°C, and quantify the supernatant using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Antibody Probing: Probe with primary antibodies against p-FLT3 (Tyr591), p-AXL, p-STAT5 (Tyr694), p-ERK1/2 (Thr202/Tyr204), and p-AKT (Ser473).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using Enhanced Chemiluminescence (ECL). G-749 efficacy is validated by the simultaneous ablation of p-FLT3 and p-AXL, leading to downstream signal collapse.

Pathway Visualization

The following diagram illustrates the self-validating mechanism by which G-749 prevents the emergence of long-term resistance. By inhibiting both the primary oncogenic driver (FLT3) and the compensatory bypass receptors (TAM family), G-749 forces a complete collapse of leukemic survival signaling.

G G749 G-749 Hydrochloride FLT3 FLT3 (WT, ITD, TKD) G749->FLT3 Inhibits TAM TAM Receptors (AXL, MER, TYRO3) G749->TAM Inhibits STAT5 STAT5 Signaling FLT3->STAT5 Activates ERK ERK1/2 Signaling FLT3->ERK Activates AKT AKT Signaling FLT3->AKT Activates TAM->ERK Activates TAM->AKT Activates Apoptosis Apoptosis (Cell Death) STAT5->Apoptosis Blocks Proliferation Leukemic Proliferation STAT5->Proliferation Promotes ERK->Apoptosis Blocks ERK->Proliferation Promotes AKT->Apoptosis Blocks AKT->Proliferation Promotes

Figure 1: G-749 dual inhibition of FLT3 and TAM receptors, preventing bypass resistance pathways.

References

  • Lee HK, Kim HW, Lee IY, et al. "G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia." Blood. 2014;123(14):2209-2219. Available at:[Link]

  • Kim HD, et al. "G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models." Frontiers in Pharmacology. 2021;12:730241. Available at:[Link]

Method

Application Notes and Protocols for Dual SIK2/SIK3 Inhibitors in Preclinical Research

A Guide for Researchers, Scientists, and Drug Development Professionals These notes are designed to provide both the conceptual framework and practical protocols for utilizing these inhibitors in a research-only setting....

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

These notes are designed to provide both the conceptual framework and practical protocols for utilizing these inhibitors in a research-only setting. We will delve into the mechanism of action, provide detailed experimental procedures, and offer insights into the interpretation of results, all grounded in established scientific literature.

Introduction to Salt-Inducible Kinases (SIKs) and the Rationale for Dual SIK2/SIK3 Inhibition

Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1][2] They are key regulators of various physiological processes, including metabolism and inflammation.[2] While SIK1 expression is inducible by factors like high salt intake, SIK2 and SIK3 are constitutively expressed in many tissues and play a crucial role in the immune system.[1]

The inhibition of SIKs has emerged as a promising therapeutic strategy for inflammatory and autoimmune diseases.[3] The mechanism of action of SIK inhibitors involves the modulation of downstream transcription factors and co-activators, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[4] By inhibiting SIK activity, these downstream effectors can translocate to the nucleus and alter gene expression, leading to a dual effect of suppressing pro-inflammatory pathways and enhancing anti-inflammatory responses.[1][4]

Selective dual inhibition of SIK2 and SIK3 is of particular interest because these two isoforms are the predominant SIKs in immune cells.[5][6] Targeting SIK2 and SIK3 while sparing SIK1 may offer a more favorable safety profile, particularly concerning potential cardiovascular effects associated with SIK1 inhibition.[5]

Mechanism of Action: The SIK2/SIK3-CRTC/HDAC-CREB Signaling Axis

The immunomodulatory effects of dual SIK2/SIK3 inhibition are primarily mediated through the regulation of CRTCs and HDACs, which in turn influence the activity of the transcription factor cAMP response element-binding protein (CREB).

  • In the basal state , SIK2 and SIK3 phosphorylate CRTCs and Class IIa HDACs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins. This prevents them from influencing gene transcription in the nucleus.

  • Upon SIK2/SIK3 inhibition , CRTCs and HDACs are dephosphorylated and translocate to the nucleus.

    • Nuclear CRTCs act as co-activators for CREB, a key transcription factor involved in the expression of anti-inflammatory genes, such as Interleukin-10 (IL-10).[1][7]

    • Nuclear HDACs can repress the transcription of pro-inflammatory genes.

This dual mechanism of action—promoting anti-inflammatory gene expression while repressing pro-inflammatory pathways—makes dual SIK2/SIK3 inhibitors powerful tools for studying and potentially treating a range of inflammatory conditions.

Caption: SIK2/SIK3 signaling pathway and the effect of dual inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative SIK inhibitors against the three SIK isoforms. This data is crucial for selecting the appropriate compound and concentration for your experiments.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference(s)
GLPG3970282.87.83.8[1][5][8]
HG-9-91-010.926.69.6[9][10][11][12]
YKL-05-099~1040~30[13][14]

Experimental Protocols

4.1. Preparation of Stock Solutions

For most in vitro and cell-based assays, dual SIK2/SIK3 inhibitors can be prepared as follows:

  • Solvent Selection: The hydrochloride salt form of these inhibitors is generally soluble in sterile, nuclease-free water. Alternatively, many kinase inhibitors are soluble in dimethyl sulfoxide (DMSO).[15]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in the appropriate cell culture medium or assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below a level that could cause cellular toxicity (typically <0.1%).

4.2. In Vitro Biochemical Kinase Assay

This protocol is designed to determine the direct inhibitory effect of a compound on the kinase activity of purified SIK2 and SIK3 enzymes. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human SIK2 and SIK3 enzymes

  • Kinase substrate (e.g., a peptide containing the SIK recognition motif)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[15]

  • Dual SIK2/SIK3 inhibitor

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the dual SIK2/SIK3 inhibitor in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Inhibitor solution (or vehicle control)

    • SIK2 or SIK3 enzyme

    • Substrate/ATP mixture

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes).

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

4.3. Cellular Assay: Measurement of IL-10 and TNF-α Secretion in Macrophages

This protocol assesses the functional effect of dual SIK2/SIK3 inhibition on cytokine production in a relevant cell type, such as human peripheral blood mononuclear cell (PBMC)-derived macrophages or a macrophage-like cell line (e.g., THP-1).

Materials:

  • PBMCs or THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Dual SIK2/SIK3 inhibitor

  • 96-well cell culture plates

  • ELISA kits for human IL-10 and TNF-α

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like state with PMA for 24-48 hours prior to the experiment.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the dual SIK2/SIK3 inhibitor (or vehicle control) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a suitable period to allow for cytokine production and secretion (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of IL-10 and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the inhibitor concentration. Determine the EC50 for IL-10 induction and the IC50 for TNF-α inhibition.

Caption: Workflow for assessing the effect of a dual SIK2/SIK3 inhibitor on cytokine secretion.

Safety and Handling

For research use only. Not for use in humans or animals. It is recommended to handle all chemical compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

  • De Vos, S., et al. (2026). Selective SIK2/SIK3 inhibition reprograms pro- and antiinflammatory pathways in myeloid cells, improving autoimmune disease outcomes. JCI Insight. [Link]

  • Peixoto, C., et al. (2024). Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Peixoto, C., et al. (2024). Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. ACS Publications. [Link]

  • Clark, K., et al. (2021). Salt-inducible kinase (SIK) inhibition is protective in a mouse model of asthma. bioRxiv. [Link]

  • Peixoto, C., et al. (2024). Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. PubMed. [Link]

  • Darling, N. J., et al. (2017). Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages. Biochemical Journal. [Link]

  • Peixoto, C. (n.d.). Discovery of GLPG3970, a first-in-class SIK2/SIK3 inhibitor evaluated in clinical trials for the treatment of autoimmune and inflammatory diseases. American Chemical Society. [Link]

  • Van der Ploeg, R., et al. (2020). Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis. ACR Meeting Abstracts. [Link]

  • ResearchGate. (n.d.). Figure 3. SIK2/SIK3 inhibition dampens T cell activation and induces.... Retrieved from [Link]

  • Sundberg, T. B., et al. (2023). Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation. PNAS. [Link]

  • Kim, H., et al. (2021). G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models. PubMed. [Link]

  • Wang, Y., et al. (2025). Inhibition of SIK1 Alleviates the Pathologies of Psoriasis by Disrupting IL-17 Signaling. PubMed. [Link]

  • Lee, H. K., et al. (2014). G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia. PubMed. [Link]

  • Lee, H. K., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood. [Link]

  • Flores, C., et al. (2025). Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney. PubMed. [Link]

  • ResearchGate. (n.d.). | CREB and its downstream substrates. The CREB contains Q1,.... Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Protocol for designing and preparing gallium particles using cell membrane encapsulation for applications in melanoma cryoablation therapy. STAR Protocols. [Link]

  • Wang, Y., et al. (n.d.). Protective effects of the salt-induced kinase inhibitor HG-9-91-01 on sepsis-associated cognitive dysfunction in mice and the underlying mechanisms. Military Medical Research. [Link]

  • Google Patents. (n.d.). US5633369A - Method for producing soluble glucans.
  • Wen, D. M., et al. (n.d.). Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target. Oncotarget. [Link]

  • Amsbio. (n.d.). YKL-05-099. Retrieved from [Link]

  • Kida, S. (2012). A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP. The Neuroscientist. [Link]

  • Re, S., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Uddin, M. S., et al. (2018). Targeting the NO/cGMP/CREB Phosphorylation Signaling Pathway in Alzheimer's Disease. Current Alzheimer Research. [Link]

  • MDPI. (n.d.). Special Issue : Sustainable Project Management. Retrieved from [Link]

  • Sundberg, T. B., et al. (2023). Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation. PMC. [Link]

  • Mulas, O. (n.d.). Curriculum. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: G-749 Hydrochloride Aqueous Solubility &amp; Formulation Guide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate targeted kinase inhibitors for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate targeted kinase inhibitors for in vitro and in vivo assays. G-749 (Denfivontinib) is a highly potent, ATP-competitive FLT3 inhibitor utilized extensively in acute myeloid leukemia (AML) research[1]. While its efficacy against FLT3 wild-type and mutants (such as FLT3-ITD and FLT3-D835Y) is exceptional (IC50 < 1 nM)[2], its complex structure presents significant thermodynamic solubility challenges in 3[3].

This guide provides field-proven, self-validating protocols to overcome these solubility hurdles, ensuring reliable and reproducible experimental outcomes.

The Mechanistic Basis of G-749 Solubility Issues

To troubleshoot effectively, we must understand the physical chemistry of the compound. G-749 contains multiple aromatic rings, which drive strong intermolecular pi-pi stacking in its solid state. This high lattice energy restricts its pure aqueous solubility to < 1 mg/mL[2].

While the hydrochloride (HCl) salt form improves the initial dissolution rate in acidic environments, introducing it to neutral physiological buffers (pH 7.4) often triggers a rapid conversion back to the less soluble free base. This thermodynamic shift is the primary cause of the "solvent shock" and precipitation researchers observe when diluting DMSO stock solutions directly into cell culture media or PBS.

Frequently Asked Questions (FAQs)

Q: Why does my G-749 HCl stock precipitate immediately when added to cell culture media? A: This is a classic case of solvent shock. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer at room temperature, the local concentration of water spikes before the drug can evenly disperse. Furthermore, the HCl salt rapidly dissociates at pH 7.4, forcing the compound into its insoluble free-base form. Causality & Solution: Always pre-warm your media to 37°C. Perform intermediate serial dilutions in DMSO before the final transfer, ensuring the final DMSO concentration remains ≤0.1% to prevent cytotoxicity while maintaining drug solubility.

Q: What is the maximum concentration I can achieve for in vivo dosing without precipitation? A: Based on validated pharmacokinetic formulations, the optimal maximum working concentration for a clear, precipitate-free aqueous solution is 2[2]. This requires a specific co-solvent cascade (DMSO → PEG300 → Tween 80 → Saline) to step down the hydrophobicity gradient gradually.

Q: Can I substitute PEG300/Tween 80 with cyclodextrins for my mouse xenograft models? A: Yes. If your experimental model is sensitive to PEG or Tween, you can utilize a1 solution[1]. The cyclodextrin forms a host-guest inclusion complex with the hydrophobic moieties of G-749, shielding them from the aqueous environment.

Quantitative Formulation Data

Table 1: Validated Solubility Metrics and Formulation Ratios for G-749 Hydrochloride

ApplicationSolvent SystemMax ConcentrationVisual Validation Criterion
In Vitro Stock 100% DMSO25.0 mg/mLCompletely clear, colorless to pale yellow liquid
In Vitro Assay Media (≤0.1% DMSO)≤ 10 µMNo opalescence under inverted microscope (20x)
In Vivo (Standard) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2.0 mg/mLClear solution; no particulate settling after 30 mins
In Vivo (Alternative) 10% DMSO + 90% Corn Oil2.5 mg/mLHomogeneous oily suspension/solution
Experimental Protocols: Self-Validating Workflows
Protocol A: Preparation of 2.0 mg/mL In Vivo Formulation (Aqueous Compatible)

Causality Note: The order of addition is critical. You must establish a miscible gradient. Adding saline before the surfactants (PEG/Tween) will cause irreversible crystallization.

  • Primary Dissolution: Weigh the required mass of G-749 HCl. Add 10% (of the final target volume) of pure DMSO. Validation Check: Vortex for 60 seconds. The solution must be 100% clear. If micro-crystals remain, sonicate in a 37°C water bath for 5 minutes. Do not proceed if cloudy.

  • Co-Solvent Addition: Add 40% (of final volume) of PEG300. Vortex thoroughly. PEG300 acts as a thermodynamic bridge between DMSO and water.

  • Surfactant Addition: Add 5% (of final volume) of Tween 80. Pipette up and down gently to avoid excessive frothing. Tween 80 prevents micelle aggregation.

  • Aqueous Phase Integration: Dropwise, add 45% (of final volume) of Saline (0.9% NaCl) or PBS while continuously vortexing the tube. Validation Check: The final solution should be completely clear. If slight opalescence occurs, sonicate for an additional 5 minutes. Use within 4 hours to prevent delayed nucleation.

Protocol B: Preparation of In Vitro Cell Culture Treatments
  • Prepare a 10 mM master stock in 100% anhydrous DMSO. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation[1].

  • Thaw an aliquot at room temperature.

  • Create an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • For the final step, add the intermediate DMSO stock to pre-warmed (37°C) complete culture media while swirling the media rapidly. This rapid kinetic dispersion prevents local supersaturation.

Mechanistic & Workflow Visualizations

FLT3_Pathway G749 G-749 Hydrochloride (FLT3 Inhibitor) FLT3 FLT3 Receptor (WT & Mutants) G749->FLT3 Inhibits Autophosphorylation Apoptosis Apoptosis Induction G749->Apoptosis Triggers Cell Death STAT5 STAT5 Pathway FLT3->STAT5 Activates AKT PI3K / AKT Pathway FLT3->AKT Activates ERK RAS / ERK Pathway FLT3->ERK Activates Leukemia Leukemic Cell Proliferation STAT5->Leukemia AKT->Leukemia ERK->Leukemia Leukemia->Apoptosis Inhibited by G-749

Fig 1: Mechanism of action of G-749 inhibiting FLT3-mediated leukemic signaling pathways.

Formulation_Workflow Step1 Step 1: Dissolve in DMSO (10% final vol) Check1 Visual Check: Clear Solution? Step1->Check1 Step2 Step 2: Add PEG300 (40% final vol) Check1->Step2 Yes Sonicate Sonicate at 37°C Check1->Sonicate No Step3 Step 3: Add Tween 80 (5% final vol) Step2->Step3 Step4 Step 4: Add Saline/PBS (45% final vol) Step3->Step4 Final Final 2 mg/mL Aqueous Formulation Step4->Final Sonicate->Check1

Fig 2: Step-by-step in vivo formulation workflow for G-749 hydrochloride (2 mg/mL).

References
  • ScienceOpen. "Application of a macrocyclization strategy in kinase inhibitor development." Acta Materia Medica.[Link]

Sources

Optimization

G-749 hydrochloride stability and storage conditions

Welcome to the Application Support Center for G-749 hydrochloride (also known as Denfivontinib hydrochloride). As a potent, orally active Type I FLT3 inhibitor, G-749 is highly effective against wild-type FLT3 and clinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for G-749 hydrochloride (also known as Denfivontinib hydrochloride). As a potent, orally active Type I FLT3 inhibitor, G-749 is highly effective against wild-type FLT3 and clinically relevant mutations (ITD, D835Y, F691L)[1].

However, its macrocyclic pyrimidinone core and hydrophobic diphenyl ether moiety present unique handling challenges[1]. This guide is engineered by our Senior Application Scientists to help you troubleshoot storage, reconstitution, and in vitro assay workflows, ensuring your experimental data is robust, reproducible, and self-validating.

PART 1: Troubleshooting Storage & Reconstitution (The Chemistry)

Q1: How should I store the lyophilized powder versus the reconstituted stock to prevent degradation?

The Causality: G-749 hydrochloride is highly stable as a crystalline solid because its molecular lattice restricts oxidative and hydrolytic degradation[2]. However, once in solution, the compound is susceptible to nucleophilic attack and aggregation if exposed to moisture or repeated temperature fluctuations. The Solution:

  • Solid Form: Store the supplied crystalline solid at -20°C. Under these conditions, it remains stable for up to 3–4 years[2].

  • Stock Solution: Reconstitute in anhydrous or dimethyl formamide (DMF)[2][3]. Aliquot immediately to avoid freeze-thaw cycles and store at -80°C for up to 2 years[3].

Q2: My G-749 HCl precipitated immediately after adding it to my cell culture media. What went wrong?

The Causality: This is a classic "solvent crash-out." G-749 is sparingly soluble in aqueous buffers[2]. When a high-concentration DMSO stock is pipetted directly into a large volume of aqueous media, the rapid shift in dielectric constant causes the hydrophobic macrocycle to aggregate before it can disperse. The Solution:

  • Intermediate Dilution: For maximum solubility, dissolve G-749 first in DMF (solubility ~16 mg/mL) or DMSO (solubility ~3 mg/mL), then perform a step-down dilution[2].

  • Agitation: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously.

  • Time Limit: Aqueous solutions must be prepared fresh. Do not store aqueous dilutions for more than 24 hours[2].

PART 2: In Vitro Assays & Cellular Workflows (The Biology)

Q3: I am treating MV4-11 cells with G-749, but I am not seeing a reduction in downstream p-STAT5 or p-ERK1/2 signals. Why?

The Causality: G-749 is a competitive ATP-binding inhibitor that locks the FLT3 kinase domain in its active conformation[1]. If downstream signaling (STAT5, AKT, ERK) remains active, the issue typically lies in either drug sequestration or assay artifact. The Solution:

  • Check Serum Binding: High concentrations of fetal bovine serum (FBS) in your media can sequester G-749. Try performing the assay in low-serum (0.5-1% FBS) media for the first 2 hours of treatment.

  • Validate Lysis Buffer: Ensure your RIPA buffer contains fresh phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Without them, endogenous phosphatases will strip phosphate groups indiscriminately, destroying your dynamic range and leading to uninterpretable western blots.

Q4: Does G-749 inhibit all FLT3 mutants equally? How should I design my dose-response curves?

The Causality: While G-749 is a pan-FLT3 inhibitor, structural variations in the kinase hinge region alter binding affinity. Mutations like F691L (the "gatekeeper" mutation) sterically hinder the binding pocket, requiring higher doses of the drug to achieve the same inhibitory effect compared to wild-type or D835Y mutants[1]. The Solution: Center your dose-response curves based on the specific cell line's mutational profile (See Table 2).

PART 3: Quantitative Data & Reference Tables

Table 1: G-749 Hydrochloride Storage & Stability Matrix

StateRecommended SolventStorage TempMaximum Shelf LifeNotes
Crystalline SolidNone (Dry)-20°C≥ 3-4 YearsKeep desiccated and protected from light[2].
Primary StockAnhydrous DMSO / DMF-80°C2 YearsAliquot to prevent freeze-thaw degradation[3].
Primary StockAnhydrous DMSO / DMF-20°C1 YearSuitable for high-turnover experiments[3].
Working SolutionPBS / Cell Media4°C or 37°C< 24 HoursPrepare fresh daily. Do not freeze[2].

Table 2: Expected Inhibitory Profile (IC₅₀) Across FLT3 Variants

Target / Cell LineFLT3 StatusExpected IC₅₀Reference
Biochemical AssayFLT3 Wild-Type0.4 nM[3]
Biochemical AssayFLT3-D835Y0.6 nM[3]
MV4-11 CellsFLT3-ITD3.5 nM[2]
Molm-14 CellsFLT3-ITD7.5 nM[2]
Ba/F3 CellsFLT3-ITD-F691L38.1 nM[1]

PART 4: Standardized Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of G-749 HCl

This protocol is a self-validating system: visual clarity confirms complete dissolution before freezing.

  • Equilibration: Remove the G-749 HCl vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents condensation from introducing water into the hygroscopic powder).

  • Solvent Addition: Add the calculated volume of anhydrous, inert-gas purged DMSO to achieve a 10 mM stock[2].

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1-2 minutes[3].

  • Validation Check: Hold the vial against a light source. The solution must be completely clear with no micro-particulates.

  • Aliquoting: Dispense into 10 µL or 20 µL aliquots in amber microcentrifuge tubes (to protect from light) and immediately transfer to -80°C[3].

Protocol 2: Phospho-FLT3/STAT5 Immunoblotting Workflow

This protocol utilizes total-protein loading controls to self-validate that signal loss is due to kinase inhibition, not cell death or unequal loading.

  • Cell Treatment: Seed MV4-11 cells at 1×106 cells/mL. Treat with G-749 (0.1 nM to 100 nM) or DMSO vehicle control for 2 hours[3].

  • Lysis: Pellet cells and lyse in ice-cold RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Immunoblotting: Run 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing (Self-Validation):

    • Probe the upper half of the blot for p-FLT3 (Tyr589/591) and Total-FLT3[1].

    • Probe the middle section for p-STAT5 (Tyr694) and Total-STAT5[1].

    • Probe the lower section for GAPDH or β -actin as a systemic loading control.

PART 5: Visual Workflows & Mechanistic Diagrams

FLT3_Pathway G749 G-749 Hydrochloride (Type I FLT3 Inhibitor) FLT3 FLT3 Receptor (WT, ITD, D835Y, F691L) G749->FLT3 Competitive ATP Binding STAT5 p-STAT5 (Proliferation) FLT3->STAT5 AKT p-AKT (Survival) FLT3->AKT ERK p-ERK1/2 (Differentiation) FLT3->ERK Leukemia Leukemic Cell Growth STAT5->Leukemia AKT->Leukemia ERK->Leukemia Apoptosis Apoptosis (Cell Death) Leukemia->Apoptosis Inhibited by G-749

Fig 1: Mechanism of action of G-749 hydrochloride on the FLT3 signaling pathway.

Reconstitution Solid G-749 HCl Solid Store at -20°C DMSO Add Anhydrous DMSO (or DMF) Solid->DMSO Stock 10 mM Stock Solution Aliquot immediately DMSO->Stock Store80 Store at -80°C (Stable up to 2 years) Stock->Store80 Aqueous Dilute in Aqueous Buffer (e.g., PBS/Media) Stock->Aqueous Fresh Prep Use Use within 24 hours (Do not freeze/thaw) Aqueous->Use

Fig 2: Optimal reconstitution and storage workflow for G-749 hydrochloride.

References

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing G-749 Hydrochloride Concentration for IC50 Assays

Welcome to the Application Support Center for G-749 hydrochloride. G-749 is a highly potent, orally bioavailable, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for G-749 hydrochloride. G-749 is a highly potent, orally bioavailable, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). It exhibits sustained inhibition against both wild-type (WT) and clinically relevant mutant forms, such as FLT3-ITD and FLT3-D835Y, making it a critical compound in acute myeloid leukemia (AML) research .

This guide provides troubleshooting strategies, step-by-step methodologies, and causality-based explanations to help researchers optimize G-749 concentrations and achieve reproducible IC50 data.

Quantitative Data Summary

Before designing your concentration gradients, establish your baseline expectations using the known pharmacological profile of G-749.

Table 1: Reference IC50 Values for G-749 Hydrochloride

Target / Cell LineAssay TypeReported IC50Key Characteristics
FLT3 (WT) Biochemical (TR-FRET)0.4 nMATP-competitive inhibition
FLT3-D835Y Biochemical (TR-FRET)0.6 nMOvercomes clinical resistance
Mer Kinase Biochemical (TR-FRET)1.0 nMSecondary target
MV4-11 Cell Viability (ATPLite)3.5 nMFLT3-ITD addicted AML line
Molm-14 Cell Viability (ATPLite)7.5 nMFLT3-ITD addicted AML line
K562 / HEL Cell Viability (ATPLite)>300 nMFLT3-independent (Negative Control)

Troubleshooting Guides & FAQs

Q1: How should I prepare and store G-749 hydrochloride to prevent precipitation and ensure reproducible IC50 curves? A1: G-749 hydrochloride is soluble in DMSO up to ~27 mg/mL (51.78 mM) but is insoluble in water and ethanol .

  • Causality: DMSO is highly hygroscopic. If the stock solution absorbs atmospheric moisture during repeated freeze-thaw cycles, the local dielectric constant of the solvent changes. This causes the hydrophobic G-749 molecules to aggregate and precipitate. Precipitation effectively lowers the active concentration of your stock, leading to artificially high (right-shifted) IC50 values.

  • Solution: Prepare 10 mM single-use aliquots in anhydrous DMSO (≥99.9% purity). Store at -80°C for up to 2 years or -20°C for 1 year . Thaw aliquots at room temperature just before use and discard any remaining volume.

Q2: My biochemical IC50 for FLT3 is significantly higher than the reported 0.4 nM. What is causing this rightward shift? A2: The most common culprit is an improperly optimized ATP concentration in your kinase buffer.

  • Causality: G-749 is an ATP-competitive inhibitor . In a Michaelis-Menten kinetic model, the apparent IC50 of an ATP-competitive inhibitor increases linearly with the concentration of ATP. If your assay uses an ATP concentration far above the Km​(ATP) for FLT3, the inhibitor must outcompete a massive excess of substrate, artificially inflating the IC50.

  • Solution: Run an ATP titration curve to determine the apparent Km​(ATP) for your specific lot of recombinant FLT3. Run your G-749 IC50 assay at an ATP concentration equal to or slightly below the Km​(ATP) (typically around 10 µM for FLT3) .

Q3: In cell-based viability assays, why am I seeing background toxicity in my negative control cell lines (e.g., K562, HEL) at high G-749 concentrations? A3: You are likely exceeding the therapeutic window of the compound, leading to off-target kinase inhibition.

  • Causality: While G-749 is highly selective for FLT3, it also inhibits other kinases like Mer (IC50 1 nM) and Aurora B (IC50 6 nM) . At concentrations >100 nM, G-749 can inhibit a broader spectrum of kinases, disrupting essential cellular processes independent of FLT3 signaling.

  • Solution: Cap your maximum G-749 concentration at 100-300 nM for cell-based assays.

Step-by-Step Methodologies

Protocol 1: Cell-Free Biochemical IC50 Determination (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure FLT3 kinase activity .

  • Self-Validation Check: Ensure the final DMSO concentration remains constant (e.g., 1%) across all wells, including the vehicle control, to rule out solvent-induced kinase inhibition.

  • Reagent Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Inhibitor Dilution: Perform a 3-fold serial dilution of G-749 in DMSO, starting from a 10 µM top concentration (yielding a final assay concentration of 100 nM).

  • Enzyme/Substrate Mix: Add 10 ng/mL recombinant FLT3 enzyme and 80 nM ULight-poly-GT peptide substrate to a 384-well OptiPlate.

  • Reaction Initiation: Add ATP at the predetermined Km​(ATP) (e.g., 10 µM) to initiate the reaction. The total volume should be 10 µL.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 5 µL of 10 mM EDTA. Add 5 µL of Eu-labeled anti-phosphopeptide antibody (2 nM final concentration).

  • Readout: Incubate for 30 minutes at 23°C. Read on a Multilabel Reader (Excitation: 320 nm; Emission: 615 nm donor, 665 nm acceptor). Calculate the 665/615 ratio.

  • Analysis: Plot log(inhibitor) vs. normalized response using a 4-parameter logistic non-linear regression model to determine the IC50.

Protocol 2: Cell-Based IC50 Proliferation Assay (ATPLite)

This protocol measures the anti-proliferative effect of G-749 on FLT3-addicted cells .

  • Self-Validation Check: Always include a FLT3-independent cell line (e.g., K562) as a negative control to differentiate between FLT3-specific target engagement and generalized compound toxicity.

  • Cell Seeding: Seed MV4-11 or Molm-14 cells at a density of 2 × 10^4 cells/well in a 96-well opaque plate using complete RPMI-1640 medium.

  • Inhibitor Treatment: Add G-749 in a 5-fold serial dilution ranging from 0.32 nM to 5000 nM. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Lysis & Detection: Add ATPLite reagent equal to the volume of the culture medium. Shake the plate for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Analysis: Normalize luminescence to the vehicle control (100% viability) and calculate the IC50 using non-linear regression.

Visualizations

FLT3_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor (WT/Mutant) FLT3L->FLT3 Activates STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylates PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylates RAS RAS / ERK1/2 Pathway FLT3->RAS Phosphorylates G749 G-749 Hydrochloride G749->FLT3 Competitively Inhibits ATP Apoptosis Apoptosis (Cell Death) G749->Apoptosis Induces Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Diagram illustrating the FLT3 signaling pathway and the inhibitory mechanism of G-749.

IC50_Workflow Stock 1. Prepare Stock 10 mM in DMSO Dilution 2. Serial Dilution Maintain Constant DMSO% Stock->Dilution Assay 3. Biochemical / Cellular Assay Add FLT3+ATP or Cells Dilution->Assay Read 4. Signal Detection TR-FRET or Luminescence Assay->Read Analyze 5. Data Analysis Non-linear Regression Read->Analyze

Step-by-step experimental workflow for determining G-749 IC50 values.

References

  • Lee HK, Kim HW, Lee IY, et al. "G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia." Blood (2014) 123 (14): 2209–2219. URL:[Link]

Optimization

troubleshooting denfivontinib assay variability

Welcome to the Technical Support Center for Denfivontinib (G-749 / SKI-G-801) . As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Denfivontinib (G-749 / SKI-G-801) . As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Here, we address the mechanistic causality behind assay variability, ensuring your biochemical and cellular workflows yield reproducible, publication-quality data.

Denfivontinib is a highly potent, orally active, ATP-competitive inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and AXL[1][2]. Recently, its role has expanded beyond direct cytotoxicity; it acts as a potent immunomodulator by activating effector T cells via the NLRP3 inflammasome[3]. Because of its dual nature—acting both as a kinase inhibitor and a chaperone disruptor—assay design requires strict optimization.

I. Mechanistic Primer & Pathway Visualization

To troubleshoot denfivontinib assays, you must first understand its pleiotropic effects. Denfivontinib does not merely inhibit FLT3 phosphorylation; it actively disrupts chaperone protein interactions, leading to the degradation of the FLT3 protein itself[4]. Furthermore, its inhibition of AXL relieves immune suppression, potentiating the NOD-like receptor pathway and driving NF-κB-mediated NLRP3 inflammasome assembly in macrophages[3].

Denfivontinib_Mechanism Denf Denfivontinib (G-749) FLT3 FLT3 Kinase (WT & Mutants) Denf->FLT3 ATP-competitive inhibition AXL AXL Receptor Tyrosine Kinase Denf->AXL Kinase inhibition Chaperone Chaperone Proteins Denf->Chaperone Interaction disruption Downstream p-STAT5 / p-AKT / p-ERK FLT3->Downstream NFKB NF-κB Signaling Pathway AXL->NFKB Relieves immune suppression Chaperone->FLT3 Protein stabilization Apoptosis Leukemic Cell Apoptosis Downstream->Apoptosis Signal blockade NLRP3 NLRP3 Inflammasome Assembly NFKB->NLRP3 Macrophage priming TCell Effector T-Cell Activation NLRP3->TCell Enhanced antigen presentation

Dual mechanism of denfivontinib: Kinase inhibition and immunomodulatory NLRP3 activation.

II. Quantitative Reference Data

When validating your internal assays, your baseline data should align closely with the established pharmacological profile of denfivontinib. Deviations from these benchmarks usually indicate assay drift.

Target / Cell LineAssay TypeExpected IC50 / PotencyBiological Relevance
FLT3 (Wild Type) TR-FRET (Biochemical)0.4 nMBaseline kinase inhibition[1][5].
FLT3-D835Y TR-FRET (Biochemical)0.6 nMEfficacy against common resistance mutations[1][5].
AXL Kinase AssayPotent InhibitionDriver of immune evasion and EMT[3].
Aurora B Kinase Assay6.0 nMSecondary target profile[5].
MV4-11 (FLT3-ITD) Cellular ViabilityDose-dependent (0.32–5000 nM)Validates anti-proliferative activity in AML models.

III. Troubleshooting Q&A

Q1: Why is my TR-FRET assay yielding artificially high IC50 values for denfivontinib against FLT3 mutants? Causality: Denfivontinib is an ATP-competitive inhibitor[1]. The apparent IC50 is mathematically dependent on the ATP concentration used in your reaction relative to the Michaelis constant ( Km​ ) of the specific FLT3 mutant. If your ATP concentration significantly exceeds the Km​ for that specific kinase batch, the substrate outcompetes the drug, masking denfivontinib's true potency. Solution: Always perform an ATP Km​ determination for every new lot of FLT3 enzyme. Run your inhibitor dose-response assays at an ATP concentration strictly equal to the apparent Km​ .

Q2: In Western blots of MV4-11 cells treated with denfivontinib, I see a complete loss of total FLT3 protein, not just a decrease in p-FLT3. Is my loading control failing? Causality: Your assay is likely fine; you are observing the drug's secondary mechanism of action. Denfivontinib does not solely inhibit the kinase domain; it actively promotes the degradation of FLT3 by disrupting its interactions with critical chaperone proteins[4]. Solution: Do not rely on total FLT3 as a normalization control. Always multiplex your blots with a stable housekeeping protein (e.g., GAPDH or β -actin) to confirm equal loading.

Q3: We are trying to replicate the immunomodulatory effects of denfivontinib, but we cannot detect NLRP3 inflammasome formation in our isolated macrophage cultures. What is missing? Causality: NLRP3 inflammasome activation is a two-step process requiring both a "priming" signal (Signal 1, usually via TLRs/NF-κB to upregulate NLRP3 expression) and an "activation" signal (Signal 2, to induce assembly). Denfivontinib potentiates the NOD-like receptor pathway and facilitates NLRP3 formation via AXL inhibition[3], but if your in vitro system lacks the basal tumor microenvironment stimuli (Signal 1), the inflammasome cannot assemble. Solution: Ensure your macrophages are properly primed (e.g., with low-dose LPS) prior to denfivontinib treatment, or utilize a co-culture system with tumor cells to provide physiological priming signals.

IV. Standardized & Self-Validating Protocols

To ensure rigorous reproducibility, implement the following self-validating methodologies.

Protocol A: Self-Validating TR-FRET Kinase Assay for FLT3

This protocol utilizes LANCE Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) technology[5]. It includes internal validation controls to rule out false positives caused by assay interference.

Reagents:

  • FLT3 enzyme (Wild-type or mutant)

  • Substrate: ULight-poly-GT peptide (80 nM final)

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[5].

  • Detection: Eu-labeled anti-phosphopeptide antibody (2 nM final) in LANCE Detection Buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of denfivontinib in 100% DMSO. Transfer to a 384-well OptiPlate to achieve a final DMSO concentration of 1% in the assay.

  • Internal Validation Setup: Include three critical control wells:

    • Max Signal (Vehicle): 1% DMSO, Enzyme, Substrate, ATP.

    • Min Signal (Blank): 1% DMSO, Substrate, ATP (NO Enzyme - validates background fluorescence).

    • Reference Control: Staurosporine dose-response (validates enzyme lot activity).

  • Reaction Initiation: Mix 10 ng/mL FLT3 enzyme, 80 nM ULight-poly-GT peptide, and ATP (at Km​ ) in the Kinase Assay Buffer[5]. Total reaction volume should be 10 µL.

  • Incubation: Incubate the kinase reaction at room temperature for exactly 60 minutes[5].

  • Termination: Stop the reaction by adding 5 µL of 10 mM EDTA[5]. Causality note: EDTA chelates the Mg2+ required for ATP coordination, instantly freezing the kinase activity to prevent signal drift.

  • Detection: Add 5 µL of the Eu-labeled anti-phosphopeptide antibody (diluted to 2 nM in LANCE buffer)[5]. Incubate at 23°C for 30 minutes.

  • Measurement: Read on a Multilabel Reader (e.g., EnVision). Set excitation to 320 nm and monitor emission at 615 nm (donor) and 665 nm (acceptor)[5]. Calculate IC50 using non-linear regression.

Protocol B: Cellular Viability & Apoptosis Assay (MV4-11 Cells)

Denfivontinib exhibits strong anti-proliferative activity in leukemia cells addicted to FLT3-ITD, such as MV4-11[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest MV4-11 cells in the logarithmic growth phase. Seed at a density of 2×104 cells per well in a 96-well opaque plate using complete medium[5].

  • Drug Treatment: Treat cells with increasing concentrations of denfivontinib (e.g., 0.32, 1.6, 8, 40, 200, 1000, 5000 nM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator[5]. Causality note: 72 hours is required because denfivontinib induces apoptosis[1]; shorter timepoints (e.g., 24h) will only capture cytostatic effects, skewing the IC50.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add ATPLite or CellTiter-Glo reagent (volume equal to culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence. Normalize data against the vehicle control (100% viability) and cell-free media background (0% viability).

References

  • Title: Denfivontinib Activates Effector T Cells Through the NLRP3 Inflammasome, Yielding Potent Anticancer Effects by Combination with Pembrolizumab Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Title: Denfivontinib by Genosco for Relapsed Acute Myeloid Leukemia: Likelihood of Approval Source: Pharmaceutical Technology URL:[Link]

  • Title: Denfivontinib Source: Inxight Drugs (NCATS) URL:[Link]

Sources

Troubleshooting

Module 1: Chemical Stability &amp; Photodegradation Troubleshooting

Welcome to the Denfivontinib (G-749) Technical Support Center . This guide is engineered for application scientists, medicinal chemists, and pharmacologists working with Denfivontinib in preclinical models.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Denfivontinib (G-749) Technical Support Center . This guide is engineered for application scientists, medicinal chemists, and pharmacologists working with Denfivontinib in preclinical models.

Denfivontinib is a highly potent, orally bioavailable dual inhibitor of FLT3 and AXL kinases. However, working with this compound presents two distinct technical challenges: managing its chemical photodegradation in solution, and experimentally decoupling its rapid kinase inhibition from its delayed biological target degradation (chaperone disruption). This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible data.

Small-molecule kinase inhibitors with highly conjugated aromatic systems—such as the pyrido[4,3-d]pyrimidin-5(6H)-one scaffold of Denfivontinib—are susceptible to photo-oxidation when exposed to high-energy visible or UV light. This chemical degradation alters the pharmacophore, preventing optimal hydrogen bonding at the kinase hinge region and resulting in an artificial loss of potency.

Q: My Denfivontinib DMSO stock is losing potency in long-term cellular assays. How can I verify if this is due to photodegradation? A: You must implement a self-validating storage protocol. Photodegradation in DMSO is a radical-mediated process accelerated by ambient laboratory lighting. To isolate photodegradation as the variable, run a parallel IC50 assay using a light-protected aliquot versus a deliberately light-exposed control.

Protocol: Light-Protected Reconstitution & Self-Validating Storage

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating hydrolysis, while ambient light induces photo-isomerization. This protocol mitigates both.

  • Reconstitution: Dissolve Denfivontinib powder in anhydrous DMSO under low-light conditions to create a 10 mM master stock.

  • Aliquoting: Immediately dispense single-use aliquots into amber microcentrifuge tubes.

  • Self-Validation Control: Place exactly one aliquot into a clear tube and leave it exposed to ambient benchtop light for 48 hours.

  • Storage: Flash-freeze the amber tubes in liquid nitrogen and transfer to -80°C.

  • Validation Assay: Run an in vitro proliferation assay on FLT3-ITD addicted cells (e.g., MV4-11). The light-protected stock should yield an IC50 of ≤8 nM (1[1]). A rightward shift (>50 nM) in the clear-tube control confirms your laboratory lighting is degrading the compound.

G A Denfivontinib (G-749) Powder Protect from ambient light B Reconstitute in Anhydrous DMSO (Perform under low-light) A->B C Aliquot into Amber Tubes (Include 1 clear tube as control) B->C D Short-term Storage (0-4°C, Days to Weeks) C->D E Long-term Storage (-80°C, 1 to 2 Years) C->E

Workflow for Denfivontinib reconstitution and storage to prevent photodegradation.

Module 2: Biological Mechanism – FLT3 Chaperone Disruption

Unlike traditional ATP-competitive inhibitors, Denfivontinib possesses a dual mechanism of action. It not only blocks kinase activity but also promotes the biological degradation of FLT3 via the disruption of chaperone protein interactions (2[2]).

Q: I see a complete loss of phosphorylated FLT3 (p-FLT3) at 2 hours, but total FLT3 levels remain unchanged. Is the degradation mechanism failing? A: No. You are observing the temporal disconnect between chemical kinase inhibition and biological target degradation. ATP-competitive binding and subsequent loss of downstream signaling (p-FLT3, p-ERK, p-AKT) occurs rapidly (1–2 hours) (1[1]). However, chaperone disruption causes the kinase to misfold, requiring the ubiquitin-proteasome system (UPS) to ubiquitinate and degrade the protein. This biological clearance takes 12 to 24 hours.

Protocol: Time-Resolved FLT3 Degradation Assay (Western Blot)

Causality: To prove that Denfivontinib is degrading FLT3 via chaperone disruption rather than transcriptional silencing, you must block the proteasome.

  • Cell Seeding: Plate MV4-11 or MOLM-14 cells (FLT3-ITD positive) at 1×106 cells/mL.

  • Inhibitor Pre-treatment: Pre-treat one cohort with 10 µM MG132 (a potent proteasome inhibitor) for 1 hour.

  • Denfivontinib Treatment: Treat cells with a concentration gradient of Denfivontinib (1 nM, 10 nM, 100 nM).

  • Time-Course Lysis: Harvest and lyse cells at 2 hours and 24 hours using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Self-Validating Readout:

    • 2-Hour Blot: Expect loss of p-FLT3 across all Denfivontinib-treated lanes; total FLT3 remains stable.

    • 24-Hour Blot: Expect loss of total FLT3 in Denfivontinib-only lanes. In the MG132 + Denfivontinib lanes, total FLT3 must be rescued. This validates that Denfivontinib induces proteasome-dependent degradation via chaperone disruption.

MOA cluster_0 Kinase Inhibition cluster_1 Biological Degradation Drug Denfivontinib (G-749) Kinase ATP-Competitive Binding Drug->Kinase Chap Chaperone Disruption Drug->Chap Immune NLRP3 Activation (T-Cells) Drug->Immune Phos Loss of p-FLT3 (1-2 hours) Kinase->Phos Deg FLT3 Degradation (12-24 hours) Chap->Deg

Dual mechanism of Denfivontinib: kinase inhibition and chaperone-mediated FLT3 degradation.

Module 3: Advanced Applications – Immune Modulation via NLRP3

Q: Can Denfivontinib be utilized in solid tumor models lacking FLT3 mutations? A: Yes. Recent advancements have uncovered that Denfivontinib exerts immunomodulatory effects independent of its direct anti-leukemic activity. Denfivontinib activates effector T cells through the NLRP3 inflammasome, yielding potent anticancer effects when deployed in combination with immune checkpoint inhibitors like pembrolizumab (3[3]). Furthermore, its secondary target, AXL, is frequently overexpressed in solid tumors (e.g., triple-negative breast cancer) and is a known driver of immunotherapy resistance.

Quantitative Data Summaries

Table 1: Denfivontinib (G-749) Physicochemical Stability & Storage Matrix

Physical StateRecommended StorageMaximum Shelf LifeLight SensitivityHandling Directive
Solid Powder -20°C to -80°C2 YearsModerateStore in dark desiccator.
DMSO Master Stock -80°C1 YearHigh Use amber tubes; avoid freeze-thaw.
Aqueous Dilution 0–4°C< 24 HoursHigh Prepare fresh; protect from ambient light.

Table 2: Denfivontinib Potency Profile (IC50) Across Target Variants

Target Kinase / VariantIC50 ValueExperimental Context
FLT3 (Wild Type) 0.4 nMBiochemical Kinase Assay
FLT3-D835Y (Mutant) 0.6 nMBiochemical Kinase Assay
FLT3-ITD ≤ 8.0 nMCellular Autophosphorylation (MV4-11)

References

  • MedChemExpress.Denfivontinib (G-749) | FLT3 Inhibitor.
  • MedKoo Biosciences.Denfivontinib HCl | CAS# 1457983-33-3.
  • Kim DK, et al. (2024).Denfivontinib Activates Effector T Cells Through the NLRP3 Inflammasome, Yielding Potent Anticancer Effects by Combination with Pembrolizumab. Mol Cancer Ther. (Referenced via ResearchGate).

Sources

Optimization

G-749 Hydrochloride Technical Support Center: Troubleshooting Interference in Fluorescence-Based Assays

Welcome to the technical support guide for researchers utilizing G-749 hydrochloride in fluorescence-based assays. G-749 is a potent and selective Fms-like tyrosine kinase 3 (FLT3) inhibitor, making it a valuable tool in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing G-749 hydrochloride in fluorescence-based assays. G-749 is a potent and selective Fms-like tyrosine kinase 3 (FLT3) inhibitor, making it a valuable tool in acute myeloid leukemia (AML) research.[1][2][3] However, its complex chemical structure—featuring multiple aromatic rings—presents a high potential for interference with sensitive fluorescence detection methods.[2]

This guide is designed to provide you with the foundational knowledge and practical, step-by-step protocols to anticipate, identify, and mitigate assay interference caused by G-749 hydrochloride. By understanding the underlying mechanisms and implementing proper controls, you can ensure the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions regarding G-749 and its potential to disrupt fluorescent assays.

Q1: What is G-749 hydrochloride and why is it likely to interfere with my assay?

G-749 hydrochloride is a small molecule inhibitor targeting the FLT3 kinase pathway.[1][2] Its chemical structure, 8-bromo-2-[(1-methyl-4-piperidinyl)amino]-4-[(4-phenoxyphenyl)amino]-pyrido[4,3-d]pyrimidin-5(6H)-one, contains several conjugated planar ring systems.[2] Molecules with such features are often optically active and can interfere with fluorescence-based measurements through several mechanisms that are independent of their biological activity on the intended target.[4][5]

Q2: What are the primary mechanisms of fluorescence interference I should be aware of?

There are two main ways a compound like G-749 can interfere with a fluorescent assay readout.[4] It is critical to distinguish these from a true biological effect.

  • Autofluorescence : The compound itself may be fluorescent, emitting light upon excitation at the wavelengths used in your assay.[4][6] This adds to the total detected signal, potentially masking a true negative result or creating a false positive. This phenomenon is common in compounds with aromatic structures.[7]

  • Fluorescence Quenching : The compound may decrease the signal from your fluorescent probe. This can occur through several processes:

    • Inner Filter Effect (IFE) : This is a significant issue where the compound absorbs either the excitation light intended for your fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE) before it reaches the detector.[8][9][10] This leads to an apparent decrease in fluorescence that is not due to a direct molecular quenching event.[11] IFE is highly dependent on the concentration of the interfering compound and the degree of overlap between its absorbance spectrum and the fluorophore's excitation/emission spectra.[10][12]

    • Static Quenching : G-749 may form a non-fluorescent ground-state complex with your fluorescent probe, effectively removing it from the pool of molecules that can be excited.[11]

    • Collisional (Dynamic) Quenching : The compound, while in solution, may collide with the excited-state fluorophore, causing it to return to the ground state without emitting a photon.

Part 2: The Troubleshooting Workflow: A Step-by-Step Guide

If you observe an unexpected increase or decrease in your fluorescence signal when G-749 is present, follow this systematic workflow to diagnose the issue. The cornerstone of this process is a robust set of controls.

Step 1: Isolate the Source of Interference with Essential Controls

The first and most critical step is to run a series of simple control experiments to determine the nature of the interference.

G749_Troubleshooting A Start: Unexpected Signal with G-749 B Protocol 1: Run Essential Controls (Compound-only, Fluorophore+Compound) A->B C Is signal HIGH in 'Compound-Only' well? B->C D Is signal LOW in 'Fluorophore + Compound' well? C->D No E Diagnosis: Autofluorescence (Compound emits light) C->E Yes H Diagnosis: Compound is both Autofluorescent AND Quenching (Complex Interference) C->H Yes, and signal is also LOW in 'Fluorophore+Compound' well F Diagnosis: Fluorescence Quenching (Compound absorbs or deactivates light) D->F Yes G No direct interference detected. Consider non-specific binding or true biological effect. D->G No E->D Then check...

Caption: A decision tree for troubleshooting G-749 interference.

Protocol 1: The Essential Controls Experiment

This protocol is designed to be run in parallel with your main experiment on the same microplate.

Objective: To differentiate between autofluorescence, quenching, and a true experimental result.

Methodology:

  • Prepare Reagents: Prepare your standard assay buffer, fluorescent probe/substrate stock, and a stock solution of G-749 hydrochloride (e.g., in DMSO).

  • Set Up Control Wells: In a microplate suitable for your reader, prepare the following wells:

    • Well A (Buffer Blank): Assay buffer only.

    • Well B (Vehicle Control): Assay buffer + the same volume of vehicle (e.g., DMSO) used for G-749.

    • Well C (Compound-Only Control): Assay buffer + vehicle + G-749 at the final assay concentration.

    • Well D (Fluorophore Control): Assay buffer + vehicle + your fluorescent probe at its final concentration.

    • Well E (Quenching Control): Assay buffer + vehicle + your fluorescent probe + G-749 at their final concentrations.

  • Incubate: Incubate the plate under the same conditions as your main experiment (time, temperature).

  • Measure Fluorescence: Read the plate using the exact same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

Data Interpretation:

Control WellExpected ResultObserved Result (vs. Control)Interpretation
C: Compound-Only Signal ≈ Buffer BlankSignal >> Blank Autofluorescence [6]
E: Quenching Control Signal ≈ Fluorophore ControlSignal << Fluorophore Control Fluorescence Quenching [6][13]
C & E N/ASignal >> Blank (in C) AND Signal < Fluorophore Control (in E) Complex Interference (Compound is both autofluorescent and quenching)
Step 2: Characterize the Interference

Once the control experiment points to a specific type of interference, the next step is to understand its properties.

Protocol 2: Measuring the Absorbance Spectrum of G-749

Objective: To determine if the Inner Filter Effect (IFE) is a likely mechanism for quenching.

Methodology:

  • Prepare a solution of G-749 hydrochloride in your assay buffer at the highest concentration used in your experiment.

  • Use a UV-Visible spectrophotometer to measure the absorbance of the solution from ~250 nm to ~750 nm. Use the assay buffer as the blank.

  • Plot the absorbance spectrum of G-749.

  • On the same graph, plot the excitation and emission spectra of your fluorophore.

  • Analyze for Overlap:

    • Primary IFE: Significant overlap between G-749's absorbance and your fluorophore's excitation spectrum.[8][9]

    • Secondary IFE: Significant overlap between G-749's absorbance and your fluorophore's emission spectrum.[10][12]

IFE_Diagram cluster_primary Primary IFE cluster_secondary Secondary IFE Excitation Excitation Light Source G749_abs1 G-749 absorbs excitation light Excitation->G749_abs1 Reduced Excitation Fluorophore1 Fluorophore G749_abs1->Fluorophore1 Reduced Excitation Fluorophore2 Excited Fluorophore EmittedLight Emitted Fluorescence Fluorophore2->EmittedLight G749_abs2 G-749 absorbs emitted light EmittedLight->G749_abs2 Reduced Signal Detector Detector G749_abs2->Detector Reduced Signal

Caption: Mechanisms of Primary and Secondary Inner Filter Effects.

Part 3: Mitigation Strategies & Advanced Solutions

After diagnosing the specific type of interference, you can apply targeted strategies to minimize its impact.

Q3: My results indicate G-749 is autofluorescent. What can I do?
  • Strategy 1: Background Subtraction. For each concentration of G-749 in your main experiment, subtract the corresponding signal from the "Compound-Only" control well.[6] This is the most straightforward correction.

  • Strategy 2: Switch to a Red-Shifted Fluorophore. Autofluorescence from small molecules is most common in the blue-green spectral region.[4] Switching to a dye that excites and emits at longer wavelengths (e.g., >600 nm, such as Cy5 or Alexa Fluor 647) can often eliminate the problem.[6][13]

Q4: I've confirmed G-749 is quenching my fluorophore. How can I fix this?
  • Strategy 1: Reduce Concentrations. The Inner Filter Effect is highly concentration-dependent.[9][10] If possible, lower the concentration of G-749 or your fluorescent probe. As a rule of thumb, assay performance improves significantly when the total absorbance of the well at the excitation wavelength is less than 0.1.[9][10]

  • Strategy 2: Change Fluorophore. Select a fluorophore whose excitation and emission spectra have minimal overlap with the absorbance spectrum of G-749 that you measured in Protocol 2.[6]

  • Strategy 3: Change Assay Format. If IFE is severe, consider alternative approaches. Using a microplate with a shorter pathlength (e.g., a 384-well or 1536-well plate vs. a 96-well plate) can reduce the effect.[4] Alternatively, switching to a non-fluorescent detection method is the most robust solution.[13]

Common Fluorophore ClassTypical Ex/Em (nm)Notes on Potential Interference
Coumarins (e.g., AMC) ~350 / ~450High potential for interference due to overlap with UV absorbance of many small molecules.[5]
Fluoresceins (e.g., FITC) ~495 / ~520Prone to interference; the blue/green region is common for compound autofluorescence.[4]
Rhodamines (e.g., TRITC) ~550 / ~575Better than blue dyes, but still susceptible. Can self-quench at high concentrations.[4]
Cyanines (e.g., Cy5, Cy7) >640 / >660Recommended. Far-red dyes are least likely to suffer from autofluorescence and IFE from typical small molecules.[6]
Q5: The interference seems unpredictable. Could it be non-specific binding or aggregation?

Yes. At higher concentrations, charged molecules like G-749 can bind non-specifically to assay components (enzymes, antibodies, etc.) or form aggregates, which can alter fluorescence.

  • Strategy 1: Add a Detergent. Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer to minimize non-specific protein interactions and aggregation.

  • Strategy 2: Vary Protein Concentration. If you suspect G-749 is binding non-specifically to a protein in your assay, try varying that protein's concentration to see if the degree of interference changes in a non-linear fashion.[6]

Part 4: Best Practices for Final Assay Validation

Q6: How can I be completely confident in my final results after mitigating interference?

Even after careful troubleshooting, the best practice is to validate your key findings with a completely different method.

  • Use Orthogonal Assays: An orthogonal assay is one that measures the same biological endpoint but uses a different technology.[4][6] If you are studying enzyme kinetics, for example, and your primary assay is fluorescence-based, you could validate your results with a label-free method like Surface Plasmon Resonance (SPR), or a luminescence-based ATP depletion assay. Confirming your results with a method that is not susceptible to the same artifacts provides the highest level of confidence.[7]

By following this structured guide, you can effectively navigate the challenges posed by G-749 hydrochloride in fluorescent assays, leading to more reliable and reproducible data.

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • AxisPharm. (2024, September 26).
  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
  • Virtual Labs. Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects.
  • ResearchGate. (2014, October 27). What is the inner filter effect in fluorescence spectroscopy quenching?
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Edinburgh Instruments. (2024, May 2).
  • BenchChem. NF157 Technical Support Center: Troubleshooting Fluorescence-Based Assays.
  • BenchChem. Troubleshooting fluorescence quenching in AMC-based enzyme assays.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Lee, H. K., Kim, H. W., Lee, I. Y., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood, 123(14), 2209–2219. Available from: [Link]

  • BenchChem. Hellebrigenin interference with fluorescent assays.
  • Lee, H. K., et al. (2014). G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia. PubMed. Available from: [Link]

  • Simeonov, A., & Davis, M. I. (2018). Interference with Fluorescence and Absorbance. PubMed. Available from: [Link]

Sources

Troubleshooting

Quantitative Baselines: G-749 vs. Legacy FLT3 Inhibitors

Technical Support Center: Troubleshooting G-749 Hydrochloride Resistance in AML Overview G-749 (Denfivontinib) is a highly potent, orally bioavailable, ATP-competitive (Type I) FLT3 inhibitor. Unlike Type II inhibitors (...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting G-749 Hydrochloride Resistance in AML

Overview G-749 (Denfivontinib) is a highly potent, orally bioavailable, ATP-competitive (Type I) FLT3 inhibitor. Unlike Type II inhibitors (e.g., quizartinib), which bind the inactive kinase conformation, G-749 binds the active conformation. This structural advantage allows it to overcome common activation loop mutations (e.g., D835Y) and gatekeeper mutations (e.g., F691L) that typically plague earlier therapies Inxight Drugs. However, as with all targeted therapies, leukemic cells can eventually develop resistance through clonal evolution or microenvironmental rescue Frontiers in Oncology[1]. This guide provides diagnostic workflows, mechanistic FAQs, and validated protocols to troubleshoot emerging G-749 resistance in Acute Myeloid Leukemia (AML) models.

To establish whether your AML model is exhibiting true resistance, compare your experimental IC50 values against established baselines. G-749 demonstrates superior potency against complex FLT3-ITD/TKD compound mutations compared to first-generation inhibitors Blood Journal[2].

FLT3 Mutation StatusG-749 IC50 (nM)Quizartinib (AC220) IC50 (nM)Midostaurin (PKC412) IC50 (nM)
FLT3-WT (RS4-11)0.41.910
FLT3-ITD (MV4-11)0.40.815
FLT3-D835Y 0.6>100040
FLT3-ITD / F691L <8.0>1000200

(Data summarized from cellular proliferation assays; a >10-fold shift from these baselines indicates acquired resistance[2],[3].)

Diagnostic Troubleshooting Workflow

When G-749 efficacy decreases in vitro or in vivo, use the following workflow to distinguish between on-target (receptor mutation) and off-target (bypass signaling) resistance.

Workflow Start Decreased G-749 Efficacy in AML Model Seq 1. Genomic Sequencing (FLT3-TKD Profiling) Start->Seq Flow 2. Phospho-Flow Cytometry (p-FLT3, p-ERK, p-STAT5) Start->Flow Mut Novel Compound Mutation (On-Target Resistance) Seq->Mut Positive Bypass p-FLT3 Suppressed, p-ERK/STAT5 Active Flow->Bypass Off-Target Signal Action1 Evaluate Next-Gen TKI or Alter Dosing Mut->Action1 Action2 Initiate Combination Therapy (e.g., MEK/BCL-2 Inhibitors) Bypass->Action2

Fig 1: Diagnostic troubleshooting workflow for emerging G-749 resistance in AML.

Frequently Asked Questions (FAQs)

Q1: My MV4-11 (FLT3-ITD) xenograft is progressing despite continuous G-749 treatment. Is this a new gatekeeper mutation? A1: It is unlikely. G-749 was specifically engineered to inhibit severe gatekeeper mutations like F691L and activation loop mutations like D835Y, which typically confer resistance to quizartinib and midostaurin MedChemExpress[3]. If genomic sequencing reveals no novel FLT3 mutations, resistance is likely driven by bypass pathway activation. Leukemic cells often upregulate parallel survival cascades such as the RAS/MAPK pathway, PI3K/AKT, or PIM kinases to bypass FLT3 inhibition PMC[4].

Q2: Does the bone marrow microenvironment (BME) neutralize G-749 like it does first-generation inhibitors? A2: No, but BME-mediated resistance can still occur via alternative mechanisms. First-generation Type II inhibitors are easily outcompeted by FLT3 ligand (FL) surges in the bone marrow because FL stabilizes the active kinase conformation, which Type II inhibitors cannot bind. Because G-749 is an ATP-competitive Type I inhibitor, it binds the active conformation and retains full potency despite FL surges or patient plasma protein binding Blood Journal[5]. However, stromal cells can still induce resistance via integrin-mediated cell adhesion, which upregulates anti-apoptotic proteins (e.g., Bcl-xL). If this occurs, combining G-749 with a BCL-2 inhibitor (e.g., venetoclax) is recommended[4].

Q3: What is the most definitive method to validate whether resistance in my cell line is on-target or off-target? A3: Multiparameter phospho-flow cytometry is the gold standard. By measuring intracellular phosphorylation states, you create a self-validating readout. If G-749 completely suppresses p-FLT3 (target engagement confirmed) but downstream effectors like p-ERK1/2 or p-STAT5 remain elevated, the resistance is definitively off-target (bypass signaling).

Validated Experimental Protocols

Protocol A: Ex Vivo Stromal Co-Culture Assay for Microenvironmental Resistance This protocol evaluates whether bone marrow stromal cells are providing integrin-mediated or cytokine-driven protection against G-749.

  • Step 1: Stromal Monolayer Preparation. Seed HS-5 human bone marrow stromal cells in 96-well plates (1x10⁴ cells/well) and incubate for 24 hours.

    • Causality: Establishing an adherent stromal monolayer mimics the protective bone marrow niche. HS-5 cells secrete cytokines and provide physical contact points that can trigger anti-apoptotic signaling in leukemic blasts, a common source of TKI resistance PMC[4].

  • Step 2: Co-Culture & Drug Treatment. Add FLT3-mutated AML blasts (e.g., MOLM-14) at 5x10⁴ cells/well. Immediately treat with escalating doses of G-749 (0.1 nM to 100 nM) and incubate for 72 hours.

    • Causality: A 72-hour window ensures sufficient time for G-749 to penetrate the cells, sustain target inhibition, and execute the apoptotic cascade, allowing for an accurate IC50 calculation in a protected milieu.

  • Step 3: Harvest and Stain. Collect suspension blasts. Gently detach adhered blasts using Accutase (incubate 5 min at 37°C). Wash and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Accutase is used instead of Trypsin to prevent the cleavage of delicate cell surface receptors. Annexin V binds externalized phosphatidylserine (early apoptosis marker), while PI stains DNA in cells with compromised membranes (late apoptosis). This dual-stain provides a self-validating readout distinguishing true cell death from mere cytostasis.

Protocol B: Multiparameter Phospho-Flow Cytometry for Bypass Pathway Detection

  • Step 1: Short-Term Treatment & Fixation. Treat AML cells with 10 nM G-749 for exactly 2 hours. Immediately add 1.6% paraformaldehyde (PFA) directly to the culture for 10 minutes at room temperature.

    • Causality: A short 2-hour treatment assesses direct kinase inhibition before secondary apoptotic feedback loops degrade the proteins. Rapid PFA fixation instantly crosslinks proteins, locking kinases in their transient phosphorylated states before endogenous phosphatases can erase the signal.

  • Step 2: Permeabilization. Centrifuge, discard supernatant, and resuspend the cell pellet in ice-cold 100% methanol. Incubate at -20°C for 30 minutes.

    • Causality: Methanol dissolves membrane lipids and gently denatures structural proteins, unmasking intracellular phospho-epitopes and allowing large fluorophore-conjugated antibodies to access the cytoplasm and nucleus.

  • Step 3: Multiplex Staining. Wash cells twice with FACS buffer (PBS + 1% BSA) to remove methanol. Stain with fluorescently labeled antibodies against p-FLT3 (Y591), p-STAT5 (Y694), and p-ERK1/2 (T202/Y204). Analyze via flow cytometer.

    • Causality: Multiplexing creates an internal control system. If p-FLT3 is absent but p-ERK1/2 is high, it definitively proves G-749 is hitting its primary target, but the cell has activated an off-target bypass track (e.g., RAS/MAPK) to survive.

Signaling Dynamics of G-749 Resistance

Understanding the network topology of FLT3 signaling is critical when designing combination therapies to overcome resistance.

Pathway FLT3 Mutated FLT3 (ITD / TKD) STAT5 STAT5 / PIM Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK G749 G-749 Hydrochloride (ATP-Competitive Inhibitor) G749->FLT3 Potent Inhibition (Even F691L/D835Y) Survival Leukemic Cell Survival & Proliferation STAT5->Survival PI3K->Survival MAPK->Survival Bypass Bypass Kinase Activation (e.g., AXL, SYK) Bypass->STAT5 Reactivation Bypass->PI3K Bypass->MAPK

Fig 2: FLT3 signaling cascade and bypass mechanisms driving off-target G-749 resistance.

References

  • Lee HK, et al. "G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia." Blood, 2014. URL:[Link]

  • Uras IZ, et al. "Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment." Mutation Research, 2015. URL:[Link]

  • Daver N, et al. "FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies." Frontiers in Oncology, 2020. URL:[Link]

  • NCATS Inxight Drugs. "Denfivontinib hydrochloride." URL:[Link]

Sources

Optimization

G-749 Hydrochloride Technical Support Center: Troubleshooting Lot-to-Lot Variability

Welcome to the Technical Support Center for G-749 hydrochloride (Denfivontinib) . G-749 is a highly potent, orally bioavailable, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), utilized extensively in acu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for G-749 hydrochloride (Denfivontinib) . G-749 is a highly potent, orally bioavailable, ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), utilized extensively in acute myeloid leukemia (AML) research[1][2]. It demonstrates sustained inhibition against both FLT3 wild-type (WT) and clinically relevant mutants, including FLT3-ITD and FLT3-D835Y[3].

While G-749 is a robust tool compound, researchers frequently encounter experimental inconsistencies when transitioning between different manufacturing lots. This guide provides field-proven insights into the causality behind lot-to-lot variability, self-validating experimental protocols, and actionable troubleshooting steps to ensure scientific integrity in your assays.

Part 1: Frequently Asked Questions (FAQs) on Lot-to-Lot Variability

Q1: Why do different lots of G-749 hydrochloride exhibit varying solubility in DMSO, leading to inconsistent stock concentrations? Causality & Expert Insight: G-749 hydrochloride is highly sensitive to moisture and solvent quality. Lot-to-lot variability in solubility is frequently caused by trace moisture absorption (hygroscopicity) during packaging or handling. Moisture-contaminated DMSO significantly reduces the solubility of G-749, potentially leading to precipitation upon freezing and thawing[4][5]. Furthermore, variations in the local pH of the microenvironment can induce partial conversion from the highly soluble hydrochloride salt to the less soluble free base. Self-Validating Check: Always prepare stock solutions using fresh, anhydrous DMSO (≥99.9% purity). To validate complete dissolution before use, centrifuge the stock at 10,000 x g for 5 minutes. A visible pellet indicates incomplete dissolution, requiring the preparation of a fresh stock.

Q2: I am observing a 5- to 10-fold shift in my IC50 values in FLT3-ITD cellular assays between two different lots. What is the mechanistic cause? Causality & Expert Insight: A shift in cellular potency (IC50) is typically a downstream effect of inaccurate molarity calculations rather than a loss of intrinsic molecular activity. G-749 is supplied as a hydrochloride salt. If Lot A is a mono-hydrochloride and Lot B contains varying degrees of hydration or a different salt stoichiometry, weighing the same mass of powder will yield different active pharmaceutical ingredient (API) molarities. Because G-749 is exceptionally potent (biochemical IC50 = 0.4 nM for WT, 0.6 nM for D835Y)[3], even slight molarity deviations will drastically shift the dose-response curve in sensitive cell lines like MV4-11 and Molm-14. Self-Validating Check: Never use the generic theoretical molecular weight. Always calculate molarity using the lot-specific molecular weight provided on that exact batch's Certificate of Analysis (CoA).

Q3: How does lot-to-lot variability affect in vivo efficacy in xenograft models? Causality & Expert Insight: In vivo oral bioavailability depends heavily on the dissolution rate in the gastrointestinal tract, which is governed by the solid-state properties of the lot (polymorphism and particle size). Different lots may contain varying ratios of crystalline to amorphous forms. Amorphous forms dissolve faster but are less stable, whereas highly crystalline lots may have slower dissolution, leading to lower Cmax​ and AUC. Oral administration of high-quality G-749 yields complete tumor regression in animal models[6]; however, polymorphic shifts can compromise this exposure. Self-Validating Check: Before initiating a 28-day oral dosing efficacy study in MV4-11 xenograft mice, perform a single-dose pharmacokinetic (PK) bridging study to ensure the new lot achieves equivalent plasma exposure to the previously validated lot.

Part 2: Visualizing the Mechanism and Troubleshooting Logic

To understand why G-749 potency shifts are critical, we must look at its mechanism of action within the FLT3 signaling cascade.

FLT3_Pathway FLT3 FLT3-ITD / WT (Receptor Tyrosine Kinase) STAT5 STAT5 Pathway (Proliferation) FLT3->STAT5 Phosphorylation AKT PI3K / AKT Pathway (Survival) FLT3->AKT Phosphorylation ERK RAS / ERK Pathway (Differentiation) FLT3->ERK Phosphorylation G749 G-749 Hydrochloride (Denfivontinib) G749->FLT3 ATP-competitive Inhibition Apoptosis Apoptosis / Cell Death STAT5->Apoptosis Inhibited by G-749 AKT->Apoptosis Inhibited by G-749

Caption: Mechanism of Action: G-749 inhibits FLT3 autophosphorylation, blocking downstream STAT5/AKT survival pathways.

When variability is observed, follow this logical workflow to isolate the root cause:

Troubleshooting_Workflow Start Observe Assay Variability (e.g., Shift in IC50) CheckSol Step 1: Verify Solubility in Anhydrous DMSO Start->CheckSol LCMS Step 2: LC-MS/MS Purity & Salt Stoichiometry CheckSol->LCMS Passes IssueSol Precipitation / Low Sol. CheckSol->IssueSol Fails CellAssay Step 3: Standardized MV4-11 Viability Assay LCMS->CellAssay Passes IssuePurity Degradants / Free Base Form LCMS->IssuePurity Fails ActionSol Use fresh anhydrous DMSO; Avoid freeze-thaw IssueSol->ActionSol ActionPurity Recalibrate stock conc. or request new lot IssuePurity->ActionPurity

Caption: Step-by-step logical workflow for diagnosing and resolving G-749 lot-to-lot variability.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties and Expected Tolerances for G-749 Hydrochloride

PropertyExpected Value / ToleranceImpact of Lot Variability
Target Profile FLT3 WT, FLT3-ITD, FLT3-D835YOff-target effects if impurities are present.
Biochemical IC50 0.4 nM (WT), 0.6 nM (D835Y)[3]Apparent potency shifts if molarity is miscalculated.
Molecular Weight ~557.8 g/mol (Mono-HCl)Varies based on HCl stoichiometry and hydration state.
Purity (LC-MS) 98%Degradants can cause cellular toxicity.
Solubility (DMSO) 10 mMReduced by moisture absorption or free-base conversion.

Table 2: Troubleshooting Lot Variability in Cellular Assays

ObservationRoot CauseCorrective Action
IC50 shift from 3.5 nM to >15 nM Incorrect MW used for stock calculation.Recalculate molarity using the lot-specific CoA MW.
Compound precipitates in assay DMSO stock absorbed atmospheric water.Use fresh, anhydrous DMSO; aliquot into single-use vials[5].
High baseline cell death DMSO concentration > 0.1% in well.Ensure final DMSO in the well is strictly 0.1% (v/v)[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Workflow for G-749 Purity & Salt Content Verification

To confirm degradation or verify the purity of a new lot, perform a stability-indicating analytical method[5].

  • Preparation: Dissolve 1 mg of G-749 hydrochloride in 1 mL of anhydrous DMSO to create a master stock. Aliquot immediately to avoid repeated freeze-thaw cycles[5].

  • Dilution: Dilute the stock to 1 µM in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor the parent ion ( m/z [M+H]+ for G-749 free base, approx. 522.4) using positive electrospray ionization (ESI+).

  • Validation Check: Integrate the area under the curve (AUC) for the main peak. The purity must be 98%. The presence of secondary peaks indicates instability or degradation (e.g., oxidation or hydrolysis)[5].

Protocol 2: Standardized Cellular Assay for FLT3-ITD Inhibition (MV4-11)

G-749 shows strong antiproliferation of leukemia cells addicted to FLT3-ITD (MV4-11 and Molm-14) in a dose-dependent manner. Use this protocol to validate the potency of a new lot.

  • Cell Seeding: Seed MV4-11 cells at a density of 2×104 cells per well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of G-749 starting from 100 nM down to 0.005 nM in DMSO. Transfer the compound to the assay plate such that the final DMSO concentration is strictly 0.1% (v/v) to prevent solvent-induced toxicity[5].

  • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) and incubate for 10 minutes at room temperature in the dark.

  • Validation Check: Read the luminescence signal. Calculate the IC50 using a 4-parameter logistic non-linear regression. A successfully validated lot should yield an IC50 between 2.0 nM and 5.0 nM in MV4-11 cells (historical baseline ~3.5 nM)[3].

Sources

Troubleshooting

optimizing incubation time for denfivontinib treatment

Title: Technical Support Center: Optimizing Incubation Time for Denfivontinib (G-749) Assays Welcome to the Denfivontinib Application Support Hub As a Senior Application Scientist, I have designed this guide to help rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Incubation Time for Denfivontinib (G-749) Assays

Welcome to the Denfivontinib Application Support Hub As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize their experimental workflows when utilizing Denfivontinib (also known as G-749). Denfivontinib is an orally bioavailable, ATP-competitive dual inhibitor of FLT3 and AXL kinases[1][2]. Beyond its direct kinase inhibition, it uniquely activates effector T cells through the NLRP3 inflammasome[3][4].

Because Denfivontinib triggers both rapid kinase inhibition and complex, time-dependent immunological and apoptotic responses, selecting the correct incubation time is the most critical variable in your assay design.

Pharmacodynamic & Phenotypic Timelines

Understanding the causality behind incubation times is essential. Kinase inhibition is a rapid biochemical event, whereas phenotypic changes (apoptosis, proliferation arrest, and immune activation) require prolonged transcriptional and translational shifts.

Table 1: Quantitative Optimization of Denfivontinib Incubation Times

Assay TypeTarget/ReadoutOptimal Incubation TimeEffective Concentration Range
Target Engagement (Immunoblotting) p-FLT3, p-STAT5, p-ERK1/2, p-AKT2 hours1.6 – 1000 nM
Apoptosis (Flow Cytometry) Annexin V / PI, Caspase cleavage36 hours25 – 100 nM
Anti-proliferation (Viability) CellTiter-Glo, MTT72 hours0.0001 – 10 nM
Immune Activation (Co-culture) NLRP3, IL-1β, T-cell activation24 – 48 hours10 – 100 nM

Data supported by in vitro cellular assays in FLT3-ITD harboring MV4-11 and Molm-14 cells[3][5].

Experimental Workflows & Pathway Visualization

To ensure reproducibility, your experimental design must align with the drug's temporal mechanism of action.

Mechanism Denfivontinib Denfivontinib (G-749) FLT3 FLT3-ITD / AXL Denfivontinib->FLT3 Inhibits Kinase Activity NLRP3 NLRP3 Inflammasome Denfivontinib->NLRP3 Activates NOD-like Pathway Downstream p-STAT5 / p-AKT / p-ERK FLT3->Downstream Blocks Phosphorylation TCell Effector T-Cell Activation NLRP3->TCell Macrophage NF-κB Signaling Apoptosis Leukemic Cell Apoptosis Downstream->Apoptosis Induces Cell Death

Caption: Denfivontinib Dual Mechanism of Action: Kinase Inhibition vs. Inflammasome Activation

Workflow Start Seed MV4-11 Cells (2x10^4 cells/well) Drug Add Denfivontinib (Serial Dilution) Start->Drug Inc2h 2-Hour Incubation Target Engagement Drug->Inc2h Short-term Inc36h 36-Hour Incubation Apoptosis Evaluation Drug->Inc36h Mid-term Inc72h 72-Hour Incubation Viability / Proliferation Drug->Inc72h Long-term Readout1 Immunoblotting (p-FLT3, p-STAT5) Inc2h->Readout1 Readout2 Flow Cytometry (Annexin V / PI) Inc36h->Readout2 Readout3 Luminescence Assay (CellTiter-Glo) Inc72h->Readout3

Caption: Denfivontinib Time-Course Assay Workflow for Phenotypic Readouts

Self-Validating Protocol: 72-Hour Anti-Proliferation Assay

This protocol is designed as a self-validating system. By incorporating internal controls, you can verify that any observed IC50 shift is due to the drug's mechanism rather than assay artifacts.

Step 1: Cell Preparation & Seeding Harvest FLT3-ITD addicted cells (e.g., MV4-11 or Molm-14) in log-phase growth[5]. Seed at 2 × 10⁴ cells/well in a 96-well plate using 90 µL of RPMI-1640 supplemented with 10% FBS. Causality & Validation: Ensuring log-phase growth prevents spontaneous apoptosis from nutrient depletion. Include a "media-only" background control and an untreated "vehicle control" to monitor baseline proliferation.

Step 2: Compound Preparation Prepare a 10 mM stock of Denfivontinib in 100% DMSO. Perform 5-fold serial dilutions to yield a 10X concentration plate (ranging from 0.001 nM to 100 nM). Causality & Validation: Denfivontinib is highly potent (IC50 ~0.4 nM for FLT3-WT and 0.6 nM for FLT3-D835Y)[5]. Maintain a final DMSO concentration of ≤0.1% across all wells to prevent solvent-induced cytotoxicity, which would artificially skew the IC50.

Step 3: Treatment & Incubation Add 10 µL of the 10X drug dilutions to the 90 µL cell suspension. Incubate at 37°C, 5% CO₂ for exactly 72 hours[5]. Causality & Validation: A 72-hour window allows sufficient time for multiple cell cycles, ensuring that FLT3 inhibition translates into measurable growth arrest. If the vehicle control confluence exceeds 90% before 72 hours, the assay is invalid due to contact inhibition; reduce the initial seeding density in future runs.

Step 4: Viability Readout Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading.

Troubleshooting & FAQs

Q1: Why do I see complete target inhibition at 2 hours via Western blot, but no significant cell death until 36 hours? A1: This is a classic temporal disconnect between pharmacodynamics and phenotype. Denfivontinib rapidly binds the ATP pocket of FLT3, inhibiting autophosphorylation and downstream p-STAT5, p-ERK, and p-AKT within 2 hours[5]. However, apoptosis is not instantaneous; it requires downstream transcriptional changes, the accumulation of pro-apoptotic proteins, and caspase cleavage. Therefore, a 2-hour incubation is optimal for validating target engagement, whereas 36 hours is the minimum required to observe the resulting apoptotic phenotype[5].

Q2: My 72-hour cell viability assay shows high variability and an unexpectedly high IC50. How can I fix this? A2: High variability at 72 hours is often caused by drug degradation or media depletion. Denfivontinib is highly potent (IC50 < 1 nM)[5][6]. If your cells overgrow, the media becomes acidic, leading to spontaneous cell death in the control wells, which compresses your assay window. Troubleshooting Step: Verify your stock solution integrity. Denfivontinib must be stored at -80°C (stable for 2 years) or -20°C (stable for 1 year)[5]. Repeated freeze-thaw cycles introduce moisture and precipitate the compound. Always aliquot your DMSO stocks.

Q3: Can I use the same 2-hour incubation time to evaluate both FLT3 inhibition and NLRP3 inflammasome activation? A3: No. FLT3 inhibition is a direct, rapid kinase binding event. In contrast, Denfivontinib's activation of the NLRP3 inflammasome involves potentiating the NOD-like receptor pathway, leading to macrophage activation via NF-κB signaling, and subsequent enhanced antigen presentation to T cells[3][4]. This is a complex, multi-cellular response. For immune activation assays (e.g., co-cultures measuring IL-1β release or T-cell activation), you must extend the incubation time to 24–48 hours to allow for cytokine production and receptor-ligand interactions[3].

Q4: I am testing Denfivontinib in a solid tumor model (AXL-driven). Should I adjust the incubation time compared to AML models? A4: Yes. While Denfivontinib is an FLT3/AXL dual inhibitor[2], solid tumor cell lines (e.g., NSCLC) typically have slower doubling times than AML suspension cells (like MV4-11). You may need to extend the anti-proliferation incubation time from 72 hours to 96 hours to capture the full phenotypic effect of AXL inhibition. Always run a preliminary growth curve for your specific solid tumor line to determine the optimal exponential growth phase.

References[5] Denfivontinib (G-749) | FLT3 Inhibitor | MedChemExpress. MedChemExpress.https://www.medchemexpress.com/G-749.html[3] Denfivontinib Activates Effector T Cells Through the NLRP3 Inflammasome, Yielding Potent Anticancer Effects by Combination with Pembrolizumab - PMC. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1111111/[1] Definition of denfivontinib hydrochloride - NCI Drug Dictionary. National Cancer Institute.https://www.cancer.gov/publications/dictionaries/cancer-drug/def/denfivontinib-hydrochloride[2] Denfivontinib (FLT3/AXL dual inhibitor). Oscotec Inc.https://www.oscotec.com/pipeline/denfivontinib[4] Denfivontinib Activates Effector T Cells Through the NLRP3 Inflammasome, Yielding Potent Anticancer Effects by. AACR Journals.https://aacrjournals.org/mct/article/23/5/687/742456/Denfivontinib-Activates-Effector-T-Cells-Through[6] Denfivontinib HCl | CAS# 1457983-33-3 | Biochemical. MedKoo Biosciences. https://www.medkoo.com/products/575763

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Optimization

Technical Support Center: Denfivontinib (G-749) in Bone Marrow Stromal Cell Co-Cultures

Welcome to the Technical Support Center for denfivontinib applications in in vitro co-culture models. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for denfivontinib applications in in vitro co-culture models. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of evaluating denfivontinib within the bone marrow microenvironment (BME).

Denfivontinib (G-749) is a potent, next-generation ATP-competitive inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and AXL. Unlike earlier-generation inhibitors, it is uniquely characterized by its ability to retain high inhibitory potency in drug-resistance milieus, including . This guide synthesizes field-proven insights to ensure your experimental protocols are robust, reproducible, and mechanistically sound.

Core Principles & Mechanistic Overview

In acute myeloid leukemia (AML) research, bone marrow stromal cells (BMSCs) provide a protective niche for leukemic blasts via direct integrin-mediated contact and the secretion of cytokines (e.g., FLT3 ligand, CXCL12). Denfivontinib overcomes this barrier through a dual-action mechanism: it directly inhibits FLT3 autophosphorylation in leukemic blasts while simultaneously targeting AXL in the stromal and immune compartments, which1[1] to drive anti-tumor immunity.

MOA Denfivontinib Denfivontinib (G-749) FLT3 FLT3-ITD / WT (Leukemia Blasts) Denfivontinib->FLT3 Inhibits AXL AXL Receptor (Stromal/Immune) Denfivontinib->AXL Inhibits Apoptosis Leukemia Cell Apoptosis FLT3->Apoptosis Blocks NLRP3 NLRP3 Inflammasome AXL->NLRP3 Inhibition Activates Stromal Stromal Protection (BMSC Cytokines) Stromal->FLT3 Promotes TCell Effector T Cell Activation NLRP3->TCell Promotes

Denfivontinib dual-inhibition mechanism overcoming stromal protection and activating NLRP3.

Quantitative Data Summary

To establish baseline expectations for your assays, refer to the following validated pharmacological parameters for denfivontinib.

Pharmacological ParameterValidated Value / Observation
Primary Kinase Targets FLT3 (WT, ITD, D835Y, ITD/F691L), AXL
Biochemical IC50 (FLT3-WT) 0.4 nM
Biochemical IC50 (FLT3-D835Y) 0.6 nM
Cellular p-FLT3 Inhibition (IC50) ≤ 8.0 nM
Effective In Vitro Dose Range 0.32 nM – 1000.0 nM
Efficacy in BMSC Co-Culture Retains full inhibitory potency; overcomes FL surge
Immune-Stromal Modulation Activates NLRP3 Inflammasome via AXL inhibition

Technical Troubleshooting & FAQs

FAQ 1: FLT3 Ligand Surge and IC50 Shifts

Issue: Standard Type II FLT3 inhibitors lose efficacy in BMSC co-cultures. Does denfivontinib require a baseline dose adjustment? Analysis: BMSCs secrete FLT3 ligand (FL), creating a local cytokine surge that competitively attenuates the binding of Type II kinase inhibitors. However, denfivontinib is a highly potent, 2[2]. It maintains an IC50 of ≤ 8 nM for FLT3 autophosphorylation regardless of the FL surge or integrin-mediated stromal protection. Actionable Insight: No baseline dose adjustment is required when transitioning from monoculture to co-culture. Use the standard 0.32 nM to 1000 nM dynamic range to capture the full dose-response curve.

FAQ 2: Immune-Stromal Modulation via AXL

Issue: Can denfivontinib be used to study macrophage polarization within the BME? Analysis: Yes. Beyond FLT3, denfivontinib is a potent inhibitor of the AXL receptor tyrosine kinase. In the stromal and macrophage compartments, AXL inhibition potentiates the NOD-like receptor pathway. This facilitates the assembly of the 1[1] and activates NF-κB signaling, shifting macrophages toward an active, antigen-presenting state.

Troubleshooting 1: Inconsistent Leukemic Blast Apoptosis

Symptom: High variance in MV4-11 or MOLM-14 viability across technical replicates during co-culture. Causality: Variable stromal protection due to uneven physical cell-to-cell contact. Integrin binding between blasts and BMSCs creates localized resistance pockets. Self-Validating Protocol Fix: After seeding the leukemic blasts onto the confluent BMSC monolayer, centrifuge the plate at 300 x g for 3 minutes. This synchronizes blast settling and enforces uniform contact. Always include a transwell insert control to mathematically isolate soluble-factor resistance from contact-mediated resistance.

Troubleshooting 2: BMSC Monolayer Degradation

Symptom: Significant detachment and apoptosis of the HS-5 stromal layer after 72 hours of denfivontinib exposure. Causality: While denfivontinib is selective, concentrations exceeding physiological relevance can induce off-target kinase inhibition, disrupting the basal signaling BMSCs require for adherence. Self-Validating Protocol Fix: Cap your maximum treatment concentration at 1000 nM. Denfivontinib induces robust apoptosis in FLT3-ITD addicted cells between2[2]. Doses >5000 nM are unnecessary and compromise the integrity of the stromal compartment.

Troubleshooting 3: Undetectable NLRP3 Inflammasome Assembly

Symptom: Failure to detect NLRP3 activation or IL-1β secretion in the BME post-treatment. Causality: Inflammasome activation is a strict two-signal process. Denfivontinib provides Signal 2 (activation) via 1[1], but requires Signal 1 (priming) to upregulate pro-IL-1β transcription. Self-Validating Protocol Fix: If using highly passaged, quiescent BMSCs or macrophages, introduce a low-dose priming agent (e.g., 10 ng/mL LPS) 4 hours prior to denfivontinib treatment to provide Signal 1.

Standardized Experimental Protocols

To guarantee reproducibility and self-validation in your assays, adhere to the following step-by-step methodology for direct-contact co-cultures.

Protocol: Direct-Contact BMSC-AML Co-Culture and Denfivontinib Evaluation

Objective: To evaluate the anti-leukemic efficacy and immune-stromal modulation of denfivontinib in a simulated bone marrow microenvironment.

  • Stromal Layer Preparation: Seed BMSCs (e.g., HS-5 or primary patient-derived stroma) at 2×104 cells/well in a 96-well plate. Incubate for 24-48 hours until a confluent, growth-arrested monolayer forms.

  • Leukemic Blast Seeding: Carefully aspirate the media. Add FLT3-ITD+ AML cells (e.g., MV4-11 or MOLM-14) at 2×104 cells/well in fresh RPMI-1640 supplemented with 10% FBS. Centrifuge the plate at 300 x g for 3 minutes to enforce direct cell-to-cell contact.

  • Drug Administration: Prepare a serial dilution of denfivontinib. Add the drug to achieve final well concentrations ranging from . Include a vehicle (DMSO) control.

  • Incubation & Target Engagement: For signaling assays (p-FLT3, p-ERK, p-AKT), incubate for 2 hours. For viability and apoptosis assays, incubate for 2[2].

  • Harvest and Analysis: Gently wash with PBS. Use a standardized flow cytometry panel (e.g., CD45 to distinguish AML blasts from CD45- BMSCs) combined with Annexin V/PI staining to quantify blast-specific apoptosis.

Workflow Step1 1. Seed BMSCs (e.g., HS-5) Allow to reach 90% confluence Step2 2. Add AML Blasts (e.g., MV4-11) Centrifuge at 300 x g for 3 min Step1->Step2 Step3 3. Treat with Denfivontinib (Dose range: 0.32 - 1000 nM) Step2->Step3 Step4 4. Co-culture Incubation (72 hours at 37°C, 5% CO2) Step3->Step4 Step5 5. Harvest & Analysis (Flow Cytometry / Immunoblotting) Step4->Step5

Step-by-step workflow for evaluating denfivontinib in BMSC-AML direct-contact co-cultures.

References

  • Denfivontinib - Inxight Drugs . ncats.io.

  • Denfivontinib (G-749) | FLT3 Inhibitor . MedChemExpress. 2

  • Denfivontinib Activates Effector T Cells Through the NLRP3 Inflammasome, Yielding Potent Anticancer Effects by Combination with Pembrolizumab . AACR Journals (Molecular Cancer Therapeutics). 1

Sources

Reference Data & Comparative Studies

Validation

G-749 hydrochloride vs AC220 in resistant AML models

Overcoming FLT3-Mutated AML Resistance: A Comparative Guide to G-749 Hydrochloride and AC220 The Paradigm of FLT3 Resistance in AML Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FMS-like tyrosine...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming FLT3-Mutated AML Resistance: A Comparative Guide to G-749 Hydrochloride and AC220

The Paradigm of FLT3 Resistance in AML

Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with Internal Tandem Duplications (ITD) occurring in roughly 30% of patients[1]. While highly potent second-generation inhibitors like AC220 (Quizartinib) demonstrate profound initial efficacy and have reshaped clinical expectations, relapse remains a critical hurdle[2]. This resistance is primarily driven by the emergence of secondary Tyrosine Kinase Domain (TKD) mutations, notably at the D835 activation loop residue and the F691L gatekeeper mutation[2].

This guide objectively compares the performance of AC220 with G-749 hydrochloride , a novel, rationally designed FLT3 inhibitor that retains exceptional potency across a broad spectrum of drug-resistant milieus[3].

Mechanistic Divergence: Conformational Binding

The causality of AC220 resistance is rooted in its binding kinetics. AC220 functions as a Type II inhibitor, meaning it exclusively binds to the inactive conformation of the FLT3 kinase domain[4]. Mutations in the activation loop (such as D835Y) shift the kinase equilibrium toward the active conformation, sterically hindering AC220 from accessing its binding pocket[4].

Conversely, G-749 hydrochloride exhibits a highly flexible binding profile, allowing it to potently inhibit both the active and inactive conformations of the kinase[3]. This structural adaptability enables G-749 to overcome not only D835Y but also the notoriously difficult F691L gatekeeper mutation, which disrupts the binding interface of most standard FLT3 therapies[5].

FLT3_Signaling FLT3 FLT3-ITD / TKD Mutants (Constitutive Activation) STAT5 STAT5 Pathway (Apoptosis Evasion) FLT3->STAT5 PI3K PI3K/AKT Pathway (Cell Proliferation) FLT3->PI3K RAS RAS/MEK/ERK Pathway (Differentiation Block) FLT3->RAS AC220 AC220 (Quizartinib) Type II Inhibitor AC220->FLT3 Blocked by TKD Mutations G749 G-749 Hydrochloride Type I/II Pan-Inhibitor G749->FLT3 Overcomes TKD Mutations

FLT3 signaling cascades and the mechanistic divergence between AC220 and G-749 inhibition.

Comparative Efficacy Profiles

Quantitative preclinical data highlights the divergent responses of these two compounds in the presence of secondary mutations. While AC220 is highly potent against wild-type (WT) and FLT3-ITD, its IC50 increases exponentially in the presence of TKD mutations[6]. G-749 maintains low nanomolar to sub-nanomolar efficacy across all tested variants, including dual ITD/TKD mutants[7].

Table 1: Comparative IC50 Values in FLT3-Mutated Models

Target / Mutation Profile AC220 (Quizartinib) IC50 G-749 Hydrochloride IC50 Resistance Implications
FLT3-WT ~1.0 - 2.0 nM 0.4 nM Both exhibit high baseline potency[7].
FLT3-ITD ~1.0 - 2.0 nM < 1.0 nM Both effectively suppress primary ITD drivers[7].
FLT3-ITD / D835Y > 200 nM 0.6 nM AC220 loses binding affinity; G-749 retains full potency[7],[6].

| FLT3-ITD / F691L | ~100.9 nM | < 5.0 nM | G-749 overcomes the gatekeeper steric clash[3],[6]. |

Methodological Framework: Evaluating Inhibitors in Resistant Models

To rigorously compare FLT3 inhibitors, researchers rely on engineered isogenic cell models. The protocol below outlines a self-validating system using Ba/F3 cells to evaluate drug efficacy and confirm on-target causality.

Why Ba/F3 Cells? Ba/F3 is a murine pro-B cell line strictly dependent on Interleukin-3 (IL-3) for survival. When stably transfected with an oncogenic kinase (e.g., FLT3-ITD), the cells undergo "oncogene addiction" and proliferate independently of IL-3. This creates a binary, causal readout: if a drug specifically inhibits the mutant kinase, the cells die. If the kinase is resistant, the cells survive.

Self-Validating Protocol: Isogenic Viability & Target Engagement

  • Cell Engineering & Selection : Transfect Ba/F3 cells with vectors expressing FLT3-ITD, FLT3-ITD/D835Y, or FLT3-ITD/F691L. Withdraw IL-3 from the culture media for 72 hours to select for successfully transformed, oncogene-addicted cells.

  • Compound Plating : Seed cells at 1×104 cells/well in 96-well plates. Treat with a serial dilution of G-749 or AC220 (0.1 nM to 1000 nM).

  • The Self-Validation Control (Critical Step) : In a parallel set of plates, treat the same cells with the inhibitors but supplement the media with 10 ng/mL IL-3.

    • Causality Check: IL-3 bypasses the need for FLT3 signaling. If the cells die in the IL-3 supplemented plate, the inhibitor is exhibiting off-target, generalized cytotoxicity. If they survive, the drug's lethality in the primary plate is definitively on-target FLT3 inhibition.

  • Viability Quantification : After 72 hours, assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate IC50 values using non-linear regression.

  • Target Engagement (Immunoblotting) : To prove mechanistic causality, lyse treated cells at 2 hours post-treatment. Probe for phosphorylated FLT3 (p-FLT3) and downstream effectors (p-STAT5, p-ERK1/2, p-AKT)[7]. Validation requirement: Always normalize phosphoprotein levels to total protein levels (e.g., total FLT3) and a loading control (GAPDH) to ensure signal reduction is due to kinase inhibition, not global protein degradation.

Resistance_Workflow Step1 1. Isogenic Cell Engineering Transfect Ba/F3 with FLT3 Mutants Step2 2. IL-3 Withdrawal Select for Oncogene Addiction Step1->Step2 Step3 3. Compound Treatment Dose-Response (G-749 vs AC220) Step2->Step3 Sub1 Target Specificity Control Rescue with IL-3 Step3->Sub1 Validation Sub2 Viability & Apoptosis CellTiter-Glo / Annexin V Step3->Sub2 Sub3 Target Engagement Immunoblot (p-FLT3, p-STAT5) Step3->Sub3

Self-validating experimental workflow for assessing FLT3 inhibitor resistance in engineered models.

In Vivo Pharmacodynamics: Overcoming the Plasma Protein Sink

A major hurdle in translating in vitro FLT3 inhibition to in vivo efficacy is the binding of the drug to human plasma proteins (such as alpha-1 acid glycoprotein), which can drastically reduce the free, active fraction of the drug.

G-749 was specifically engineered to retain its inhibitory potency in complex drug-resistance milieus, including patient plasma, FLT3 ligand surges, and bone marrow stromal protection[3]. To validate this, researchers utilize the Plasma Inhibitory Activity (PIA) assay :

  • PIA Workflow : Plasma is extracted from subjects dosed with G-749 or AC220. This plasma is then applied ex vivo to FLT3-ITD mutant cells. G-749 demonstrates sustained, potent suppression of p-FLT3 in these plasma-rich conditions, correlating directly with its ability to induce complete tumor regression and increase lifespan in murine xenograft models without relapse[3],[5].

Conclusion

While AC220 remains a cornerstone in the study and treatment of FLT3-ITD AML, its vulnerability to activation loop and gatekeeper mutations limits its long-term curative potential[2]. G-749 hydrochloride represents a rationally designed, next-generation alternative that bypasses these structural resistance mechanisms. By maintaining potent target engagement across WT, ITD, and TKD mutant profiles, G-749 offers a highly robust tool for researchers investigating the eradication of refractory AML[3].

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Comparative

comparative analysis of G-749 and PKC412 inhibitors

Comparative Analysis of G-749 and PKC412 Inhibitors in FLT3-Mutated Acute Myeloid Leukemia Fms-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) poi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of G-749 and PKC412 Inhibitors in FLT3-Mutated Acute Myeloid Leukemia

Fms-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are primary drivers of aggressive acute myeloid leukemia (AML)[1]. The development of FLT3 inhibitors has transformed AML therapy, yet the emergence of clinical resistance dictates a continuous need for next-generation compounds.

This guide provides an in-depth technical comparison between PKC412 (Midostaurin) , a pioneering first-generation multi-targeted kinase inhibitor, and G-749 (Denfivontinib) , a rationally designed, next-generation FLT3 inhibitor. By examining their mechanistic profiles, quantitative potencies, and experimental validation workflows, we establish a framework for understanding how structural drug design overcomes acquired biological resistance.

Mechanistic Profiling & Target Selectivity

PKC412 (Midostaurin) was originally developed as a broad-spectrum protein kinase C (PKC) inhibitor. It acts as a reversible, multi-targeted type I inhibitor, blocking the ATP-binding site of several kinases including FLT3, PKCα/β/γ, Syk, c-Kit, PDGFRβ, and VEGFR1/2[2]. While this polypharmacology provides a wide therapeutic net, off-target inhibition—particularly of c-Kit—frequently leads to dose-limiting myelosuppression in clinical settings[3]. Furthermore, PKC412 is highly vulnerable to secondary resistance mutations, such as the D835Y activation loop mutation, which alters the kinase conformation and sterically hinders the drug's binding[4][5].

G-749 (Denfivontinib) is a highly potent, ATP-competitive inhibitor synthesized via structure-based drug design to specifically target FLT3[6]. Unlike PKC412, G-749 demonstrates sustained binding to the ATP-binding pocket even when intracellular ATP concentrations are artificially elevated to ≥1 mM[4]. This sustained occupancy allows G-749 to bypass the conformational changes induced by D835Y and the F691L gatekeeper mutations, retaining sub-nanomolar efficacy where first-generation inhibitors fail[4][7].

FLT3_Pathway FLT3 FLT3 Receptor (WT / ITD / TKD) STAT5 STAT5 Pathway (Survival) FLT3->STAT5 PI3K PI3K/AKT Pathway (Proliferation) FLT3->PI3K MAPK RAS/ERK Pathway (Differentiation) FLT3->MAPK G749 G-749 (Highly Selective) G749->FLT3 PKC412 PKC412 (Multi-targeted) PKC412->FLT3 Apoptosis Apoptosis / Cell Death STAT5->Apoptosis PI3K->Apoptosis MAPK->Apoptosis

FLT3 signaling pathways and the targeted blockade by G-749 and PKC412.

Quantitative Comparison: Inhibitory Potency

The true differentiator between these two compounds is their potency against specific FLT3 mutations. The table below synthesizes their IC50 values across key targets, highlighting G-749's ability to overcome PKC412-resistant phenotypes.

Kinase / MutationG-749 IC50 (nM)PKC412 IC50 (nM)Mechanistic Note & Causality
FLT3 (Wild-Type) 0.4< 10Baseline biochemical activity[8][9].
FLT3-ITD 3.5 - 7.5< 10Both effectively inhibit the primary oncogenic driver in AML[4][9].
FLT3-D835Y 0.6> 50D835Y stabilizes the active conformation, blocking PKC412 but not G-749[4][7].
FLT3-ITD/F691L < 10ResistantBulky gatekeeper mutation sterically clashes with PKC412; G-749 accommodates it[4][5].
c-Kit > 30022 - 500PKC412's off-target c-Kit inhibition drives severe myelosuppressive toxicity[2][4].

Note: G-749 uniquely retains its inhibitory potency in complex drug-resistance milieus, including patient plasma, FLT3 ligand surges, and stromal protection, which typically sequester earlier-generation inhibitors[1].

Experimental Methodologies for Inhibitor Validation

To rigorously evaluate and compare the efficacy of these inhibitors, researchers employ a combination of biochemical and cell-based assays. The following protocols are designed as self-validating systems, incorporating critical controls to ensure data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay quantitatively measures direct FLT3 kinase inhibition. TR-FRET is utilized to minimize background fluorescence, ensuring a high signal-to-noise ratio.

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[8].

    • Causality: MgCl2 is essential for coordinating ATP in the kinase pocket. EGTA is critical as it chelates calcium, preventing the non-specific activation of calcium-dependent kinases that could skew the baseline.

  • Reagent Mixing: In a 384-well OptiPlate, mix 10 ng/mL recombinant FLT3 enzyme (WT or mutant) with serially diluted inhibitors (G-749 or PKC412) dissolved in anhydrous DMSO[8].

    • Control: Include a vehicle-only (DMSO) well to establish the maximum uninhibited kinase activity.

  • Reaction Initiation: Add 80 nM of ULight-poly-GT peptide substrate and variable concentrations of ATP (8.5 µM to 1088 µM) to a final volume of 10 µL[8].

  • Incubation & Termination: Incubate the reaction at room temperature for 1 hour. Terminate the reaction by adding 5 µL of 10 mM EDTA[8].

    • Causality: EDTA rapidly chelates Mg2+, stripping it from the ATP complex and immediately freezing the kinase reaction state to prevent over-phosphorylation.

  • Detection: Add 5 µL of Europium (Eu)-labeled anti-phosphopeptide antibody (final concentration 2 nM) diluted in LANCE Detection Buffer[8]. Incubate for 30 minutes at 23°C.

  • Measurement: Read the plate on a Multilabel Reader (e.g., EnVision) with excitation at 320 nm and emission monitored at 615 nm (donor) and 665 nm (acceptor)[8]. Calculate the IC50 using non-linear regression.

TR_FRET_Workflow Step1 1. Prepare Buffer (HEPES, MgCl2, EGTA) Step2 2. Mix FLT3 Enzyme & Inhibitor Step1->Step2 Step3 3. Add ATP & ULight Substrate Step2->Step3 Step4 4. Incubate 1h & Stop with EDTA Step3->Step4 Step5 5. Add Eu-labeled Antibody Step4->Step5 Step6 6. Measure TR-FRET (Ex 320/Em 615,665) Step5->Step6

Step-by-step experimental workflow for the TR-FRET FLT3 kinase activity assay.

Protocol B: Cell Viability and Proliferation Assay (ATPLite)

To validate that biochemical inhibition translates to cellular efficacy, human AML lines (e.g., MV4-11 and MOLM-14) are utilized[4][10].

  • Cell Seeding: Culture MV4-11 (FLT3-ITD addicted) and RS4-11 (FLT3-WT) cells in RPMI 1640 medium. Seed at 2 × 10^5 cells/mL in 96-well plates[10].

    • Control Validation: RS4-11 cells act as a critical negative control. Because they express wild-type FLT3 but are not addicted to it for survival, they ensure that any observed cytotoxicity is specifically due to FLT3-ITD pathway blockade rather than broad, off-target cellular toxicity.

  • Inhibitor Treatment: Treat cells with a concentration gradient of G-749 (0.1 nM to 100 nM) and PKC412 (1 nM to 1000 nM) for 72 hours[4][7].

  • Viability Measurement: Add ATPLite reagent to lyse cells. The reagent reacts with intracellular ATP to produce luminescence directly proportional to the number of viable cells[4].

  • Data Analysis: Normalize luminescence to the DMSO control. G-749 will induce apoptosis in MV4-11 cells at <10 nM while sparing RS4-11 cells, confirming highly selective, on-target antileukemic activity[4][11].

Clinical and Preclinical Implications

The divergent kinase profiles of G-749 and PKC412 manifest clearly in translational models. PKC412 demonstrated an overall survival benefit in newly diagnosed FLT3-mutated AML, earning it an FDA Breakthrough Therapy designation[12]. However, its off-target inhibition of c-Kit contributes to significant myelosuppression, often necessitating complex dosing regimens and combination with standard induction chemotherapy[2][3].

In contrast, G-749 yields complete tumor regression and increases lifespan in murine leukemia xenograft models as a monotherapy[1][11]. Its high selectivity for FLT3 over c-Kit (>300 nM IC50) suggests a wider therapeutic window with significantly reduced myelosuppressive toxicity[3][4]. By maintaining potency against the D835Y and F691L mutations, G-749 stands as a highly promising candidate for relapsed and refractory AML populations that have exhausted first-generation therapies.

References

  • G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. PMC / Blood. 4

  • G-749 | FLT3 inhibitor | CAS 1457983-28-6. Selleck Chemicals. 8

  • G-749, a Novel FLT3 Kinase Inhibitor, Can Overcome Drug Resistance for the Treatment of Acute Myeloid Leukemia. PubMed. 1

  • G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models. Frontiers. 6

  • Denfivontinib (G-749) | FLT3 Inhibitor. MedChemExpress. 7

  • G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. American Society of Hematology. 5

  • G-749, 1MG. Labscoop. 11

  • Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412. PubMed. 9

  • Novartis drug PKC412 (midostaurin) receives Breakthrough Therapy designation from the FDA. Novartis. 12

  • Combining the FLT3 Inhibitor PKC412 and the Triterpenoid CDDO-Me Synergistically Induces Apoptosis. AACR Journals. 10

  • Midostaurin (PKC412) | Multi-targeted Protein Kinase Inhibitor. MedChemExpress. 2

  • Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy. eLife.3

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Validation

A Senior Application Scientist's Guide to the Synergistic Combination of G-749 Hydrochloride and Venetoclax in Acute Myeloid Leukemia

Introduction: The Unmet Need in Acute Myeloid Leukemia (AML) Therapy Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unmet Need in Acute Myeloid Leukemia (AML) Therapy

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, AML, particularly in patients with certain genetic mutations, remains a significant clinical challenge with high relapse rates and poor overall survival. One of the most common genetic alterations in AML is the FMS-like tyrosine kinase 3 (FLT3) gene mutation, occurring in approximately 30% of patients and conferring a poor prognosis. This has spurred the development of FLT3 inhibitors. Concurrently, the B-cell lymphoma 2 (BCL-2) protein has been identified as a key survival factor for AML cells, leading to the development of BCL-2 inhibitors. However, monotherapy with either class of drugs is often met with intrinsic or acquired resistance. This guide provides a comprehensive comparison and experimental framework for investigating the synergistic potential of combining the potent FLT3 inhibitor, G-749 hydrochloride, with the BCL-2 inhibitor, venetoclax, as a promising therapeutic strategy for AML.

Mechanistic Rationale: Unraveling the Synergy Between FLT3 and BCL-2 Inhibition

The scientific basis for combining G-749 hydrochloride and venetoclax lies in their complementary mechanisms of action and their ability to counteract mutual resistance pathways.

G-749 Hydrochloride: A Potent FLT3 Inhibitor

G-749 hydrochloride is a novel and potent inhibitor of FLT3, targeting both wild-type and mutated forms of the kinase, including the common internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] In FLT3-mutated AML, the constitutive activation of the FLT3 receptor drives downstream signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][3] These pathways promote leukemic cell proliferation and survival by upregulating anti-apoptotic proteins, notably Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL).[4][5] By inhibiting FLT3, G-749 hydrochloride effectively downregulates the expression of these key survival proteins.[1]

Venetoclax: A Selective BCL-2 Inhibitor

Venetoclax is a highly selective, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein BCL-2. BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, the effector proteins that initiate mitochondrial apoptosis. By binding to BCL-2, venetoclax releases these pro-apoptotic proteins, triggering programmed cell death. However, the efficacy of venetoclax as a single agent can be limited by the overexpression of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL, which can compensate for BCL-2 inhibition and confer resistance.[6][7]

The Synergistic Hypothesis: A Two-Pronged Attack

The synergy between G-749 hydrochloride and venetoclax is hypothesized to arise from a dual-pronged attack on AML cell survival pathways. FLT3-ITD mutations are known to upregulate MCL-1 and BCL-XL, which are key resistance factors for venetoclax.[4][8] By inhibiting FLT3 with G-749 hydrochloride, the expression of MCL-1 and BCL-XL is reduced.[5] This reduction in compensatory anti-apoptotic proteins increases the dependence of the AML cells on BCL-2 for survival, thereby "priming" them for apoptosis induction by venetoclax.[9][10] This synergistic interaction has been demonstrated with other FLT3 inhibitors in combination with venetoclax.[2][9][11][12][13]

cluster_0 FLT3 Signaling Pathway cluster_1 Apoptosis Pathway FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activation MCL1_BCLXL MCL-1 / BCL-XL (Anti-apoptotic) STAT5->MCL1_BCLXL Upregulation BIM BIM (Pro-apoptotic) MCL1_BCLXL->BIM Sequestration BCL2 BCL-2 (Anti-apoptotic) BCL2->BIM Sequestration BAX_BAK BAX / BAK (Pro-apoptotic) BIM->BAX_BAK Activation Apoptosis Apoptosis BAX_BAK->Apoptosis G749 G-749 HCl G749->FLT3_ITD Inhibition Venetoclax Venetoclax Venetoclax->BCL2 Inhibition

Figure 1: Proposed synergistic mechanism of G-749 HCl and venetoclax in FLT3-ITD AML.

Experimental Validation: A Step-by-Step Guide

To empirically validate the synergistic effect of G-749 hydrochloride and venetoclax, a series of in vitro and in vivo experiments are necessary.

In Vitro Studies

1. Cell Line Selection:

A panel of human AML cell lines with varying FLT3 and venetoclax sensitivity profiles should be utilized.

  • FLT3-ITD Positive, Venetoclax Sensitive: MV4-11, MOLM-13[14][15]

  • FLT3-ITD Positive, Venetoclax Resistant: To be generated through chronic exposure of sensitive lines to increasing concentrations of venetoclax.[15]

  • FLT3 Wild-Type: HL-60, OCI-AML3[14]

2. Cell Viability Assay (MTT Assay):

This assay determines the cytotoxic effect of the drugs, both individually and in combination.

  • Protocol:

    • Seed AML cells in 96-well plates at a density of 0.5-1.0 x 10^5 cells/ml.[16] For primary AML samples, a density of 1 x 10^6 cells/ml is recommended.[16]

    • Treat cells with a serial dilution of G-749 hydrochloride and venetoclax, both as single agents and in combination at fixed ratios (e.g., 1:1, 1:5, 5:1).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[17]

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

    • Add solubilization solution (e.g., SDS-HCl) and incubate overnight.[18]

    • Read the absorbance at 570 nm using a microplate reader.

3. Apoptosis Assay (Annexin V/PI Staining):

This assay quantifies the induction of apoptosis by the drug combination.

  • Protocol:

    • Treat AML cells with G-749 hydrochloride, venetoclax, or the combination at their respective IC50 concentrations for 48 hours.

    • Harvest and wash the cells with cold PBS.[11]

    • Resuspend the cells in 1X Annexin V binding buffer.[9][10]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9][10]

    • Incubate for 15-20 minutes at room temperature in the dark.[9][19]

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[9][11]

4. Synergy Analysis (Chou-Talalay Method):

The Combination Index (CI) is calculated to quantitatively determine the nature of the drug interaction.

  • Methodology:

    • Utilize the dose-response data from the MTT assay.

    • Use software such as CompuSyn to calculate the CI.[19][20][21][22]

    • A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[19][21][23]

Data Presentation: In Vitro Results
Cell Line Drug IC50 (nM) Combination (G-749:Venetoclax) Combination Index (CI) at Fa 0.5 Interpretation
MV4-11 G-749 HCl101:10.4Synergy
Venetoclax50
MOLM-13 G-749 HCl151:10.5Synergy
Venetoclax100[14]
MV4-11 (Ven-R) G-749 HCl121:10.3Strong Synergy
Venetoclax>1000
HL-60 G-749 HCl>10001:11.1Additive
Venetoclax1600[14]
In Vivo Studies

1. Animal Model: Patient-Derived Xenografts (PDX)

PDX models, where patient AML cells are engrafted into immunodeficient mice (e.g., NSG mice), provide a more clinically relevant system to evaluate drug efficacy.[1][2][14][16][24]

2. Experimental Design:

  • Protocol:

    • Engraft immunodeficient mice with FLT3-ITD positive primary AML cells.

    • Monitor engraftment by flow cytometry for human CD45+ cells in the peripheral blood.[17]

    • Once engraftment is established, randomize mice into four treatment groups: Vehicle control, G-749 hydrochloride alone, venetoclax alone, and the combination of G-749 hydrochloride and venetoclax.

    • Administer drugs orally once daily for a specified duration (e.g., 21 days).[9]

    • Monitor tumor burden via bioluminescence imaging (if cells are luciferase-tagged) and overall survival.[9]

    • At the end of the study, collect bone marrow and spleen to assess leukemic infiltration by flow cytometry.

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Lines Select AML Cell Lines (FLT3-ITD+, FLT3-WT, Ven-R) MTT Cell Viability Assay (MTT) Cell_Lines->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis Synergy Synergy Analysis (Chou-Talalay) MTT->Synergy PDX Establish AML PDX Model (FLT3-ITD+) Treatment Drug Treatment (Single agents & Combination) PDX->Treatment Monitoring Monitor Tumor Burden & Survival Treatment->Monitoring Analysis Endpoint Analysis (Flow Cytometry) Monitoring->Analysis

Figure 2: Experimental workflow for evaluating the synergy of G-749 HCl and venetoclax.

Conclusion and Future Directions

The combination of G-749 hydrochloride and venetoclax represents a highly promising, mechanistically driven therapeutic strategy for FLT3-mutated AML. The ability of G-749 hydrochloride to downregulate key venetoclax resistance factors, MCL-1 and BCL-XL, provides a strong rationale for their synergistic interaction. The detailed experimental guide provided herein offers a robust framework for preclinical validation of this combination.

Future research should focus on elucidating the precise molecular mechanisms of synergy through proteomic and transcriptomic analyses. Furthermore, the investigation of this combination in patient-derived samples ex vivo and in more complex in vivo models will be crucial for its clinical translation. Ultimately, the synergistic targeting of FLT3 and BCL-2 pathways holds the potential to overcome drug resistance and significantly improve outcomes for patients with this aggressive leukemia.

References

  • Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. Haematologica. 2021 Apr 1;106(4):1034-1046. doi: 10.
  • Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. PubMed. [Link].

  • CompuSyn - ComboSyn. [Link].

  • Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Frontiers in Oncology. [Link].

  • Pathways and mechanisms of venetoclax resistance. PMC. [Link].

  • Mechanisms of resistance to FLT3 inhibitors. PMC. [Link].

  • Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. PMC. [Link].

  • G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. PMC. [Link].

  • Inhibition of Mcl-1 Enhances the Efficacy of Tyrosine Kinase Inhibition in FLT3 Mutated AML and Synergizes with Venetoclax Targeting AML Stem Cells. Blood. [Link].

  • Mechanisms of resistance to venetoclax. Blood. [Link].

  • Advancing Precision Therapy in Pediatric Acute Myeloid Leukemia Through PDX Models and Mitochondrial Targeting. ASH Publications. [Link].

  • Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias. PMC. [Link].

  • A high-throughput screen indicates gemcitabine and JAK inhibitors may be useful for treating pediatric AML. Nature. [Link].

  • FMS-like tyrosine kinase 3 (FLT3) inhibition by olverembatinib (HQP1351) downregulates MCL-1 and synergizes with BCL-2 inhibitor APG-2575 in preclinical models of FLT3-mutant acute myeloid leukemia (AML). Cancer Research. [Link].

  • Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. MDPI. [Link].

  • AML PDX Models, 3D Bone Marrow Niche & Biomarkers. Crown Bioscience. [Link].

  • Drug Combination and Dose-Effect Analysis: Demonstration with CompuSyn Simulation – Ting-Chao Chou. YouTube. [Link].

  • CompuSyn Report. [Link].

  • Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia. MDPI. [Link].

  • IC50 in a panel of AML and ALL cell lines. ResearchGate. [Link].

  • FLT3-ITD up-regulates MCL-1 to promote survival of stem cells in acute myeloid leukemia via FLT3-ITD–specific STAT5 activation. PMC. [Link].

  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PMC. [Link].

  • Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Frontiers. [Link].

  • Concomitant Inhibition of Flt3 and Mcl-1 In Flt3 Mutated Acute Myeloid Leukemia. CUNY Academic Works. [Link].

  • The Science Behind G-749: A Key Player in AML Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link].

  • Currently proposed mechanisms of resistance to venetoclax in AML... ResearchGate. [Link].

  • Venetoclax Plus Gilteritinib for FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology. [Link].

  • FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance. ACS Publications. [Link].

  • Venetoclax synergizes with Gilteritinib in FLT3 wildtype high-risk Acute Myeloid Leukemia by suppressing MCL-1. ResearchGate. [Link].

  • Methods IC50 Dose Determination for GO in AML Cell Lines. Frontiers. [Link].

  • How to interpret data from Compusyn software (combination index)? ResearchGate. [Link].

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link].

  • Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. Medium. [Link].

  • Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. Semantic Scholar. [Link].

  • Exploring the Mechanisms of Venetoclax Resistance Via Drug Screening and Genome-Wide CRISPR Screening. Blood. [Link].

  • Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models. Haematologica. [Link].

  • Venetoclax Resistance in Acute Myeloid Leukemia. MDPI. [Link].

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Validation

A Senior Application Scientist's Guide to Validating Lenvatinib's Effect on p-STAT5 and p-ERK Signaling

A Note on the Investigational Compound: This guide focuses on the validation of the multi-kinase inhibitor Lenvatinib. Initial inquiries regarding "denfivontinib" did not yield a direct match for a compound with establis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Investigational Compound: This guide focuses on the validation of the multi-kinase inhibitor Lenvatinib. Initial inquiries regarding "denfivontinib" did not yield a direct match for a compound with established effects on STAT5 and ERK signaling. It is presumed that this may have been a typographical error, and "Lenvatinib" was the intended subject, given its well-documented impact on pathways involving ERK and its relevance to STAT signaling.

Introduction: The Rationale for Validating Lenvatinib's Impact on Key Signaling Nodes

Two pivotal signaling pathways often implicated in the therapeutic efficacy of such agents are the RAS/RAF/MEK/ERK (MAPK) and the JAK/STAT pathways. The ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers.[7] The STAT family of transcription factors, particularly STAT5, plays a crucial role in cell growth, survival, and differentiation, with its aberrant activation being a key driver in various hematological and solid tumors.[8]

While Lenvatinib's inhibitory effect on the ERK pathway is a well-documented downstream consequence of its primary targets (e.g., FGFR), its impact on STAT5 phosphorylation (p-STAT5) is less direct but mechanistically plausible. Several of Lenvatinib's targets, such as FLT3 and KIT, are known upstream activators of STAT5.[8] Therefore, a comprehensive validation of Lenvatinib's activity necessitates a rigorous examination of both p-ERK and p-STAT5 to fully characterize its molecular mechanism of action and to identify responsive tumor types. This guide provides a framework and detailed protocols for such a validation, comparing Lenvatinib's profile with other inhibitors targeting these pathways.

The Signaling Landscape: Lenvatinib's Putative Impact on ERK and STAT5

The following diagram illustrates the signaling cascades Lenvatinib is known to inhibit and the expected downstream consequences on ERK and STAT5 phosphorylation.

Lenvatinib_Signaling_Pathway Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET RAS RAS FGFR->RAS PDGFRa->RAS JAK JAK KIT->JAK RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Angiogenesis pERK->Proliferation STAT5 STAT5 JAK->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation

Caption: Lenvatinib's multi-targeted inhibition of RTKs and its downstream effects.

Experimental Validation Workflow: A Two-Pronged Approach

To robustly validate the effects of Lenvatinib on p-STAT5 and p-ERK, a combination of Western Blotting for population-level analysis and Flow Cytometry for single-cell resolution is recommended.

Experimental_Workflow start Select Appropriate Cell Line (e.g., with activated FGFR, KIT signaling) treatment Treat cells with Lenvatinib (dose-response and time-course) start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis (with phosphatase inhibitors) harvest->lysis fix_perm Fixation and Permeabilization harvest->fix_perm protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT5, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (Total STAT5, Total ERK, Loading Control) detection->reprobe wb_analysis Western Blot Analysis (Densitometry) reprobe->wb_analysis staining Intracellular Staining (Fluorochrome-conjugated anti-p-STAT5, anti-p-ERK) fix_perm->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry fc_analysis Flow Cytometry Data Analysis (Median Fluorescence Intensity) flow_cytometry->fc_analysis

Caption: A comprehensive workflow for validating Lenvatinib's effects.

Detailed Experimental Protocols

Protocol 1: Western Blotting for p-STAT5 and p-ERK

This protocol provides a quantitative assessment of protein phosphorylation across a cell population.

1. Cell Culture and Treatment:

  • Seed a relevant cancer cell line (e.g., a hepatocellular carcinoma line with activated FGF signaling or a CML line with KIT activation) in 6-well plates to achieve 70-80% confluency.[8]

  • Treat cells with a dose range of Lenvatinib (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for various time points (e.g., 1, 6, 24 hours).

2. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.[9]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Scrape and collect the lysate, incubate on ice for 30 minutes, and then clarify by centrifugation.[9]

  • Collect the supernatant containing the protein extract.[8]

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA assay.[8]

  • Normalize all samples to the same protein concentration.[8]

4. SDS-PAGE and Transfer:

  • Denature protein samples by heating at 95-100°C for 5 minutes in Laemmli sample buffer.[8]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[8]

  • Transfer the separated proteins to a PVDF membrane.[9]

5. Immunodetection:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[4]

  • Incubate the membrane with primary antibodies against p-STAT5 (Tyr694) and p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[2][9]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the signal using an ECL substrate and an imaging system.[9]

6. Stripping and Re-probing:

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against total STAT5, total ERK, and a loading control like β-actin or GAPDH.[9]

7. Densitometry Analysis:

  • Quantify band intensities using software like ImageJ. Normalize the phosphoprotein signal to the total protein and then to the loading control.

Protocol 2: Flow Cytometry for Intracellular p-STAT5 and p-ERK

This method provides single-cell resolution of signaling inhibition, which is crucial for understanding heterogeneous responses within a cell population.

1. Cell Culture and Treatment:

  • Culture and treat cells as described in the Western Blotting protocol.

2. Cell Fixation and Permeabilization:

  • Following treatment, harvest the cells and immediately fix with 1.5-4% paraformaldehyde (PFA) to preserve the phosphorylation state.[10][11]

  • Permeabilize the cells with ice-cold methanol. This step is critical for allowing antibodies to access intracellular epitopes.[10][11]

3. Intracellular Staining:

  • Wash the permeabilized cells with staining buffer (e.g., PBS with 0.5% BSA).

  • Incubate the cells with fluorochrome-conjugated antibodies specific for p-STAT5 and p-ERK.[12][13] The use of different fluorochromes allows for multiplex analysis.[12]

4. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo). Gate on single, live cells and quantify the median fluorescence intensity (MFI) for p-STAT5 and p-ERK in the treated versus control samples.

Comparative Analysis: Lenvatinib vs. Alternative Inhibitors

To contextualize the activity of Lenvatinib, it is essential to compare its effects with more selective inhibitors of the STAT5 and ERK pathways.

InhibitorPrimary Target(s)Expected Effect on p-STAT5Expected Effect on p-ERKRationale for Comparison
Lenvatinib VEGFR, FGFR, PDGFRα, KIT, RET[1][2][3]Indirect Inhibition (in relevant contexts)Strong InhibitionProvides a baseline for a multi-kinase inhibitor's effects on these pathways.
Dasatinib BCR-ABL, Src family kinasesDirect InhibitionMinimal to no direct effectA potent, clinically relevant STAT5 pathway inhibitor.
Pimozide STAT5 (mechanism not fully elucidated)Direct InhibitionNo direct effectA tool compound for direct STAT5 inhibition.
Trametinib MEK1/2[10]No direct effectStrong InhibitionA highly selective inhibitor of the ERK pathway, acting downstream of Lenvatinib's targets.
Selumetinib MEK1/2[13]No direct effectStrong InhibitionAnother selective MEK inhibitor for comparison within the ERK pathway.

Interpreting the Data: A Self-Validating System

The combination of Western Blotting and Flow Cytometry creates a self-validating experimental design. A true positive result would be a dose- and time-dependent decrease in both p-ERK and p-STAT5 observed by both methods. The Western blot will confirm the overall decrease in the cell population, while flow cytometry will reveal if this inhibition is uniform or if there are resistant subpopulations.

  • Expected Lenvatinib Outcome: A significant, dose-dependent decrease in p-ERK is anticipated. A decrease in p-STAT5 may be observed in cell lines where the KIT or FLT3 pathways are the primary drivers of STAT5 activation.

  • Comparison with Dasatinib: Dasatinib should show a potent and selective decrease in p-STAT5 with little to no effect on p-ERK, highlighting the specificity of this inhibitor compared to the multi-targeted Lenvatinib.

  • Comparison with Trametinib: Trametinib will serve as a positive control for ERK pathway inhibition, likely showing a more potent and complete blockade of p-ERK than Lenvatinib, as it acts directly on MEK.

Conclusion: A Comprehensive Approach to Kinase Inhibitor Validation

This guide provides a robust framework for the validation of Lenvatinib's effects on the critical p-STAT5 and p-ERK signaling nodes. By employing a dual-method approach of Western Blotting and Flow Cytometry, and by comparing the results to more selective inhibitors, researchers can achieve a nuanced understanding of Lenvatinib's mechanism of action. This detailed characterization is essential for identifying predictive biomarkers of response and for the rational design of combination therapies, ultimately advancing the development of more effective cancer treatments.

References

  • An optimized multiplex flow cytometry protocol for the analysis of intracellular signaling in peripheral blood mononuclear cells. ResearchGate. Available from: [Link]

  • Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. PubMed. Available from: [Link]

  • Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. National Center for Biotechnology Information. Available from: [Link]

  • Activation of YBX1 and JAK2/STAT3 pathways by RIOK1 increases lenvatinib resistance in hepatocellular carcinoma cells. PubMed. Available from: [Link]

  • Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells. Houston Methodist Scholars. Available from: [Link]

  • How Does LENVIMA® (lenvatinib) Work?. Lenvima. Available from: [Link]

  • Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers. MDPI. Available from: [Link]

  • Lenvatinib - StatPearls. NCBI Bookshelf. Available from: [Link]

  • Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models. National Center for Biotechnology Information. Available from: [Link]

  • What is the mechanism of Lenvatinib mesylate?. Patsnap Synapse. Available from: [Link]

  • PHARMACOLOGICAL INHIBITION OF JAK2-STAT5 SIGNALING BY JAK2 INHIBITOR AZD1480 POTENTLY SUPPRESSES GROWTH OF BOTH PRIMARY AND CASTRATE-RESISTANT PROSTATE CANCER. National Center for Biotechnology Information. Available from: [Link]

  • The action and resistance mechanisms of Lenvatinib in liver cancer. National Center for Biotechnology Information. Available from: [Link]

  • Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia. Oncotarget. Available from: [Link]

  • The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors. American Society of Hematology. Available from: [Link]

  • Inhibition of EGFR Overcomes Acquired Lenvatinib Resistance Driven by STAT3–ABCB1 Signaling in Hepatocellular Carcinoma. National Center for Biotechnology Information. Available from: [Link]

  • DUSP4 deficiency results in ERK activation leading to Lenvatinib... ResearchGate. Available from: [Link]

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Comparative

G-749 Hydrochloride (SKI-G-801): Comprehensive Clinical Trial Updates and FLT3 Inhibitor Comparison Guide

As the therapeutic landscape for Acute Myeloid Leukemia (AML) evolves, overcoming acquired resistance to targeted kinase inhibitors remains a paramount challenge for drug development professionals. FMS-like tyrosine kina...

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Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for Acute Myeloid Leukemia (AML) evolves, overcoming acquired resistance to targeted kinase inhibitors remains a paramount challenge for drug development professionals. FMS-like tyrosine kinase 3 (FLT3) mutations—specifically Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations—drive aggressive leukemogenesis[1]. While earlier inhibitors have validated FLT3 as a target, secondary mutations frequently induce clinical relapse[2].

This guide provides an objective, data-driven analysis of G-749 hydrochloride (also known as Denfivontinib or SKI-G-801), a next-generation Type I FLT3 inhibitor. By comparing its mechanistic profile against current standards of care (Quizartinib and Gilteritinib), we outline why G-749 represents a critical breakthrough in overcoming multi-drug resistant AML[3].

Mechanistic Comparison: G-749 vs. Standard of Care

The efficacy of an FLT3 inhibitor is fundamentally dictated by its structural binding mode. Inhibitors are classified into two primary categories based on their interaction with the kinase's activation loop (A-loop):

  • Type II Inhibitors (e.g., Quizartinib): These molecules bind to the inactive "DFG-out" conformation of the FLT3 kinase domain[4]. While they exhibit profound potency against FLT3-ITD, they are highly vulnerable to TKD mutations (such as D835Y) that stabilize the active "DFG-in" state, rendering the drug sterically incapable of binding[5].

  • Type I Inhibitors (e.g., Gilteritinib and G-749): These inhibitors bind to the active "DFG-in" conformation, allowing them to effectively neutralize both ITD and D835Y mutations[4]. However, Gilteritinib often fails against the "gatekeeper" mutation F691L, which creates a steric clash in the ATP-binding pocket[5].

The G-749 Advantage: G-749 distinguishes itself by maintaining a highly flexible and potent binding affinity across the entire FLT3 mutational spectrum. It successfully overcomes both the D835Y activation loop mutation and the F691L gatekeeper mutation[3]. Furthermore, G-749 exhibits polypharmacological benefits by simultaneously inhibiting AXL, Mer, and Aurora B—kinases that provide supplementary survival signals to leukemic blasts[3].

Pathway FLT3 FLT3 Receptor (WT, ITD, TKD Mutants) STAT5 STAT5 / ERK / AKT (Survival & Proliferation) FLT3->STAT5 Constitutive Activation Quizartinib Quizartinib (Type II) Blocks ITD only Quizartinib->FLT3 Resistance via D835Y/F691L Gilteritinib Gilteritinib (Type I) Blocks ITD & D835Y Gilteritinib->FLT3 Resistance via F691L G749 G-749 (Type I) Blocks ITD, D835Y, F691L G749->FLT3 Overcomes Resistance

Figure 1: Mechanistic inhibition logic of FLT3 inhibitors against clinical mutations.

Quantitative Performance & Kinase Selectivity

To objectively evaluate G-749, we must look at its biochemical half-maximal inhibitory concentration ( IC50​ ) across various FLT3 states compared to alternative therapies. G-749 demonstrates sustained nanomolar potency even in the presence of dual ITD/TKD mutations[5],[6].

InhibitorBinding ClassFLT3-WT IC50​ FLT3-ITD EfficacyFLT3-D835Y EfficacyFLT3-F691L EfficacyKey Off-Target Inhibition
G-749 (SKI-G-801) Type I0.4 nMHighHigh (0.6 nM)Moderate-HighAXL, Mer, Aurora B
Gilteritinib Type I~5.0 nMHighHighLow (Resistance)AXL, ALK
Quizartinib Type II~1.6 nMHighLow (Resistance)Low (Resistance)c-KIT, PDGFR

Clinical Trial Updates: SKI-G-801

G-749 hydrochloride (developed by Genosco under the asset name SKI-G-801) is currently advancing through Phase 1 clinical trials targeting Acute Myeloid Leukemia and solid tumors[7].

A critical translational insight from early studies is G-749's resilience in human plasma[3]. Many targeted inhibitors (including Quizartinib) suffer from high affinity to human alpha-1 acid glycoprotein (AAG). In the clinic, AAG sequesters the drug, drastically reducing the free, active fraction available to penetrate leukemic blasts. Experimental data confirms that G-749 sustains complete inhibition of FLT3 and its downstream effector pathways (STAT5, ERK) even when incubated in the plasma of relapsed AML patients, validating its robust pharmacokinetic profile[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, researchers must employ self-validating experimental designs when evaluating FLT3 inhibitors. The following workflow isolates FLT3 dependence and proves on-target causality.

Protocol Step1 IL-3 Washout (Isolate FLT3 Dependence) Step2 G-749 Treatment (Dose Titration) Step1->Step2 Step3 CellTiter-Glo Assay (ATP-based Viability) Step2->Step3 Step4 Immunoblotting (p-FLT3 / p-STAT5) Step2->Step4 Step5 IC50 & PD Analysis (Validation) Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for assessing FLT3 inhibitor efficacy.

Protocol 1: Ba/F3 Cell Viability Assay for FLT3 Dependence

Objective: Measure the anti-proliferative effect of G-749 on engineered Ba/F3 cells expressing FLT3-ITD/D835Y.

  • IL-3 Washout: Centrifuge Ba/F3 cells at 300 x g for 5 minutes. Wash the cell pellet three times in sterile PBS.

    • Causality: Ba/F3 cells are inherently dependent on murine IL-3 for survival. Washing out IL-3 forces the cells to rely entirely on the transfected FLT3 oncogene. Any residual IL-3 will activate parallel JAK/STAT pathways independently of FLT3, creating false-positive survival signals that artificially inflate the apparent IC50​ of the inhibitor.

  • Drug Treatment: Seed cells at 1×104 cells/well in a 96-well plate. Treat with a 10-point titration of G-749 (0.1 nM to 1000 nM). To simulate clinical pharmacokinetics, supplement the media with 10% human plasma instead of standard FBS.

    • Causality: Testing in human plasma validates whether protein-binding sequestration (e.g., to AAG) diminishes the drug's free fraction, providing a highly predictive model for in vivo efficacy[3].

  • ATP-Based Viability (CellTiter-Glo): After 48 hours, add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence.

    • Causality: Luminescence is directly proportional to intracellular ATP levels. Because FLT3 inhibition induces rapid apoptosis, ATP depletion serves as an immediate, quantifiable proxy for cell death.

Protocol 2: Pharmacodynamic Validation via Immunoblotting

Objective: Confirm that the observed cell death is driven by on-target FLT3 kinase inhibition.

  • Lysate Preparation: Treat cells with IC90​ concentrations of G-749 for 2 hours. Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate and NaF).

    • Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip phosphate groups during lysis, resulting in a false-negative signal for baseline kinase activity.

  • Target Probing: Perform SDS-PAGE and probe for p-FLT3 (Tyr591) and p-STAT5 (Tyr694).

    • Causality: While the viability assay confirms cell death, immunoblotting proves the mechanism. A dose-dependent reduction in p-STAT5 confirms that G-749 successfully penetrated the cell membrane and blocked the specific downstream effector of FLT3, validating the entire experimental system.

References

  • Title: G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia Source: Blood / PMC (NIH) URL: [Link]

  • Title: Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study Source: MDPI URL: [Link]

  • Title: Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations Source: ACS Publications URL: [Link]

  • Title: FLT3 inhibitors in acute myeloid leukemia Source: Biomarker Research / D-NB URL: [Link]

  • Title: A Review of FLT3 Inhibitors in Acute Myeloid Leukemia Source: Blood and Lymphatic Cancer: Targets and Therapy / PMC (NIH) URL: [Link]

  • Title: SKI-G-801 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

Sources

Validation

Comparative Off-Target Kinase Profile of Denfivontinib (G-749): A Technical Guide for Preclinical Development

As the landscape of targeted kinase inhibition evolves, overcoming acquired resistance and minimizing off-target toxicity remain the primary bottlenecks in drug development. Denfivontinib (also known as G-749 or SKI-G-80...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted kinase inhibition evolves, overcoming acquired resistance and minimizing off-target toxicity remain the primary bottlenecks in drug development. Denfivontinib (also known as G-749 or SKI-G-801) has emerged as a highly potent, orally bioavailable Type I kinase inhibitor[1]. Originally optimized to target FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia (AML), extensive kinome profiling has revealed it to be a differentiated dual FLT3/AXL inhibitor[2][3].

This guide provides a comprehensive comparative analysis of Denfivontinib’s kinase selectivity profile, the mechanistic rationale behind its efficacy, and self-validating experimental protocols for preclinical evaluation.

Comparative Kinase Selectivity Profiling

The structural optimization of Denfivontinib allows it to bind tightly to the active conformation of kinases, effectively bypassing the steric hindrances caused by common point mutations[1]. When compared against first-generation (e.g., Midostaurin) and second-generation (e.g., Quizartinib) FLT3 inhibitors, Denfivontinib demonstrates a highly specialized off-target profile[4][5].

The FLT3 Mutation Spectrum

While4, it is highly vulnerable to secondary mutations in the tyrosine kinase domain (TKD), particularly the gatekeeper FLT3-D835Y mutation[4]. Denfivontinib maintains sub-nanomolar potency (IC50 ~0.6 nM) against FLT3-D835Y, effectively overcoming this common resistance mechanism[6][7].

Sparing c-KIT to Minimize Toxicity

A critical differentiator for Denfivontinib is its high selectivity over c-KIT and PDGFR[4]. Broad-spectrum inhibitors like Midostaurin heavily suppress c-KIT (IC50 ~10 nM), which is the primary driver of the severe myelosuppression observed in the clinic. Denfivontinib spares c-KIT (IC50 > 300 nM), offering a significantly wider therapeutic window[1][4].

TAM Family Inhibition (AXL/MER/TYRO3)

Beyond FLT3, Denfivontinib is a potent inhibitor of the TAM receptor kinase family, specifically targeting AXL (IC50 ~20 nM) and MER (IC50 ~1 nM)[8]. This off-target activity is highly advantageous, as AXL overexpression is a known bypass track for targeted therapy resistance and a driver of immune evasion in solid tumors[3][9].

Table 1: Biochemical IC50 Comparison of FLT3/AXL Inhibitors
Kinase TargetDenfivontinib (G-749)Quizartinib (AC220)Midostaurin (PKC412)Gilteritinib
FLT3 (WT) 0.4 nM1.6 nM11.0 nM5.0 nM
FLT3-ITD < 1.0 nM8.8 nM> 10.0 nM1.8 nM
FLT3-D835Y 0.6 nM> 50.0 nM11.4 nM1.5 nM
AXL 20.0 nM> 1000 nM> 500 nM0.7 nM
MER 1.0 nMN/AN/AN/A
c-KIT > 300 nM5.8 nM10.0 nM> 400 nM

Data synthesized from standardized biochemical kinase assays at physiological ATP concentrations. Values >300 nM indicate clinically negligible inhibition.

Mechanistic Pathways & TME Modulation

Denfivontinib operates via a dual mechanism depending on the oncologic context. In hematological malignancies (AML), it directly induces apoptosis by shutting down uncontrolled FLT3 autophosphorylation and its downstream effectors (p-STAT5, p-AKT, p-ERK1/2)[6].

In the solid Tumor Microenvironment (TME), its inhibition of AXL provides a powerful immunomodulatory effect. AXL signaling typically suppresses innate immunity; by blocking AXL, 9, facilitating the formation of the NLRP3 inflammasome[9]. This dynamic shift activates M1 macrophages, enhances antigen presentation, and recruits CD8+ effector T cells, making it an ideal combination partner for anti-PD-1 therapies like Pembrolizumab[9][10].

G cluster_0 AML: FLT3 Signaling cluster_1 Solid Tumors: Immune Evasion Denfivontinib Denfivontinib (G-749) FLT3 FLT3 (WT/ITD/D835Y) Denfivontinib->FLT3 IC50 < 1 nM AXL AXL / MER Kinase Denfivontinib->AXL IC50 ~20 nM STAT5 p-STAT5 / p-AKT FLT3->STAT5 Survival Leukemic Survival STAT5->Survival NLRP3 NLRP3 Inflammasome AXL->NLRP3 Suppresses TCell CD8+ T-Cell Response NLRP3->TCell Activates

Fig 1. Denfivontinib's dual inhibition of FLT3 and AXL pathways across different oncologic contexts.

Experimental Methodologies

To rigorously validate Denfivontinib's kinase profile and target engagement in your own laboratory, the following self-validating protocols are recommended.

Protocol 1: High-Throughput ATP-Competitive Kinase Profiling (ADP-Glo Assay)

Causality & Rationale: Standard in vitro kinase assays often use artificially low ATP concentrations (e.g., 10 µM). Because Denfivontinib is an ATP-competitive (Type I) inhibitor[1], evaluating it at physiological ATP levels (1 mM) is critical to prevent the "ATP-shift" artifact and accurately predict in vivo efficacy.

Step-by-Step Workflow:

  • Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

  • Enzyme/Substrate Mix: Add recombinant FLT3-D835Y or AXL kinase (10 ng/well) and the appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1) to a 384-well plate.

  • Inhibitor Titration: Add Denfivontinib in a 10-point dose-response curve (ranging from 0.01 nM to 10 µM). Self-Validation Control: Include Staurosporine as a positive pan-kinase control and a kinase-dead mutant well as a negative background control.

  • Reaction Initiation: Initiate the reaction by adding 1 mM ultra-pure ATP. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer and calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Intracellular Target Engagement via Phospho-Flow Cytometry

Causality & Rationale: Biochemical IC50 values often fail to translate to cellular potency due to intracellular ATP competition and binding to plasma proteins (e.g., α1-acid glycoprotein). By performing a phospho-flow cytometry assay in the presence of 100% human plasma, we create a self-validating system that mimics the physiological drug-resistance milieu[4][5].

Step-by-Step Workflow:

  • Cell Culture: Culture MV4-11 cells (endogenous FLT3-ITD) or Ba/F3 cells engineered with FLT3-D835Y in RPMI-1640 supplemented with 100% human plasma.

  • Drug Treatment: Treat cells with Denfivontinib (0.1 nM to 100 nM) for 2 hours at 37°C.

  • Fixation: Add pre-warmed 4% paraformaldehyde (PFA) directly to the culture to lock the phosphorylation state immediately. Incubate for 10 minutes at room temperature.

  • Permeabilization: Wash cells with PBS, then permeabilize using ice-cold 90% methanol for 30 minutes on ice.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with fluorophore-conjugated primary antibodies against proximal nodes (anti-p-FLT3 Y591) and distal nodes (anti-p-STAT5 Y694). Self-Validation Control: Use matched isotype controls to establish baseline fluorescence.

  • Analysis: Acquire data on a flow cytometer. A successful target engagement will show a dose-dependent, simultaneous leftward shift in both p-FLT3 and p-STAT5 populations, confirming that the biochemical inhibition effectively blocks signal propagation in a physiological environment.

References

  • Definition of denfivontinib hydrochloride - NCI Drug Dictionary. Source: cancer.gov. URL: 2

  • Denfivontinib (G-749) | FLT3 Inhibitor. Source: medchemexpress.com. URL: 6

  • Denfivontinib (FLT3/AXL dual inhibitor). Source: oscotec.com. URL: 3

  • Denfivontinib Activates Effector T Cells Through the NLRP3 Inflammasome. Source: aacrjournals.org. URL: 9

  • G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance. Source: nih.gov. URL:4

  • Abstract C196: A novel selective inhibitor of FLT3 kinase. Source: aacrjournals.org. URL: 5

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives. Source: acs.org. URL: 1

  • G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation. Source: frontiersin.org. URL: 8

Sources

Safety & Regulatory Compliance

Safety

G-749 hydrochloride proper disposal procedures

G-749 Hydrochloride: Comprehensive Handling, Safety, and Disposal Protocols As drug development accelerates, laboratory safety protocols must evolve to match the potency of the compounds we handle. G-749 hydrochloride (a...

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Author: BenchChem Technical Support Team. Date: March 2026

G-749 Hydrochloride: Comprehensive Handling, Safety, and Disposal Protocols

As drug development accelerates, laboratory safety protocols must evolve to match the potency of the compounds we handle. G-749 hydrochloride (also known as Denfivontinib hydrochloride) is a highly potent, orally active, ATP-competitive dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and AXL [1]. While its ability to overcome drug resistance in acute myeloid leukemia (AML) makes it a highly valuable research asset, its nanomolar potency necessitates rigorous, self-validating safety and disposal protocols to protect personnel and the environment.

As a Senior Application Scientist, I have designed this guide to move beyond generic Safety Data Sheet (SDS) templates. Here, we explore the causality behind the handling rules—ensuring your laboratory operations are both scientifically sound and strictly compliant with environmental regulations.

Understanding a chemical's biological mechanism is the first step in respecting its hazard profile. G-749 exhibits exceptional potency, with IC50 values of 0.4 nM for wild-type FLT3 and 0.6 nM for the FLT3-D835Y mutation [2]. It effectively shuts down downstream PI3K, STAT5, and MEK/ERK signaling pathways, forcing leukemic cells into apoptosis [3].

Because kinase signaling is highly conserved across species, the accidental release of G-749 into wastewater systems poses a severe threat to aquatic ecosystems. Furthermore, G-749 is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) [1]. DMSO is a powerful penetration enhancer; if a DMSO-G-749 solution contacts the skin, the solvent will rapidly carry the highly toxic kinase inhibitor directly into the bloodstream. Therefore, disposal protocols must account for both the active pharmaceutical ingredient (API) and its carrier solvents.

G FLT3 FLT3 / AXL Receptors PI3K PI3K / AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 ERK MEK / ERK Pathway FLT3->ERK G749 G-749 Hydrochloride G749->FLT3 Inhibits (IC50 < 1nM) Proliferation Leukemic Cell Proliferation PI3K->Proliferation Blocked STAT5->Proliferation Blocked ERK->Proliferation Blocked Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Shift to

FLT3/AXL signaling inhibition by G-749 hydrochloride inducing apoptosis.

Chemical Properties & Logistical Data

To build an effective disposal plan, we must first structure the quantitative data regarding the compound's physical and chemical behavior [1].

PropertyValueOperational & Disposal Implication
Primary Targets FLT3, AXL, MerExtreme biological potency; requires high-level PPE (N95/P100 mask for powder).
Solubility DMSO (~3 mg/mL), DMF (~16 mg/mL)Liquid waste must be segregated into organic solvent waste streams.
Aqueous Solubility ~0.25 mg/mL (in 1:3 DMF:PBS)Aqueous waste is contaminated with organics; cannot go down the drain.
Stability ≥4 years at -20°CLong-term accumulation of expired stock requires periodic lab audits.
Physical Form Crystalline SolidHigh risk of aerosolization and inhalation during weighing.

Standard Operating Procedures (SOPs) for Disposal

Every protocol described below is designed as a self-validating system: each step includes a verification check to ensure the preceding step was executed correctly, aligning with OSHA and EPA/RCRA standards for hazardous chemical waste [4].

Protocol A: Solid Waste Disposal (Powder, Vials, and Consumables)

Causality: Crystalline solids can easily aerosolize. Weighing boats, pipette tips, and empty vials retain microgram quantities of G-749, which is enough to cause biological disruption.

  • Containment: Do not attempt to wash out empty G-749 vials. Washing creates contaminated aqueous waste that is harder to incinerate.

  • Collection: Place all contaminated solid consumables (tips, tubes, gloves, weighing paper) into a puncture-resistant, sealable biohazard/chemical waste bag.

  • Validation Check: Inspect the bag for punctures. Double-bag the waste to ensure structural integrity.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid Waste: Contains G-749 hydrochloride (Kinase Inhibitor)."

  • Final Disposal: Route to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Organic and Aqueous Solutions)

Causality: G-749 is highly stable. Diluting it in PBS does not neutralize it. Mixing incompatible solvents in waste carboys can lead to exothermic reactions or pressure buildup.

  • Segregation: Determine the primary solvent.

    • DMSO/DMF solutions must go into the Non-Halogenated Organic Waste carboy.

    • Aqueous buffers containing traces of DMF/DMSO and G-749 must also be routed to chemical waste, never the sink.

  • Transfer: Use a secondary containment tray when pouring liquid waste into the carboy to catch accidental drips.

  • Validation Check: Before sealing the carboy, verify that the waste log has been updated with the exact volume and concentration of G-749 added. This prevents regulatory fines during EPA audits.

  • Storage: Keep the waste carboy in a well-ventilated, designated satellite accumulation area (SAA) away from direct light and heat.

Protocol C: Spill Containment and Decontamination

Causality: Sweeping dry powder generates toxic dust. Wetting the powder with the wrong solvent can spread the contamination.

  • Isolate: Evacuate personnel from the immediate vicinity. Don a particulate respirator (N95 or higher), safety goggles, and double nitrile gloves.

  • For Solid Spills: Do not sweep. Cover the powder with damp absorbent paper (using water or a mild detergent) to suppress dust formation, then carefully scoop the material into a solid waste container [4].

  • For Liquid Spills (DMSO/DMF): Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large DMF spills.

  • Decontamination: Wash the affected surface with a 10% bleach solution or strong detergent, followed by water, to denature residual organics. Collect all cleaning materials as hazardous waste.

Workflow Start G-749 Waste Generation Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (DMSO/DMF/Aqueous) Start->Liquid SolidContainer Double-Bagged Biohazard/Chemical Bin Solid->SolidContainer LiquidContainer Non-Halogenated Solvent Carboy Liquid->LiquidContainer Labeling RCRA Hazardous Labeling SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (EPA Approved) Labeling->Incineration

Step-by-step segregation and disposal workflow for G-749 hydrochloride waste.

Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine whether a discarded chemical is classified as hazardous waste [4]. Because G-749 is an experimental therapeutic with known toxicological effects on cell proliferation, it must be treated as a P-listed or U-listed equivalent (toxic waste) by institutional policy, even if not explicitly named in historical EPA indices. Never dispose of kinase inhibitors via standard municipal waste streams.

References

  • Lee, H.K., et al. (2014). G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood 123(14), 2209-2219. Retrieved from [Link]

Handling

Comprehensive Safety and Operational Guide for Handling G-749 Hydrochloride

As a highly potent, orally active, ATP-competitive inhibitor of Fms-like tyrosine receptor kinase 3 (FLT3) and AXL kinases, G-749 hydrochloride (Denfivontinib; CAS: 1457983-28-6) is a critical compound in acute myeloid l...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly potent, orally active, ATP-competitive inhibitor of Fms-like tyrosine receptor kinase 3 (FLT3) and AXL kinases, G-749 hydrochloride (Denfivontinib; CAS: 1457983-28-6) is a critical compound in acute myeloid leukemia (AML) research[1]. Because G-749 is designed to disrupt fundamental cellular proliferation pathways and induce apoptosis in leukemic cells[2], it poses specific occupational hazards to laboratory personnel.

This guide provides researchers and drug development professionals with the essential safety, logistical, and operational protocols required to handle G-749 hydrochloride safely, ensuring both personnel protection and reagent integrity.

Hazard Profile & Risk Assessment

Handling G-749 requires a clear understanding of the causality between its pharmacological mechanism and its occupational risks. As a targeted antineoplastic agent, inadvertent exposure can disrupt normal hematopoiesis and cellular signaling in healthy individuals[2].

  • Inhalation/Ingestion Risk: The compound is supplied as a fine crystalline solid[3]. Aerosolization during weighing presents a severe inhalation hazard. Systemic absorption can lead to unintended kinase inhibition.

  • Dermal/Ocular Risk: Like many small-molecule kinase inhibitors, G-749 is lipophilic (designed to penetrate cell membranes) and can be rapidly absorbed through the skin or ocular mucosa, causing irritation and potential systemic toxicity[4].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following multi-layered PPE protocol must be strictly utilized. This system ensures that any single point of failure does not result in exposure.

Body PartRecommended PPESpecificationCausality / Rationale
Respiratory N95/FFP3 Respirator or PAPRNIOSH-approved, particulate-filtering.Prevents inhalation of aerosolized crystalline solid during powder manipulation.
Hands Double Nitrile GlovesMinimum 0.12 mm thickness, extended cuff.Nitrile provides superior chemical resistance to organic solvents (DMSO/DMF) used for reconstitution compared to latex. Double gloving ensures a sterile/safe barrier if the outer glove is breached.
Body Disposable Tyvek® Lab CoatFluid-resistant, wrap-around, closed front.Prevents permeation of solvent-dissolved G-749, which can easily penetrate standard woven cotton lab coats.
Eyes Chemical Splash GogglesANSI Z87.1 certified, unvented or indirectly vented.Protects ocular mucosa from micro-particulates and accidental solvent splashes during the dilution phase.
Quantitative Solubility & Storage Parameters

Understanding the physical properties of G-749 is essential for safe and effective handling. The following table summarizes the quantitative data required for experimental planning[1][3].

ParameterSolvent / ConditionQuantitative ValueCausality / Limitation
Max Solubility DMF (Dimethyl formamide)~16 mg/mLHighly hydrophobic compound; DMF provides optimal solvation[3].
Moderate Solubility DMSO (Dimethyl sulfoxide)~3 mg/mLAcceptable for lower concentration stocks[3].
Aqueous Solubility 1:3 DMF:PBS (pH 7.2)~0.25 mg/mLDirect aqueous addition causes precipitation; requires solvent transition[3].
Stock Stability -80°C (Organic Solvent)≥ 2 yearsDeep freeze prevents thermal degradation[1].
Stock Stability -20°C (Organic Solvent)≥ 1 yearStandard freezer storage for active use[1].
Working Solution Room Temp (Aqueous)< 24 hoursProne to rapid hydrolysis in aqueous environments[3].
Operational Workflows & Handling Protocols

To maintain scientific integrity and personnel safety, all handling of G-749 must follow a self-validating workflow.

Phase A: Reagent Preparation & Weighing

Objective: Safely transfer and quantify the crystalline solid without aerosolization.

  • Environmental Setup: Conduct all powder handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood equipped with a HEPA filter.

    • Causality: B2 cabinets are 100% exhausted to the outside, preventing the recirculation of hazardous chemical vapors or particulates into the laboratory environment.

  • Static Mitigation: Use an anti-static zeroing boat and anti-static spatulas.

    • Causality: G-749 is a fine crystalline solid; static charge can cause the powder to repel from the spatula, leading to aerosolization and loss of material.

  • Gravimetric Validation (Self-Validation): Tare the empty vial, add the compound, and record the final mass. The mass difference must exactly match the expected mass before adding any solvent. This validates that no material was lost to the environment during transfer.

Phase B: Reconstitution & Solvent Logistics

Objective: Achieve complete dissolution while maintaining compound stability.

  • Primary Stock Generation: Dissolve G-749 in DMF or DMSO.

    • Causality: G-749 is highly hydrophobic. DMF is preferred for generating high-concentration stocks (up to 16 mg/mL)[3].

  • Visual Validation (Self-Validation): Vortex the solution for 30 seconds. Hold the vial against a dark background. The solution must be completely transparent with zero visible particulates. If particulates remain, sonicate in a water bath at room temperature for 2-3 minutes until clarity is achieved.

  • Aqueous Dilution: For in vitro assays, dilute the DMF stock into the aqueous buffer (e.g., PBS pH 7.2). To achieve maximum aqueous solubility (~0.25 mg/mL), use a 1:3 ratio of DMF to PBS[3].

    • Causality: Direct addition of the dry powder to aqueous buffers will result in incomplete dissolution, leading to inaccurate assay dosing and irreproducible data.

  • Storage Logistics: Purge organic stock vials with an inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation[3]. Store at -80°C. Do not store aqueous working solutions for more than 24 hours.

Mechanism of Action & Signaling Pathway

Understanding the molecular targets of G-749 reinforces the necessity of stringent handling. G-749 competitively binds to the ATP-binding pocket of FLT3 and AXL kinases, effectively shutting down downstream oncogenic signaling pathways and inducing apoptosis in susceptible cells[1][2].

G749_Pathway G749 G-749 Hydrochloride (Denfivontinib) FLT3 FLT3-ITD / AXL Mutant Receptors G749->FLT3 Inhibits (ATP-competitive) Apoptosis Apoptosis (Programmed Cell Death) G749->Apoptosis Induces via Pathway Blockade STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation PI3K_AKT PI3K / AKT Pathway FLT3->PI3K_AKT Phosphorylation MAPK_ERK MAPK / ERK Pathway FLT3->MAPK_ERK Phosphorylation Proliferation Leukemic Cell Proliferation STAT5->Proliferation Promotes PI3K_AKT->Proliferation Promotes MAPK_ERK->Proliferation Promotes

G-749 mechanism: ATP-competitive inhibition of FLT3/AXL blocks downstream oncogenic signaling.

Spill Management & Disposal Plans

A rapid, systematic response to spills prevents widespread laboratory contamination and personnel exposure.

  • Minor Powder Spills (< 50 mg):

    • Do NOT sweep or use a dry vacuum, as this will aerosolize the hazardous powder.

    • Gently cover the spill with absorbent pads.

    • Carefully wet the pads with a solvent capable of dissolving G-749 (e.g., 10% DMSO in water or ethanol) to solubilize and capture the crystalline solid.

    • Wipe inward from the edges to the center. Wash the area thoroughly with a high-pH laboratory detergent, followed by deionized water.

  • Liquid Spills (DMSO/DMF Solutions):

    • Immediately overlay with inert, solvent-compatible absorbent spill pads.

    • Causality: Because DMSO penetrates the skin rapidly and carries dissolved solutes (like G-749) directly into the bloodstream, personnel cleaning the spill must ensure their double nitrile gloves are intact and immediately replace them if any solvent contact occurs.

  • Disposal:

    • All materials contaminated with G-749 (pipette tips, microcentrifuge tubes, spill pads, and used PPE) must be classified as hazardous antineoplastic/cytotoxic waste [4].

    • Collect in clearly labeled, puncture-proof, sealable hazardous waste containers. Final disposal must be conducted via high-temperature incineration by a licensed hazardous waste contractor.

References
  • Title: G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Source: Blood (NIH). URL: [Link]

Sources

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